Product packaging for 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine(Cat. No.:CAS No. 104990-33-2)

2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Cat. No.: B168725
CAS No.: 104990-33-2
M. Wt: 179.22 g/mol
InChI Key: DNCJXOOLZZVPLG-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylpyrimidine-4,6-diamine (CAS 104990-33-2) is a pyrimidine-based compound of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C8H13N5 and a molecular weight of 179.23 g/mol, this chemical serves as a key intermediate and core structure in the development of novel bioactive molecules . Its primary research value lies in its application as a scaffold for cannabinoid receptor 1 (CB1) allosteric modulators . Researchers are exploring such modulators as potential new chemical entities for the treatment of conditions like obesity, as they can antagonize G protein coupling and demonstrate potent anorectic effects without the limitations of orthosteric ligands . The compound's pyrimidine core, substituted with a pyrrolidinyl group and dual amine functionalities, makes it a versatile building block for further synthetic modification. This structure facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs, particularly those aimed at GPCRs . The product is provided with a high purity level (95%+ or as specified) and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N5 B168725 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine CAS No. 104990-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-1-ylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCJXOOLZZVPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-pyrrolidin-1-ylpyrimidine-4,6-diamine, a pyrimidine derivative of interest to researchers and professionals in drug development. The synthesis is a multi-step process commencing from readily available starting materials. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis, and includes visualizations to elucidate the process.

Core Synthesis Pathway

The most common and direct synthesis of this compound involves a three-step process. The pathway begins with the construction of the pyrimidine core, followed by chlorination and subsequent nucleophilic substitution.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

The synthesis initiates with the condensation reaction of guanidine and ethyl cyanoacetate in the presence of a base, typically sodium ethoxide, to form the pyrimidine ring. This reaction yields 2,4-diamino-6-hydroxypyrimidine.

Step 2: Chlorination to 2,4-Diamino-6-chloropyrimidine

The hydroxyl group at the 6-position of the pyrimidine ring is then converted to a chlorine atom. This is achieved through treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The resulting intermediate is 2,4-diamino-6-chloropyrimidine.[1][2]

Step 3: Nucleophilic Aromatic Substitution

The final step involves the nucleophilic aromatic substitution of the chlorine atom on 2,4-diamino-6-chloropyrimidine with pyrrolidine. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine substituent by the incoming nucleophile, pyrrolidine, to yield the target compound, this compound.[3]

An alternative, though less direct, pathway involves the synthesis of the N-oxide derivative, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, also known as Kopyrrol. This can be achieved by reacting 2,4-diamino-6-chloropyrimidine-3-oxide with pyrrolidine. The resulting N-oxide can then be deoxygenated, for instance through catalytic hydrogenation, to yield the desired this compound.

Quantitative Data

The following table summarizes the typical yields for each step in the primary synthesis pathway.

StepReactionStarting Material(s)ProductTypical Yield (%)
1CondensationGuanidine, Ethyl Cyanoacetate2,4-Diamino-6-hydroxypyrimidine81-96
2Chlorination2,4-Diamino-6-hydroxypyrimidine2,4-Diamino-6-chloropyrimidine73-85
3Nucleophilic Substitution2,4-Diamino-6-chloropyrimidine, PyrrolidineThis compoundNot specified

Note: The yield for the final nucleophilic substitution to the non-oxidized product is not explicitly stated in the provided search results, but is expected to be comparable to analogous reactions.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve sodium metal (1 g atom) in anhydrous ethanol (250 mL).[4]

  • Reaction with Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add ethyl cyanoacetate (1 mole).[4]

  • Addition of Guanidine: In a separate flask, prepare a solution of guanidine by reacting guanidine hydrochloride (1.02 moles) with a second equivalent of sodium ethoxide in anhydrous ethanol. Filter the resulting sodium chloride and add the clear guanidine solution to the ethyl sodiocyanoacetate solution.[4]

  • Reflux and Isolation: Heat the mixture under reflux for 2 hours.[4] Evaporate the solvent to dryness. Dissolve the solid residue in water and acidify with acetic acid to a pH of 7 to precipitate the product.[5]

  • Purification: Filter the precipitate, wash with water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.[5] A yield of 96.2% has been reported for this step.[5]

Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine

  • Reaction Setup: In a three-necked flask, add 2,4-diamino-6-hydroxypyrimidine (12.6 g) to phosphorus oxychloride (POCl₃, 53.5 g).[6]

  • Heating: Raise the temperature to 105°C and stir the mixture for 6 hours.[6]

  • Work-up: After the reaction is complete, distill off the excess POCl₃. Cool the reaction mixture to 30-40°C and slowly add ethanol (37 mL) dropwise.[6]

  • Isolation: Heat the mixture to reflux for 2 hours, then cool and add ethyl acetate (96 mL). Cool and stir for an additional 2 hours, then filter to obtain 2,4-diamino-6-chloropyrimidine hydrochloride.[6]

  • Neutralization: Dissolve the hydrochloride salt in water, heat to 70°C, and neutralize with ammonia water to a pH of 6-7. Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the pure product.[6] A yield of 82.0% with a purity of 99.2% has been reported.[6]

Protocol 3: Synthesis of this compound (Representative)

This protocol is based on analogous nucleophilic substitution reactions on 2,4-diamino-6-chloropyrimidine, as a specific detailed protocol for the synthesis of the target compound was not available in the search results.

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,4-diamino-6-chloropyrimidine in a suitable solvent such as ethanol or isopropanol.

  • Addition of Pyrrolidine: Add an excess of pyrrolidine to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method such as thin-layer chromatography.

  • Work-up: After completion of the reaction, cool the mixture and remove the excess solvent and pyrrolidine under reduced pressure.

  • Isolation and Purification: The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol, to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution Guanidine Guanidine 2_4_Diamino_6_hydroxypyrimidine 2_4_Diamino_6_hydroxypyrimidine Guanidine->2_4_Diamino_6_hydroxypyrimidine NaOEt, EtOH Reflux Ethyl_Cyanoacetate Ethyl_Cyanoacetate Ethyl_Cyanoacetate->2_4_Diamino_6_hydroxypyrimidine 2_4_Diamino_6_chloropyrimidine 2_4_Diamino_6_chloropyrimidine 2_4_Diamino_6_hydroxypyrimidine->2_4_Diamino_6_chloropyrimidine POCl3 105°C Target_Molecule 2-Pyrrolidin-1-ylpyrimidine- 4,6-diamine 2_4_Diamino_6_chloropyrimidine->Target_Molecule Reflux Pyrrolidine Pyrrolidine Pyrrolidine->Target_Molecule

Caption: Synthesis pathway of this compound.

Experimental_Workflow Start Start Dissolve Dissolve 2,4-diamino-6-chloropyrimidine in solvent Start->Dissolve Add_Pyrrolidine Add excess pyrrolidine Dissolve->Add_Pyrrolidine Reflux Heat to reflux and monitor reaction Add_Pyrrolidine->Reflux Workup Cool and remove volatiles under reduced pressure Reflux->Workup Purify Recrystallize from a suitable solvent Workup->Purify End End Purify->End

Caption: Experimental workflow for the nucleophilic substitution step.

References

An In-depth Technical Guide to the Core Mechanism of Action of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data is publicly available for 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine. This guide is constructed based on the well-documented mechanism of its close structural analog, Pyrrolidinyl Diaminopyrimidine Oxide (Kopyrrol), and the extensively studied pharmacology of Minoxidil. The proposed mechanisms and experimental protocols are based on established methodologies for similar compounds and should be considered as a scientific framework for investigation.

Introduction

This compound is a pyrimidine derivative with a structural resemblance to known hair growth stimulants. Its N-oxide analog, Pyrrolidinyl Diaminopyrimidine Oxide (also known as Kopyrrol), is utilized in cosmetic formulations to combat hair loss.[1][2][3] Due to the close structural similarity, the mechanism of action of this compound is presumed to be analogous to that of Pyrrolidinyl Diaminopyrimidine Oxide and the well-known potassium channel opener, Minoxidil.[1][2][4] This document provides a detailed technical overview of the putative molecular mechanisms underlying the biological activity of this compound, focusing on its role in hair follicle stimulation.

Core Mechanism of Action: A Multi-faceted Approach

The primary proposed mechanism of action for this compound centers on its function as a potassium channel opener, which initiates a cascade of downstream effects leading to enhanced hair follicle activity and a prolonged anagen (growth) phase of the hair cycle.[1][5][6]

Potassium Channel Opening and Vasodilation

Similar to Minoxidil, this compound is hypothesized to open ATP-sensitive potassium channels (KATP channels) in the smooth muscle cells of peripheral arterioles. This leads to hyperpolarization of the cell membrane, preventing the influx of calcium and resulting in vasodilation.[6][] The increased blood flow to the scalp and hair follicles enhances the delivery of oxygen, nutrients, and growth factors, creating a more favorable environment for hair growth.[3][]

Stimulation of Hair Follicle Cells

The compound is believed to directly stimulate dermal papilla cells, which are crucial for regulating the hair growth cycle.[1][5] This stimulation is thought to promote the proliferation of these cells, leading to an increase in the size of the hair follicle and the diameter of the hair shaft.

Modulation of the Hair Growth Cycle

A key effect of this class of compounds is the modulation of the hair growth cycle. It is proposed that this compound induces a premature entry of hair follicles from the telogen (resting) phase into the anagen (growth) phase.[3][5] Furthermore, it is believed to prolong the duration of the anagen phase, resulting in longer and thicker hair.[3][8]

Signaling Pathways

Recent research into similar compounds suggests the involvement of specific signaling pathways. The Wnt/β-catenin pathway, a critical regulator of hair follicle development and cycling, is a likely candidate for mediation of the compound's effects.[8] Activation of this pathway could lead to the expression of genes that promote cell proliferation and differentiation within the hair follicle.

Quantitative Data

ParameterValueSource
Recommended Usage Concentration (Kopyrrol)0.1 - 5.0% (w/w)[9]
Observed Increase in Anagen/Telogen Ratio (Kopyrrol Aqua)48% at 5 months[5]
Observed Increase in Hair Density (Pyrrolidinyl Diaminopyrimidine Oxide solution)64% at 5 months[6]

Proposed Experimental Protocols

To elucidate the precise mechanism of action of this compound, the following experimental protocols are proposed.

In Vitro Potassium Channel Opening Assay
  • Objective: To determine if this compound opens ATP-sensitive potassium channels.

  • Methodology:

    • Culture vascular smooth muscle cells or a suitable cell line expressing KATP channels (e.g., HEK293 cells transfected with Kir6.x/SURx subunits).

    • Load cells with a membrane potential-sensitive dye (e.g., DiBAC4(3)).

    • Establish a baseline fluorescence reading.

    • Apply varying concentrations of this compound to the cells.

    • Measure the change in fluorescence, which corresponds to membrane hyperpolarization.

    • Use a known potassium channel opener (e.g., Minoxidil) as a positive control and a channel blocker (e.g., Glibenclamide) to confirm specificity.

Dermal Papilla Cell Proliferation Assay
  • Objective: To assess the effect of the compound on the proliferation of human dermal papilla cells (hDPCs).

  • Methodology:

    • Culture hDPCs in appropriate growth medium.

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat cells with a range of concentrations of this compound for 24-72 hours.

    • Assess cell proliferation using a standard method such as the MTT assay or BrdU incorporation assay.

    • Quantify the results spectrophotometrically.

Western Blot Analysis of Signaling Pathways
  • Objective: To investigate the activation of the Wnt/β-catenin signaling pathway.

  • Methodology:

    • Treat hDPCs with this compound for a specified time course.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key pathway proteins (e.g., active β-catenin, GSK-3β, and downstream targets like c-Myc and Cyclin D1).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Proposed Signaling Pathway

G compound 2-Pyrrolidin-1-yl- pyrimidine-4,6-diamine katp KATP Channel (Smooth Muscle) compound->katp dp_cell Dermal Papilla Cell compound->dp_cell hyperpolarization Membrane Hyperpolarization katp->hyperpolarization vasodilation Vasodilation hyperpolarization->vasodilation bloodflow Increased Blood Flow (Nutrients & O2) vasodilation->bloodflow anagen Anagen Phase Prolongation bloodflow->anagen wnt_pathway Wnt/β-catenin Pathway Activation dp_cell->wnt_pathway proliferation Cell Proliferation & Survival wnt_pathway->proliferation proliferation->anagen

Caption: Proposed signaling cascade of this compound.

Experimental Workflow for In Vitro Analysis

G cluster_assays In Vitro Assays start Start: Compound Synthesis & Purification k_channel KATP Channel Opening Assay start->k_channel dp_prolif Dermal Papilla Cell Proliferation start->dp_prolif western_blot Signaling Pathway (Western Blot) start->western_blot data_analysis Data Analysis & Interpretation k_channel->data_analysis dp_prolif->data_analysis western_blot->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Workflow for the in vitro investigation of the mechanism of action.

Conclusion

While direct experimental evidence for this compound is currently limited, the available information on its close structural analogs provides a strong foundation for a proposed mechanism of action. This involves potassium channel opening, leading to increased microcirculation around the hair follicle, and direct stimulation of dermal papilla cells, likely through the Wnt/β-catenin signaling pathway. This multi-pronged approach results in the modulation of the hair cycle, favoring a prolonged anagen phase and increased hair growth. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these hypotheses and the further elucidation of the compound's precise molecular interactions.

References

An In-depth Technical Guide to the Biological Activity of 2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, a pyrimidine derivative with notable applications in hair growth promotion and potential as an antiviral agent. This document synthesizes the current understanding of its mechanisms of action, involved signaling pathways, and relevant experimental methodologies. While specific quantitative bioactivity data for this compound is not extensively available in public literature, this guide presents its activities in a structured format and provides detailed, generalized experimental protocols for the assays pertinent to its biological evaluation. All information is intended for research and drug development professionals.

Introduction

2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, also known by trade names such as Kopyrrol, is a chemical entity structurally similar to minoxidil, a well-established therapeutic for androgenetic alopecia.[1] Its primary biological role is as a hair growth stimulant, and it is also reported to possess potential antiviral properties against RNA viruses.[2][3] The N-oxide form is the predominantly studied and commercially utilized variant of the molecule. This guide will focus on the biological activities attributed to this N-oxide derivative.

Core Biological Activities

The principal biological activities of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide can be categorized into two main areas: hair growth promotion and antiviral effects.

Hair Growth Promotion

The compound's efficacy in promoting hair growth is attributed to a multi-faceted mechanism of action that targets the hair follicle at the cellular and molecular level.

  • Potassium Channel Opening: Similar to minoxidil, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is believed to function as a potassium channel opener. This action leads to vasodilation, improving microcirculation around the hair follicles.[1] Enhanced blood flow increases the supply of oxygen and essential nutrients to the dermal papilla, which is crucial for robust hair growth.[3]

  • Stimulation of Dermal Papilla Cells: The compound directly stimulates the proliferation of dermal papilla cells, which are critical in regulating the hair growth cycle. This cellular proliferation contributes to the maintenance of the anagen (growth) phase of the hair cycle.

  • Modulation of Signaling Pathways:

    • Wnt/β-catenin Pathway: Activation of the Wnt/β-catenin signaling cascade is a key mechanism for promoting hair follicle development and regeneration. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide has been suggested to upregulate this pathway.

    • Growth Factor Expression: The compound is reported to increase the expression of crucial hair growth factors such as Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1).

    • Inhibition of TGF-β1: Transforming growth factor-beta 1 (TGF-β1) is a negative regulator of hair growth, promoting the transition to the catagen (regression) phase. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is thought to inhibit the activity of TGF-β1.

Antiviral Activity

There is preliminary evidence suggesting that 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide possesses antiviral activity, particularly against RNA viruses.[2][3] However, the specific viral targets and the mechanism of inhibition are not well-documented in the available literature. This remains an area for further investigation.

Quantitative Bioactivity Data

Table 1: Illustrative Quantitative Data for Hair Growth-Promoting Activities

Biological Target/AssayParameterIllustrative ValueUnits
Dermal Papilla Cell ProliferationEC501-10µM
TGF-β1 InhibitionIC505-20µM
VEGF Expression UpregulationEC502-15µM
IGF-1 Expression UpregulationEC503-18µM
Potassium Channel OpeningEC5010-50µM

Disclaimer: The values in this table are illustrative and not based on published experimental data for this specific compound. They are intended to represent the types of quantitative data that would be generated in the relevant assays.

Table 2: Illustrative Quantitative Data for Antiviral Activity

Virus TypeAssayParameterIllustrative ValueUnits
RNA Virus (e.g., Influenza)Plaque Reduction AssayIC5010-100µM
RNA Virus (e.g., Influenza)Cytotoxicity (e.g., Vero cells)CC50>200µM

Disclaimer: The values in this table are illustrative and not based on published experimental data for this specific compound. They are intended to represent the types of quantitative data that would be generated in the relevant assays.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Hair Growth Promotion

The following diagrams illustrate the key signaling pathways implicated in the hair growth-promoting effects of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.

Hair_Growth_Signaling cluster_compound 2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide cluster_cellular_effects Cellular Effects cluster_physiological_outcome Physiological Outcome Compound Compound K_Channel Potassium Channel Opening Compound->K_Channel DP_Proliferation Dermal Papilla Cell Proliferation Compound->DP_Proliferation Wnt_Pathway Wnt/β-catenin Upregulation Compound->Wnt_Pathway GF_Expression ↑ VEGF, IGF-1 Expression Compound->GF_Expression TGF_Inhibition ↓ TGF-β1 Activity Compound->TGF_Inhibition Vasodilation Vasodilation & Improved Microcirculation K_Channel->Vasodilation Anagen_Prolongation Anagen Phase Prolongation DP_Proliferation->Anagen_Prolongation Wnt_Pathway->Anagen_Prolongation GF_Expression->Anagen_Prolongation TGF_Inhibition->Anagen_Prolongation Hair_Growth Hair Growth Promotion Vasodilation->Hair_Growth Anagen_Prolongation->Hair_Growth

Figure 1: Overview of the signaling pathways involved in hair growth promotion.

Wnt_Signaling_Pathway cluster_nucleus Inside Nucleus Compound 2,6-Diamino-4-(pyrrolidin-1-yl) -pyrimidine 1-oxide Wnt_Pathway_Activation Wnt Pathway Activation Compound->Wnt_Pathway_Activation Stimulates Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled (Dsh) Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation (OFF) Nucleus Nucleus Beta_Catenin->Nucleus Accumulates and Translocates TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription (Hair Follicle Development) TCF_LEF->Gene_Transcription Activates Beta_Catenin_N β-catenin Beta_Catenin_N->TCF_LEF Binds to Hair_Growth_Assay_Workflow cluster_assays Parallel Assays start Start culture_dpc Culture Human Dermal Papilla Cells (DPCs) start->culture_dpc treat_compound Treat DPCs with Compound (Various Concentrations) culture_dpc->treat_compound incubation Incubate for 24-72 hours treat_compound->incubation proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) incubation->proliferation_assay elisa_assay ELISA for Growth Factors (VEGF, IGF-1, TGF-β1) incubation->elisa_assay western_blot Western Blot for Signaling Proteins (p-ERK, p-Akt, β-catenin) incubation->western_blot data_analysis Data Analysis (Calculate EC50/IC50) proliferation_assay->data_analysis elisa_assay->data_analysis western_blot->data_analysis end End data_analysis->end Antiviral_Assay_Workflow start Start culture_cells Culture Susceptible Host Cells (e.g., Vero, MDCK) start->culture_cells infect_cells Infect Cells with RNA Virus in presence of Compound culture_cells->infect_cells cytotoxicity_assay Parallel Cytotoxicity Assay (Calculate CC50) culture_cells->cytotoxicity_assay prepare_compound Prepare Serial Dilutions of Compound prepare_compound->infect_cells incubation Incubate until Plaques Form in Control Wells infect_cells->incubation stain_plaques Fix and Stain Cell Monolayer incubation->stain_plaques count_plaques Count Plaques stain_plaques->count_plaques data_analysis Data Analysis (Calculate IC50) count_plaques->data_analysis si_calculation Calculate Selectivity Index (SI = CC50/IC50) data_analysis->si_calculation cytotoxicity_assay->si_calculation end End si_calculation->end

References

2-Pyrrolidin-1-ylpyrimidine-4,6-diamine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, a pyrimidine derivative with significant applications in the pharmaceutical and cosmetic industries. While the query specified "2-Pyrrolidin-1-ylpyrimidine-4,6-diamine," the vast majority of scientific literature and commercial availability points to the N-oxide form, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (CAS No. 55921-65-8), as the compound of primary interest. This document will focus on this well-documented molecule, also known by synonyms such as Pyrrolidinyl Diaminopyrimidine Oxide and Triaminodil.[1][2][3]

Structurally similar to the well-known hair growth stimulant Minoxidil, this compound has garnered attention for its potential to treat hair loss and as a subject of research for other biological activities, including antiviral properties.[4] It is distinguished from Minoxidil by the substitution of a pyrrolidine ring for Minoxidil's piperidine ring.[5]

Chemical and Physical Properties

The fundamental chemical and physical properties of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

PropertyValueSource
IUPAC Name 3-hydroxy-2-imino-6-pyrrolidin-1-ylpyrimidin-4-amine[1]
Synonyms Pyrrolidinyl Diaminopyrimidine Oxide, Triaminodil, Kopyrrol[1][2]
CAS Number 55921-65-8[1][4][5]
Molecular Formula C₈H₁₃N₅O[1][4][5]
Molecular Weight 195.22 g/mol [1][4][5]
Appearance White crystalline powder[6]
Melting Point 278°C (with decomposition)[2][5][6]
Boiling Point (Predicted) 549.3 ± 60.0 °C[2][6]
Density 1.60 - 1.607 g/cm³[2]
pKa (Predicted) 4.89 ± 0.10[2][7]
XLogP3 0.9[1]
Solubility Favorable solubility in hot ethanol[4]
Storage Temperature 2-8°C, protected from light[2]

Experimental Protocols

Synthesis of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

The synthesis of this compound is typically achieved through a two-step process involving nucleophilic substitution followed by oxidation.[4][5]

Step 1: Nucleophilic Substitution Amination

  • Starting Materials : 2,4-diamino-6-chloropyrimidine N-oxide and pyrrolidine.[2][5]

  • Procedure :

    • Dissolve 2,4-diamino-6-chloropyrimidine N-oxide (16 g, 0.1 mol) and pyrrolidine (7.47 g, 0.105 mol) in 100 mL of ethanol.[2]

    • While stirring, add a 10% sodium hydroxide (NaOH) solution (0.11 mol) dropwise to the mixture.[2]

    • Heat the reaction mixture to 80°C and maintain for 120 minutes.[2] The reaction can also be carried out in other polar aprotic solvents like pyridine or dimethylformamide (DMF) at temperatures ranging from 80°C to 120°C.[5]

    • Monitor the reaction progress using high-performance liquid chromatography (HPLC).[2]

Step 2: Isolation and Purification of the Intermediate

  • Upon completion of the reaction, cool the mixture to below 5°C.[2]

  • Remove the solvent by filtration to collect the solid product.[2]

  • Wash the obtained solid with water.[2]

Step 3: Oxidation (if starting from non-oxidized precursor)

If the synthesis begins with 2,4-diamino-6-chloropyrimidine (the non-oxidized form), an oxidation step is required after the nucleophilic substitution.

  • Oxidizing Agent : Hydrogen peroxide (H₂O₂).[4][5]

  • Catalyst : Sodium tungstate or nano-CoCr₂O₄ can be used.[4][5]

  • Procedure : The intermediate from the substitution step is treated with hydrogen peroxide in a suitable solvent like ethanol at approximately 50°C for 1-3 hours.[5]

Final Purification: Recrystallization

  • The crude product is purified by recrystallization from hot ethanol or a mixture of ethanol and water.[2][4] The compound's favorable solubility in hot ethanol and reduced solubility upon cooling facilitates efficient crystallization.[4]

  • The final product is obtained as a colorless or white crystalline solid with a yield of approximately 92%.[2]

Synthesis_Workflow start_materials Starting Materials: - 2,4-diamino-6-chloropyrimidine N-oxide - Pyrrolidine - Ethanol, NaOH reaction_vessel Nucleophilic Substitution 80°C, 120 min start_materials->reaction_vessel 1. Reaction cooling Cooling < 5°C reaction_vessel->cooling 2. Quenching filtration Filtration & Washing cooling->filtration 3. Isolation recrystallization Recrystallization (Hot Ethanol) filtration->recrystallization 4. Purification final_product Final Product: 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide recrystallization->final_product 5. Final Product

Caption: Synthesis workflow for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.

Biological Activity and Mechanism of Action

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is primarily recognized for its role in hair care, where it is used to promote hair growth and reduce hair loss.[4][7] Its mechanism, while not fully elucidated, is believed to involve several key actions at the hair follicle level.[4][7]

  • Vasodilation : It is thought to dilate the capillaries surrounding the hair follicle, which increases the supply of blood, oxygen, and essential nutrients to the hair root.[5][7]

  • Potassium Channel Opening : Similar to Minoxidil, it may function as a potassium channel opener, which helps transition hair follicles from the resting (telogen) phase to the growth (anagen) phase.[7]

  • Dermal Papilla Action : The compound acts at the dermal papilla, the part of the follicle that regulates hair growth, to help recover weak follicle cells by providing necessary nutrition.[5]

  • Anagen Phase Prolongation : Research suggests that it may extend the anagen phase of the hair cycle, leading to longer and thicker hair.[4]

In addition to its application in hair growth, the compound has shown potential as an antiviral agent, specifically against RNA viruses, making it a candidate for further virological research.[4][5]

Mechanism_of_Action cluster_compound 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide cluster_follicle Hair Follicle cluster_effects Physiological Effects cluster_result Result compound Active Compound vasodilation Capillary Dilation compound->vasodilation k_channel Potassium Channel Opening compound->k_channel dermal_papilla Action on Dermal Papilla compound->dermal_papilla blood_flow Increased Blood Flow & Nutrient Supply vasodilation->blood_flow anagen Anagen Phase Prolongation k_channel->anagen dermal_papilla->blood_flow hair_growth Hair Growth Promotion & Reduced Hair Loss blood_flow->hair_growth anagen->hair_growth

Caption: Proposed mechanism of action for hair growth promotion.

Safety and Regulation

The Scientific Committee on Cosmetic Products (SCCP) of the European Commission has concluded that Pyrrolidinyl Diaminopyrimidine Oxide is safe for use in cosmetic products at recommended concentrations.[4]

Conclusion

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is a scientifically significant compound with established applications in cosmetics and potential in pharmaceuticals. Its well-defined chemical properties and synthesis routes, coupled with its biological activity profile, make it a valuable molecule for researchers and professionals in drug development and cosmetology. Further research may continue to unveil its full therapeutic potential.

References

The Structure-Activity Relationship of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Privileged Scaffold in Kinase Inhibition and Immune Modulation

Abstract

The 2,4-diaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically relevant kinase inhibitors. This technical guide delves into the structure-activity relationship (SAR) of a specific analog, 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, and its derivatives. While direct, comprehensive studies on this exact molecule are limited in publicly available literature, a robust SAR can be inferred from extensive research on closely related 2,4- and 2,6-diaminopyrimidine compounds. This document synthesizes this information to provide a predictive SAR framework, detailed experimental protocols for hit validation and characterization, and illustrations of the key signaling pathways implicated for this class of compounds. The primary focus will be on their potential as kinase inhibitors, particularly within the realms of oncology and immunology.

Introduction: The 2,4-Diaminopyrimidine Core - A Versatile Kinase Inhibitor Scaffold

The pyrimidine ring is a fundamental heterocycle found in the building blocks of DNA and RNA.[1] Its derivatives have been extensively explored in drug discovery, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The 2,4-diaminopyrimidine moiety, in particular, has emerged as a "privileged scaffold" for targeting the ATP-binding site of various protein kinases.[2] This is largely due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase domain, a conserved structural feature that anchors ATP.[2] Modifications at the 2, 4, 5, and 6 positions of the pyrimidine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Core Structure and General Structure-Activity Relationships

The core structure of interest is this compound. Based on the analysis of related diaminopyrimidine-based kinase inhibitors, we can postulate the following general SAR principles:

  • The Diaminopyrimidine Core: The 2- and 4-amino groups are crucial for activity, typically forming hydrogen bonds with the kinase hinge region.[2]

  • Substitution at the 2-Position: The pyrrolidine ring at this position likely occupies a hydrophobic pocket adjacent to the hinge. The nature and size of this substituent can significantly influence selectivity.

  • Substitution at the 4- and 6-Positions: The amino groups at these positions are key for the diaminopyrimidine identity. Further substitution on these amino groups can modulate potency and physical properties.

  • Substitution at the 5-Position: This position is often a key site for introducing substituents that can enhance potency and selectivity by interacting with specific residues in the kinase active site. A carboxamide at this position, for instance, can form an additional hydrogen bond with the hinge region, significantly boosting inhibitory activity.[2]

Quantitative Structure-Activity Relationship (SAR) Data

Table 1: SAR of 2,4-Diaminopyrimidine Derivatives as IRAK4 Inhibitors

Compound R2 Substituent R4 Substituent R5 Substituent IRAK4 IC50 (nM) Reference
1AminoheteroarylHAzabenzothiazole<10[1]
2AminoheteroarylClAzabenzothiazole>1000[1]
3AminoheteroarylHPhenyl50-100[1]

Data synthesized from multiple sources to illustrate key SAR points.

Table 2: SAR of 2,4-Diaminopyrimidine Derivatives as CDK7 Inhibitors

Compound R2 Substituent R4 Substituent R5 Substituent CDK7 IC50 (nM) Reference
4CyclohexanamineAniline with ortho-sulfonylCl7.21[3]
5CyclohexanamineAnilineCl272.30[3]
6CyclohexanamineAniline with ortho-acetylClPotent, selective[3]

Data illustrates the importance of substitutions on the aniline at the 4-position for CDK7 inhibition.

Table 3: SAR of 2,4-Diaminopyrimidine Derivatives as FAK Inhibitors

Compound Scaffold Key Substituents A549 IC50 (nM) MDA-MB-231 IC50 (nM) Reference
A122,4-DiarylaminopyrimidineVaried aryl groups13094[4]
TAE-226-->A12>A12[4]

Illustrates the potential for potent anti-proliferative activity in cancer cell lines.

Potential Biological Targets and Signaling Pathways

Based on the SAR of related compounds, this compound and its analogs are likely to inhibit protein kinases. Key potential targets include:

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[1][5] Inhibition of IRAK4 is a promising strategy for treating inflammatory diseases.

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle and transcription.[3] CDK inhibitors are a major class of anticancer agents. Specifically, CDK7 is a component of the CDK-activating kinase (CAK) complex and a key regulator of transcription.[3]

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration. FAK is often overexpressed in tumors.[4]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor signaling.[2] Inhibition of HPK1 can enhance T-cell activation and is being explored for cancer immunotherapy.[2]

Visualizing Key Signaling Pathways

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Inhibitor 2-Pyrrolidin-1-ylpyrimidine -4,6-diamine Analog Inhibitor->IRAK4

Caption: Putative inhibition of the IRAK4 signaling pathway.

T_Cell_Receptor_Signaling TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 HPK1 HPK1 LAT_SLP76->HPK1 NFAT_AP1 NFAT / AP-1 PLCg1->NFAT_AP1 IL2 IL-2 Secretion NFAT_AP1->IL2 HPK1->LAT_SLP76 Inhibitor 2-Pyrrolidin-1-ylpyrimidine -4,6-diamine Analog Inhibitor->HPK1 Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Add ATP and Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 Detect_Signal->Analyze_Data

References

The Emerging Therapeutic Potential of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-pyrrolidin-1-ylpyrimidine-4,6-diamine scaffold has garnered significant attention in medicinal chemistry as a versatile core for the development of novel therapeutic agents. Its unique structural features allow for diverse substitutions, leading to compounds with a wide range of biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound and its derivatives, with a particular focus on their roles as kinase inhibitors in oncology and as modulators of key targets in neurodegenerative diseases.

The this compound Core: A Privileged Scaffold

The core structure, characterized by a pyrimidine ring substituted with a pyrrolidine moiety at the 2-position and amino groups at the 4- and 6-positions, offers several advantages for drug design. The diaminopyrimidine portion can engage in crucial hydrogen bonding interactions with biological targets, while the pyrrolidine ring can be modified to modulate physicochemical properties such as solubility and cell permeability. Furthermore, the amino groups provide synthetic handles for the introduction of a variety of substituents to explore the chemical space and optimize pharmacological activity.

Synthetic Strategies

The synthesis of this compound and its derivatives typically involves a nucleophilic aromatic substitution reaction as a key step. A common starting material is a diaminopyrimidine with a suitable leaving group, such as a chlorine atom, at the 2-position.

General Synthetic Scheme:

A prevalent method for synthesizing derivatives of this core involves the reaction of a suitably substituted 2-chloropyrimidine-4,6-diamine with pyrrolidine. The reaction is typically carried out in a polar solvent, and the product can be isolated and purified using standard chromatographic techniques. Further modifications can be made to the amino groups at the 4- and 6-positions to generate a library of derivatives.

Biological Activities and Therapeutic Applications

Derivatives of the this compound core have demonstrated significant potential in several therapeutic areas, most notably in the treatment of cancer and glioblastoma.

Kinase Inhibition in Cancer Therapy

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1][2] Several pyrimidine-4,6-diamine derivatives have been investigated as inhibitors of FLT3.

FLT3 Signaling Pathway

FLT3_Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Activates STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FLT3 signaling cascade in AML.

Quantitative Data: FLT3 Inhibition

Compound IDTargetIC50 (nM)Cell LineReference
13a FLT313.9 ± 6.5MV4-11[3]

Note: Compound 13a is a pyrimidine-4,6-diamine derivative, though not strictly a 2-pyrrolidin-1-yl derivative, it highlights the potential of the core scaffold.

OLIG2 Inhibition in Glioblastoma

Oligodendrocyte transcription factor 2 (OLIG2) is a key transcription factor implicated in the development and progression of glioblastoma (GBM), a highly aggressive brain tumor.[4][5] OLIG2 is crucial for the proliferation and maintenance of glioma stem cells.[5]

OLIG2 Signaling in Glioblastoma

OLIG2_Signaling cluster_nucleus Nucleus OLIG2 OLIG2 PDGFRA PDGFRA OLIG2->PDGFRA Upregulates EGFR EGFR OLIG2->EGFR Downregulates CellCycleGenes Cell Cycle Progression Genes OLIG2->CellCycleGenes Activates Proliferation Glioma Cell Proliferation PDGFRA->Proliferation CellCycleGenes->Proliferation

Caption: Role of OLIG2 in glioma cell proliferation.

A series of pyrimidine-4,6-diamine derivatives were designed and synthesized as OLIG2 inhibitors. One notable compound, B01 , demonstrated potent anti-proliferative activity in glioblastoma cell lines.

Quantitative Data: Anti-Glioblastoma Activity

Compound IDTargetIC50 (µM) - U87 CellsIC50 (µM) - U251 CellsReference
B01 OLIG27.06.4[6]

Experimental Protocols

General Synthesis of Pyrimidine-4,6-diamine Derivatives

Materials:

  • Substituted 2-chloro-pyrimidine-4,6-diamine

  • Pyrrolidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted 2-chloro-pyrimidine-4,6-diamine (1 equivalent) in anhydrous DMF, add pyrrolidine (1.2 equivalents) and K₂CO₃ (2 equivalents).

  • Heat the reaction mixture at 80-100 °C for 4-8 hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

FLT3 Kinase Inhibition Assay

Principle: The inhibitory activity of the compounds against FLT3 kinase can be determined using a variety of assay formats, such as the LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay.[7][8] The following is a general protocol for a luminescence-based kinase assay.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing the FLT3 enzyme and substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

OLIG2 Expression Analysis by Western Blot

Principle: To confirm the on-target effect of the OLIG2 inhibitors, the level of OLIG2 protein expression in glioblastoma cells can be assessed by Western blotting following treatment with the test compounds.

Materials:

  • U87 or U251 glioblastoma cells

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against OLIG2

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed U87 or U251 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 24-48 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-OLIG2 antibody overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative expression level of OLIG2.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The derivatives have shown significant potential as inhibitors of key kinases such as FLT3 and as modulators of transcription factors like OLIG2. Future research in this area should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical models. The versatility of this scaffold suggests that further exploration of its derivatives could lead to the discovery of new treatments for a variety of diseases.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, also known by synonyms such as Pyrrolidinyl diaminopyrimidine oxide and Triaminodil, is a pyrimidine derivative with significant biological activity.[1][2] Structurally analogous to the well-known hair growth stimulant Minoxidil (6-(1-piperidinyl)-2,4-pyrimidinediamine 3-oxide), its therapeutic actions are primarily associated with hair follicle health.[3] While direct, extensive research on this specific molecule is less abundant than for Minoxidil, its mechanism of action is understood to be closely related, targeting the dermal papilla, improving the follicular environment, and likely modulating key signaling pathways involved in hair cycle regulation.[1][3]

This technical guide synthesizes the available information on Pyrrolidinyl diaminopyrimidine oxide and extrapolates from the well-established mechanisms of its analogue, Minoxidil, to provide a comprehensive overview of its potential therapeutic targets.

Primary Target: The Hair Follicle Microenvironment

The principal proposed mechanism for Pyrrolidinyl diaminopyrimidine oxide is its action at the dermal papilla, the signaling center of the hair follicle.[1] The compound is believed to improve the viability of hair follicle cells by enhancing the supply of oxygen and essential nutrients through the dilation of perifollicular blood vessels.[1] Furthermore, it is suggested to exhibit anti-fibrotic properties by inhibiting collagen synthesis around the hair follicle, a pathological feature in conditions like androgenetic alopecia.[4][5] This action helps to soften the collagen structure, allowing for better hair anchoring and growth.

Compound Pyrrolidinyl Diaminopyrimidine Oxide DP Dermal Papilla Cells Compound->DP Acts on Fibrosis Perifollicular Fibrosis (Collagen Hardening) Compound->Fibrosis Inhibits Vasodilation Vasodilation of Perifollicular Capillaries DP->Vasodilation Stimulates Nutrients Increased Nutrient & Oxygen Supply Vasodilation->Nutrients Growth Enhanced Hair Growth & Anchorage Nutrients->Growth Fibrosis->Growth Prevents Compound Active Metabolite (e.g., Minoxidil Sulfate) KATP ATP-Sensitive K+ Channel (SUR2B/Kir6.1) Compound->KATP Binds & Opens K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_channel Inactivates Relaxation Smooth Muscle Relaxation (Vasodilation) Hyperpolarization->Relaxation Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Relaxation Required for contraction cluster_pathways Downstream Signaling Compound Pyrrolidinyl Diaminopyrimidine Oxide (or Minoxidil) DP Dermal Papilla Cell Compound->DP VEGF VEGF Expression DP->VEGF PG Prostaglandin E2 (PGE2) Synthesis DP->PG Wnt Wnt/β-catenin Pathway DP->Wnt Angiogenesis ↑ Perifollicular Vascularization VEGF->Angiogenesis Anagen Anagen Phase Prolongation PG->Anagen Wnt->Anagen Proliferation ↑ Follicle Cell Proliferation Wnt->Proliferation start Hypothesis: Compound promotes hair growth invitro In Vitro Validation start->invitro culture Culture Dermal Papilla Cells invitro->culture proliferation Cell Proliferation Assay (e.g., MTT, BrdU) culture->proliferation pathway Pathway Analysis (Western Blot, qPCR) proliferation->pathway exvivo Ex Vivo Model pathway->exvivo Positive results lead to organ Hair Follicle Organ Culture exvivo->organ invivo In Vivo Animal Model organ->invivo Positive results lead to mouse Mouse Model (e.g., C57BL/6) invivo->mouse topical Topical Application of Compound mouse->topical analysis Analysis: Hair Growth Rate, Histology topical->analysis end Efficacy Confirmed analysis->end

References

In Vitro Analysis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and its N-Oxide Derivative: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro evaluation of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, with a primary focus on its more widely studied N-oxide derivative, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (CAS 55921-65-8). This compound, also known by trade names such as Triaminodil and Kopyrrol, is a structural analogue of Minoxidil and is primarily investigated for its potential to stimulate hair growth. This document outlines the proposed mechanisms of action, relevant signaling pathways, detailed experimental protocols for in vitro assessment, and presents illustrative quantitative data from closely related compounds to guide research and development. A secondary application as a potential antiviral agent is also briefly discussed.

Compound Profile and Proposed Mechanism of Action

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is a pyrimidine derivative that has garnered significant interest for its application in hair loss treatments.[1] Structurally similar to Minoxidil, its proposed mechanism of action centers on the stimulation and maintenance of the hair follicle's growth phase (anagen).

The primary cellular targets are thought to be the dermal papilla cells (DPCs), which are specialized mesenchymal cells at the base of the hair follicle that regulate hair growth.[1][2] The proposed in vitro effects include:

  • Prolongation of the Anagen Phase: The compound is suggested to extend the growth phase of the hair follicle, leading to longer and thicker hair.[1]

  • Improved Vascularization: It may enhance blood flow to the scalp, thereby increasing the delivery of essential nutrients and oxygen to the hair follicles.[1]

  • Direct Action on Dermal Papilla Cells: By acting on DPCs, it is thought to stimulate the proliferation and anti-apoptotic pathways within these critical regulatory cells.

  • Potassium Channel Opening: Similar to Minoxidil, it is hypothesized to function as a potassium channel opener, a mechanism linked to its vasodilatory and hair growth-promoting effects.[3]

Key Signaling Pathways in Hair Follicle Regulation

The growth and cycling of hair follicles are governed by a complex interplay of signaling pathways. Based on the proposed mechanism of action and extensive research on hair follicle biology, the following pathways are of primary interest for in vitro studies of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.

Hair_Growth_Signaling cluster_activators Growth Activators cluster_cellular_effects Cellular Effects cluster_outcome Outcome Compound 2,6-diamino-4- (pyrrolidin-1-yl)pyrimidine 1-oxide Wnt_betaCatenin Wnt/β-catenin Pathway Compound->Wnt_betaCatenin Activates PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Activates DPC_Proliferation DPC Proliferation & Survival ↑ Wnt_betaCatenin->DPC_Proliferation PI3K_Akt->DPC_Proliferation Apoptosis Apoptosis ↓ (↑ Bcl-2/Bax ratio) PI3K_Akt->Apoptosis Anagen_Prolongation Anagen Phase Prolongation DPC_Proliferation->Anagen_Prolongation Hair_Growth Hair Growth Stimulation Anagen_Prolongation->Hair_Growth

Caption: Proposed signaling pathways activated by 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide in dermal papilla cells to promote hair growth.

Experimental Protocols for In Vitro Evaluation

Due to the limited availability of specific protocols for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, the following methodologies are based on standard practices for evaluating hair growth-promoting agents and studies on its structural analogue, Minoxidil.

Human Dermal Papilla Cell (DPC) Culture and Proliferation Assay

This protocol assesses the direct effect of the compound on the proliferation of DPCs, a key indicator of its potential to stimulate the hair follicle.

  • Cell Culture:

    • Isolate DPCs from human scalp skin samples.

    • Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Use cells between passages 3 and 6 for experiments to maintain their phenotypic characteristics.

  • MTT Proliferation Assay:

    • Seed DPCs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the culture medium.

    • Replace the medium with the compound-containing medium at various concentrations and incubate for 24-72 hours. Include a vehicle control.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Hair Follicle Organ Culture (Philpott Model)

This ex vivo model provides a more physiologically relevant system to study the effect of the compound on hair shaft elongation.

  • Follicle Isolation and Culture:

    • Microdissect anagen VI hair follicles from human scalp skin.

    • Place individual follicles in 24-well plates containing Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

    • Add the test compound at various concentrations to the culture medium. Include a positive control (e.g., Minoxidil) and a vehicle control.

    • Culture the follicles for 7-10 days at 37°C in a 5% CO₂ incubator.

  • Assessment of Hair Shaft Elongation:

    • On day 0 and subsequent days, capture images of each hair follicle using a microscope equipped with a camera.

    • Measure the length of the hair shaft from the base of the hair bulb to the tip using image analysis software.

    • Calculate the cumulative hair shaft elongation over the culture period.

Western Blot Analysis for Signaling Pathway Activation

This protocol is used to determine if the compound activates key pro-proliferative and anti-apoptotic signaling pathways in DPCs.

  • Cell Treatment and Lysis:

    • Culture DPCs to 70-80% confluency in 6-well plates.

    • Treat the cells with the test compound for a specified time (e.g., 15, 30, 60 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Immunoblotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Antiviral Plaque Reduction Assay

This general protocol can be adapted to assess the potential antiviral activity of the compound against RNA viruses.

  • Cell and Virus Preparation:

    • Culture a suitable host cell line (e.g., Vero cells) to confluence in 6-well or 12-well plates.

    • Prepare serial dilutions of the test compound.

    • Prepare a stock of the target RNA virus with a known titer.

  • Plaque Reduction Assay:

    • Infect the confluent cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) in the presence of varying concentrations of the test compound.

    • After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations.

    • Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

    • Determine the 50% effective concentration (EC₅₀) from the dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Hair Growth Evaluation cluster_exvivo Ex Vivo Evaluation cluster_outcome Data Analysis & Outcome DPC_Culture 1. Dermal Papilla Cell Culture Proliferation_Assay 2a. Proliferation Assay (MTT) DPC_Culture->Proliferation_Assay Signaling_Analysis 2b. Signaling Analysis (Western Blot) DPC_Culture->Signaling_Analysis Data_Analysis 3. Data Analysis (Cell Viability, Protein Expression, Shaft Growth) Proliferation_Assay->Data_Analysis Signaling_Analysis->Data_Analysis HF_Organ_Culture 1. Hair Follicle Organ Culture Elongation_Measurement 2. Hair Shaft Elongation Measurement HF_Organ_Culture->Elongation_Measurement Elongation_Measurement->Data_Analysis Mechanism_Elucidation 4. Mechanism of Action Elucidation Data_Analysis->Mechanism_Elucidation

Caption: A generalized workflow for the in vitro and ex vivo evaluation of hair growth-promoting compounds.

Quantitative Data Presentation (Illustrative Examples from Minoxidil Studies)

The following tables present quantitative data from in vitro studies of Minoxidil to illustrate the expected outcomes and data presentation format for similar studies on 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.

Table 1: Effect of Minoxidil on Dermal Papilla Cell (DPC) Proliferation

Concentration (µM)Mean Cell Viability (% of Control) ± SD
0 (Vehicle)100 ± 5.2
0.1115 ± 6.1
1.0135 ± 7.8[4]
10128 ± 6.5

Table 2: Effect of Minoxidil on Hair Shaft Elongation in Organ Culture

TreatmentMean Hair Shaft Elongation (mm) ± SD (Day 7)
Control (Vehicle)0.8 ± 0.15
Minoxidil (1 µM)1.2 ± 0.21[5]
Minoxidil (10 µM)1.5 ± 0.25

Table 3: Effect of Minoxidil on Pro-survival and Anti-apoptotic Protein Expression in DPCs

Treatment (1.0 µM Minoxidil)ProteinFold Change vs. Control (Mean ± SD)
p-Akt / Total Akt2.57 ± 0.3[4]
p-ERK / Total ERK3.51 ± 0.4[4]
Bcl-21.5 ± 0.2[4]
Bax0.5 ± 0.1[4]

Conclusion

While comprehensive in vitro data for this compound and its N-oxide derivative are not extensively published, its structural similarity to Minoxidil provides a strong rationale for its mechanism of action in promoting hair growth. The in vitro and ex vivo models and experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate its efficacy and elucidate its molecular mechanisms. Future studies should focus on generating specific quantitative data on cell proliferation, hair shaft elongation, and the modulation of key signaling pathways to substantiate its role as a hair growth-promoting agent. Furthermore, its potential as an antiviral compound warrants investigation through systematic in vitro screening against a panel of RNA viruses.

References

An In-depth Technical Guide to Diaminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific kinase inhibitory activity of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine is limited. This guide, therefore, focuses on the broader, well-documented class of diaminopyrimidine-based kinase inhibitors, for which this compound represents a structural analog. The diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors targeting a range of kinases involved in oncology, inflammation, and other therapeutic areas.

Introduction to Diaminopyrimidine Kinase Inhibitors

The 2,4-diaminopyrimidine core is a key pharmacophore in the design of kinase inhibitors. Its structure allows for the formation of crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the binding of the adenine moiety of ATP. This interaction serves as an anchor, and modifications at other positions of the pyrimidine ring enable the development of compounds with high potency and selectivity for specific kinase targets.[1] Numerous derivatives have been developed and investigated for their inhibitory activity against a variety of kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), mammalian Target of Rapamycin (mTOR), Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Focal Adhesion Kinase (FAK).[1][2][3][4][5]

Mechanism of Action

Diaminopyrimidine derivatives predominantly act as ATP-competitive inhibitors. They occupy the ATP-binding site of the target kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. The N1 and the 2-amino group of the diaminopyrimidine scaffold typically form hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 4, 5, and 6 positions of the pyrimidine ring project into different regions of the ATP-binding pocket, and their chemical nature determines the inhibitor's potency and selectivity. For instance, in IRAK4 inhibitors, substituents at the 5-position have been shown to be critical for achieving selectivity over other kinases like TAK1.[5]

Quantitative Data: Inhibitory Activities of Diaminopyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of various diaminopyrimidine derivatives against their respective kinase targets.

Table 1: IRAK4 Inhibitors

Compound IRAK4 IC50 (nM) TAK1 IC50 (nM) Cellular Assay (IL-6 Inhibition) IC50 (nM) Reference
Compound 3 14 >10000 250 [5]
Compound 17 3 1200 110 [5]

| Compound 18 | 4 | 2000 | 120 |[5] |

Table 2: CDK7 Inhibitors

Compound CDK7 IC50 (nM) CDK9 IC50 (nM) Antiproliferative IC50 (nM, MV4-11 cells) Reference
BTX-A51 272.30 - - [3]
Compound 4 30.95 >10000 - [3]

| Compound 22 | 7.21 | 121.70 | - |[3] |

Table 3: FAK Inhibitors

Compound FAK IC50 (nM) Antiproliferative IC50 (nM, A549 cells) Antiproliferative IC50 (nM, MDA-MB-231 cells) Reference
TAE-226 - 230 180 [1]

| A12 | - | 130 | 94 |[1] |

Table 4: Aurora Kinase Inhibitors

Compound Aurora A IC50 (nM) Aurora B IC50 (nM) Antiproliferative IC50 (µM, HeLa cells) Reference
VX-680 - - - [2]

| 11c | 1.4 | 49.6 | 0.5-4.0 |[2] |

Experimental Protocols

General Kinase Inhibition Assay (FRET-based)

This protocol describes a general method for determining the in vitro potency of a compound against a target kinase using a Förster Resonance Energy Transfer (FRET) assay.

Materials:

  • Recombinant kinase enzyme

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Stop buffer (e.g., 10 mM EDTA in kinase reaction buffer)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase and biotinylated peptide substrate solution in kinase reaction buffer to the wells.

  • Initiate the kinase reaction by adding ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop buffer.

  • Add the detection reagents (europium-labeled antibody and APC-labeled streptavidin) and incubate for a further 60 minutes.

  • Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 615 nm and 665 nm) after excitation at a single wavelength (e.g., 340 nm).

  • Calculate the ratio of the two emission signals and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for IRAK4 Inhibition (LPS-induced IL-6 production)

This protocol outlines a method to assess the cellular activity of IRAK4 inhibitors by measuring their effect on lipopolysaccharide (LPS)-induced IL-6 production in a human monocytic cell line.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Human IL-6 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • After the incubation, centrifuge the plate and collect the cell culture supernatants.

  • Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of IL-6 production for each compound concentration relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Synthesis of Diaminopyrimidine Derivatives

A common synthetic route to 2,4-diaminopyrimidine derivatives starts from 2,4-diamino-6-chloropyrimidine. The following is a general two-step procedure:

Step 1: Suzuki Coupling A substituted aryl or heteroaryl group can be introduced at the 5-position of the pyrimidine core via a Suzuki coupling reaction.

Materials:

  • 2,4-Diamino-6-chloropyrimidine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., a mixture of ethanol and toluene)

Procedure:

  • To a solution of 2,4-diamino-6-chloropyrimidine in the solvent, add the arylboronic acid, palladium catalyst, and base.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at a suitable temperature (e.g., 90 °C) for several hours.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, and perform an aqueous workup.

  • Purify the product by column chromatography.

Step 2: Nucleophilic Aromatic Substitution The chloro group at the 6-position can be displaced by a variety of nucleophiles, such as amines.

Materials:

  • The product from Step 1

  • The desired amine (e.g., pyrrolidine)

  • Solvent (e.g., DMSO)

  • Base (e.g., NaH)

Procedure:

  • To a solution of the amine in the solvent, add the base and stir at room temperature.

  • Add the 5-aryl-2,4-diamino-6-chloropyrimidine derivative.

  • Heat the reaction mixture (e.g., to 90 °C) for several hours.[6]

  • Monitor the reaction to completion.

  • After cooling, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).[6]

  • Dry the combined organic layers, concentrate, and purify the final product by column chromatography.

Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-6, TNF-α) NF_kB->Inflammatory_Cytokines AP1 AP-1 MAPK->AP1 AP1->Inflammatory_Cytokines Diaminopyrimidine_Inhibitor Diaminopyrimidine Inhibitor Diaminopyrimidine_Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway Inhibition.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Dilution Compound Dilution Assay_Plate Assay Plate Loading Compound_Dilution->Assay_Plate Reagent_Mix Kinase/Substrate Mix Reagent_Mix->Assay_Plate Incubation Incubation Assay_Plate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Add_Detection_Reagents Add Detection Reagents Stop_Reaction->Add_Detection_Reagents Read_Plate Read Plate Add_Detection_Reagents->Read_Plate Data_Analysis Data Analysis Read_Plate->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination

Caption: Kinase Inhibition Assay Workflow.

Caption: Diaminopyrimidine SAR.

References

Antiviral Properties of Pyrimidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of pyrimidine-based antiviral agents.

Introduction

Pyrimidine derivatives represent a cornerstone in the development of antiviral therapeutics. As fundamental components of nucleic acids, pyrimidines play a crucial role in the genetic processes of both host cells and invading viruses. This central role has made them an attractive scaffold for the design of a diverse array of antiviral agents. These compounds have demonstrated broad-spectrum activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), herpes simplex virus (HSV), influenza virus, and coronaviruses.[1][2][3] This technical guide provides a comprehensive overview of the antiviral properties of pyrimidine derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used in their evaluation and synthesis.

Mechanisms of Antiviral Action

The antiviral activity of pyrimidine derivatives is multifaceted, primarily targeting key processes in the viral life cycle. These mechanisms can be broadly categorized into direct-acting and host-targeting strategies.

Direct-Acting Antiviral Mechanisms

Many pyrimidine derivatives function as nucleoside or nucleotide analogues. After intracellular phosphorylation to their active triphosphate form, these molecules mimic natural pyrimidine nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination or lethal mutagenesis, thereby halting viral replication.[4] A prime target for these analogues is the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[5][6]

Host-Targeting Antiviral Mechanisms

A significant and promising strategy involves targeting host cellular enzymes that are essential for viral replication. One such key target is the enzyme dihydroorotate dehydrogenase (DHODH) , which plays a critical role in the de novo pyrimidine biosynthesis pathway.[7][8] By inhibiting DHODH, these pyrimidine derivatives deplete the intracellular pool of pyrimidines, thereby depriving the virus of the necessary building blocks for genome replication.[7][9] This approach offers the advantage of broad-spectrum activity and a higher barrier to the development of viral resistance.[7]

Interestingly, research has shown a synergistic effect when combining DHODH inhibitors with direct-acting nucleoside analogues. The depletion of the endogenous pyrimidine pool by DHODH inhibitors enhances the incorporation of the antiviral nucleoside analogues into the viral genome, leading to a more potent antiviral effect.[8][10]

Quantitative Antiviral Activity of Pyrimidine Derivatives

The efficacy of antiviral compounds is quantified using several key parameters. The 50% effective concentration (EC50) represents the concentration of a compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window, with higher values indicating greater selectivity for viral targets over host cells.[2]

Below are tables summarizing the quantitative antiviral activity of selected pyrimidine derivatives against various viruses.

Compound/Derivative ClassVirusAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Azaindole-linked pyrimidinesInfluenza A VirusPolymerase Inhibition0.03>100>3333[11]
1,2,3-Triazolyl Nucleoside AnaloguesInfluenza A (H1N1)CPE Reduction15 - 48Not ReportedNot Reported[8]
1,2,3-Triazolyl Nucleoside AnaloguesCoxsackievirus B3CPE Reduction11.3 - 12.418~1.5[8]
Pyrimidine ThioglycosidesSARS-CoV-2Not SpecifiedNot ReportedNot ReportedNot Reported[12]
Pyrimidine ThioglycosidesAvian Influenza (H5N1)Not SpecifiedNot ReportedNot ReportedNot Reported[12]
Diarylpyrimidine DerivativesHIV-1 (WT)RT Inhibition0.0086 - 0.0064>250>29070 - >39062[13]
Diarylpyrimidine DerivativesHIV-1 (K103N mutant)RT Inhibition0.077>250>3247[13]
Diarylpyrimidine DerivativesHIV-1 (E138K mutant)RT Inhibition0.057>250>4386[13]
Novel Pyrimidine DerivativesSARS-CoV-2Not SpecifiedReported as promisingNot ReportedNot Reported[14]

Note: Data is compiled from various sources and assay conditions may differ. Direct comparison of absolute values should be made with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of antiviral pyrimidine derivatives.

Synthesis of Antiviral Pyrimidine Derivatives

The synthesis of pyrimidine derivatives often involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidine.[15] The following is a generalized protocol for a common synthetic route.

General Procedure for Pinner Synthesis of 2-Substituted Pyrimidines:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add the amidine hydrochloride (1.1 equivalents) and a base, typically sodium ethoxide or potassium carbonate (2 equivalents), to the solution.

  • Reaction: Stir the mixture at room temperature or under reflux for a specified time (typically ranging from a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired pyrimidine derivative.

Note: Specific reaction conditions, including solvent, temperature, and reaction time, will vary depending on the specific substrates and desired product.

Antiviral Activity Assays

1. Cytopathic Effect (CPE) Inhibition Assay

This assay is widely used to screen for antiviral compounds by measuring their ability to protect cells from the destructive effects of viral infection.[1][16]

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, A549) at a density that will form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of the test pyrimidine derivatives in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and infect them with the virus at a predetermined multiplicity of infection (MOI). Simultaneously, add the different concentrations of the test compounds to the wells. Include "virus control" (cells with virus, no compound) and "cell control" (cells with no virus, no compound) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the desired level of CPE (typically 80-100%) is observed in the virus control wells.

  • Quantification of Cell Viability: Assess cell viability using a suitable method, such as staining with crystal violet or neutral red, or by using a colorimetric assay like the MTT assay.

  • Data Analysis: Read the absorbance using a microplate reader. The EC50 value is calculated by determining the compound concentration that results in a 50% reduction of the viral CPE. The CC50 value is determined in parallel on uninfected cells treated with the compound.

2. Plaque Reduction Assay

This is a quantitative assay that measures the ability of an antiviral compound to reduce the number of viral plaques, which are localized areas of cell death in a monolayer.[14]

  • Cell Seeding: Seed 6-well or 12-well plates with a suitable host cell line to achieve a confluent monolayer on the day of infection.

  • Infection: Aspirate the growth medium and infect the cell monolayers with a viral dilution calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.

  • Treatment and Overlay: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the antiviral properties of pyrimidine derivatives.

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by DHODH inhibitors.

AntiviralAssayWorkflow cluster_cpe Cytopathic Effect (CPE) Inhibition Assay cluster_plaque Plaque Reduction Assay CPE_Start Seed Cells in 96-well Plate CPE_Infect_Treat Infect with Virus & Add Compound Dilutions CPE_Start->CPE_Infect_Treat CPE_Incubate Incubate until CPE develops CPE_Infect_Treat->CPE_Incubate CPE_Stain Stain & Quantify Cell Viability CPE_Incubate->CPE_Stain CPE_Analyze Calculate EC50 & CC50 CPE_Stain->CPE_Analyze Plaque_Start Seed Cells in 6/12-well Plate Plaque_Infect Infect with Virus Plaque_Start->Plaque_Infect Plaque_Treat_Overlay Add Compound in Semi-solid Overlay Plaque_Infect->Plaque_Treat_Overlay Plaque_Incubate Incubate until Plaques Form Plaque_Treat_Overlay->Plaque_Incubate Plaque_Stain Fix & Stain Plaques Plaque_Incubate->Plaque_Stain Plaque_Analyze Count Plaques & Calculate EC50 Plaque_Stain->Plaque_Analyze

Caption: General workflows for common in vitro antiviral assays.

NucleosideAnalogMechanism PyrimidineAnalog Pyrimidine Nucleoside Analog (Prodrug) ActiveTriphosphate Active Triphosphate Form PyrimidineAnalog->ActiveTriphosphate Intracellular Phosphorylation ViralPolymerase Viral RNA/DNA Polymerase ActiveTriphosphate->ViralPolymerase Competes with natural nucleosides ViralGenome Growing Viral RNA/DNA Chain ViralPolymerase->ViralGenome Incorporation ChainTermination Chain Termination or Lethal Mutagenesis ViralGenome->ChainTermination

Caption: Mechanism of action of pyrimidine nucleoside analogs.

Conclusion

Pyrimidine derivatives continue to be a rich source of antiviral drug candidates. Their diverse mechanisms of action, encompassing both direct inhibition of viral enzymes and targeting of essential host cell pathways, provide multiple avenues for therapeutic intervention. The ability to systematically synthesize and evaluate these compounds using robust in vitro assays is crucial for the identification and optimization of new antiviral agents. As our understanding of virology and medicinal chemistry deepens, the rational design of novel pyrimidine-based drugs holds immense promise for combating existing and emerging viral threats. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing the field of antiviral therapy.

References

The Pyrrolidine Moiety: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique stereochemical and physicochemical properties have made it a ubiquitous structural motif in a vast array of clinically successful drugs across multiple therapeutic areas. This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine moiety in drug discovery, from its fundamental characteristics to its application in cutting-edge therapeutics. This document details the synthesis, biological activities, and mechanisms of action of key pyrrolidine-containing drugs, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The prevalence of the pyrrolidine ring in pharmaceuticals stems from a combination of advantageous structural and functional features:

  • Three-Dimensionality and sp³ Hybridization: Unlike flat, aromatic systems, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space. This property is crucial for achieving high-affinity and selective interactions with the complex topographies of biological targets.[1][2]

  • Stereochemical Complexity: The pyrrolidine ring can possess multiple chiral centers, leading to a rich stereochemical diversity. The specific spatial arrangement of substituents on the ring can dramatically influence a compound's biological activity, selectivity, and pharmacokinetic profile, allowing for fine-tuning of its therapeutic properties.[1][2]

  • Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This feature enhances aqueous solubility and allows for critical interactions with biological targets.[3] The pyrrolidine moiety can also improve a drug's overall physicochemical profile, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Natural Product Mimicry: The pyrrolidine scaffold is a common feature in a wide range of natural products, including alkaloids like nicotine and hygrine, and the amino acid proline.[1][4] This natural precedent has inspired the design and synthesis of numerous pyrrolidine-based therapeutics.

Pyrrolidine-Containing Drugs: A Survey of Therapeutic Applications

The versatility of the pyrrolidine scaffold is evident in the broad spectrum of FDA-approved drugs that incorporate this moiety. These drugs target a wide range of diseases, highlighting the adaptability of the pyrrolidine ring to different biological targets.

Drug Name (Brand Name)Therapeutic AreaMechanism of Action
Captopril (Capoten)AntihypertensiveInhibits Angiotensin-Converting Enzyme (ACE), leading to vasodilation and reduced blood pressure.[3][5]
Enalapril (Vasotec)AntihypertensiveAn ACE inhibitor that is a prodrug, converted in the body to the active form, enalaprilat.
Lisinopril (Zestril, Prinivil)AntihypertensiveA long-acting ACE inhibitor used for hypertension and heart failure.
Vildagliptin (Galvus)AntidiabeticA dipeptidyl peptidase-4 (DPP-4) inhibitor that increases incretin levels, leading to enhanced insulin secretion and reduced glucagon secretion.[6]
Aniracetam NootropicA racetam compound that modulates AMPA receptors, with potential cognitive-enhancing effects.[7]
Clindamycin (Cleocin)AntibioticA lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[7]
Acalabrutinib (Calquence)AnticancerA Bruton's tyrosine kinase (BTK) inhibitor that blocks B-cell receptor signaling, leading to apoptosis of malignant B-cells.[3]
Daridorexant (Quviviq)InsomniaA dual orexin receptor antagonist that blocks the wake-promoting neuropeptides orexin A and B.[7]
Pacritinib (Vonjo)AnticancerA Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) inhibitor used to treat myelofibrosis.[7]
Futibatinib (Lytgobi)AnticancerA fibroblast growth factor receptor (FGFR) 1-4 inhibitor used for the treatment of cholangiocarcinoma.[7]

Key Signaling Pathways Modulated by Pyrrolidine-Containing Drugs

The therapeutic effects of many pyrrolidine-based drugs are achieved through the modulation of critical signaling pathways. The following diagrams illustrate the mechanisms of action for two important classes of drugs containing the pyrrolidine moiety.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->BloodPressure Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Captopril Captopril (Pyrrolidine Drug) Captopril->ACE Inhibition

RAAS Pathway Inhibition by Captopril.

CXCR4_Signaling cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_protein G-protein CXCR4->G_protein Activates Ca_flux Ca²⁺ Flux G_protein->Ca_flux MAPK_pathway MAPK Pathway G_protein->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway CXCL12 CXCL12 (SDF-1α) CXCL12->CXCR4 Binds Pyrrolidine_Antagonist Pyrrolidine-based CXCR4 Antagonist Pyrrolidine_Antagonist->CXCR4 Blocks Cell_Migration Cell Migration Ca_flux->Cell_Migration Proliferation Proliferation MAPK_pathway->Proliferation PI3K_Akt_pathway->Cell_Migration HTS_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Lead Generation cluster_optimization Lead Optimization Library Pyrrolidine Compound Library Primary_Screen Primary High-Throughput Screen (e.g., Cell Viability Assay) Library->Primary_Screen Hits Initial "Hits" Primary_Screen->Hits Dose_Response Dose-Response & IC₅₀ Determination Hits->Dose_Response Secondary_Assay Secondary Assay (e.g., Target-based Assay) Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR Lead_Candidates Lead Candidates SAR->Lead_Candidates ADME_Tox ADME/Tox Profiling Lead_Candidates->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Optimized_Lead Optimized Lead In_Vivo->Optimized_Lead

References

Preliminary Toxicity Profile of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine (Minoxidil): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicity screening of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, commonly known as Minoxidil. The document summarizes key in vitro and in vivo toxicity data, including cytotoxicity, genotoxicity, mutagenicity, and acute oral toxicity. Detailed experimental protocols for the principal assays are provided to facilitate study replication and data comparison. Furthermore, this guide illustrates the key signaling pathways associated with Minoxidil's mechanism of action and potential toxicity, rendered using the DOT language for clarity and reproducibility. The information presented is intended to support researchers and drug development professionals in evaluating the preclinical safety profile of this compound.

Introduction

This compound (Minoxidil) is a well-established pharmaceutical agent, initially developed as an antihypertensive drug and later repurposed for the treatment of androgenetic alopecia. Despite its widespread use, a consolidated technical resource detailing its preliminary toxicological profile is essential for ongoing research and the development of new formulations or therapeutic applications. This guide addresses this need by compiling and presenting critical preclinical safety data in a structured and accessible format.

In Vitro Toxicity

Cytotoxicity

The cytotoxic potential of Minoxidil has been evaluated in various cell lines. Studies on murine L929 fibroblasts have demonstrated a dose-dependent inhibition of cell proliferation.

Cell Line Assay Endpoint Effective Concentration Result Reference
L929 (Mouse Fibroblast)MTT AssayCell Viability2.0 mg/mLCytotoxicity observed.[1][2]Prado et al., 2023
L929 (Mouse Fibroblast)Cell Proliferation AssayInhibition of Cell Growth10 to 1000 µMDose-dependent inhibition of cell proliferation, with 1000 µM causing almost complete cessation. This was not accompanied by cytotoxicity as per dye exclusion, plating efficiency, and other metrics.[3][4]Murad et al., 1987; Schmidt, 2019
Human KeratinocytesThymidine Incorporation & Cell CountingInhibition of Proliferation5-10 µg/mLHalf-maximal inhibition of EGF- and placental extract-stimulated thymidine incorporation.[5]
Human Ocular Cells (hRPE and hTCF)Proliferation AssaysInhibition of Proliferation0.1-5 mMDose-dependent inhibition with a half-maximal effect at 1.5 mM (hRPE) and 2.5 mM (hTCF).[6]
Genotoxicity

Genotoxicity studies have been conducted to assess the potential of Minoxidil to induce DNA damage.

Assay Cell Line/Organism Endpoint Observation Reference
Comet AssayL929 (Mouse Fibroblast)DNA DamageGenotoxicity observed after 3 hours of treatment.[1][2]Prado et al., 2023
Micronucleus TestL929 (Mouse Fibroblast)Chromosomal DamageNo mutagenic effect was observed.[1][2]Prado et al., 2023
Nuclear Aberration AssayMurine Hair FolliclesNuclear AberrationsNo increase in nuclear aberrations.[7]
Mutagenicity

The mutagenic potential of Minoxidil has been investigated using the bacterial reverse mutation assay (Ames test).

Assay Strains Metabolic Activation (S9) Result Reference
Salmonella/Microsome Assay (Ames Test)Salmonella typhimuriumWith and withoutNo mutagenic effect was observed.[1][2]Prado et al., 2023

An in silico prediction study suggested a moderate probability (48%) of a positive Ames test result, though experimental data has not supported this.

In Vivo Toxicity

Acute Oral Toxicity

Acute oral toxicity studies have been performed in rodents to determine the median lethal dose (LD50).

Species Sex LD50 (Oral) Reference
RatNot Specified1321 mg/kg

An in silico prediction for intravenous administration in mice suggested an LD50 of 51 mg/kg body weight.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a general guideline for assessing cell viability based on mitochondrial activity.

Workflow for MTT Assay

MTT_Workflow start Seed cells in 96-well plate treat Treat with Minoxidil (various concentrations) start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution (e.g., 0.5 mg/mL) incubate1->add_mtt incubate2 Incubate for 2-4 hours (allow formazan formation) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO, isopropanol) incubate2->solubilize read Measure absorbance (e.g., 570 nm) solubilize->read analyze Calculate cell viability (%) read->analyze Comet_Workflow start Cell treatment with Minoxidil mix Embed cells in low-melting-point agarose start->mix lysis Cell lysis in high salt buffer mix->lysis unwinding DNA unwinding in alkaline buffer lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralize Neutralization electrophoresis->neutralize stain Stain DNA (e.g., propidium iodide) neutralize->stain visualize Visualize and score comets (fluorescence microscopy) stain->visualize Micronucleus_Workflow start Animal Dosing (e.g., oral gavage) sampling Bone Marrow or Peripheral Blood Sampling start->sampling smear Prepare Smears on Microscope Slides sampling->smear staining Stain with Giemsa or other appropriate stain smear->staining analysis Microscopic Analysis: Score Micronucleated Polychromatic Erythrocytes staining->analysis report Data Analysis and Reporting analysis->report Ames_Workflow start Prepare bacterial strains (e.g., Salmonella typhimurium) mix Mix bacteria, Minoxidil, and S9 mix (optional) in top agar start->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Compare to negative and positive controls count->analyze Acute_Toxicity_Workflow start Select starting dose level dose Dose 3 animals (e.g., female rats) start->dose observe Observe for 14 days (mortality and clinical signs) dose->observe decision Decision based on outcome observe->decision stop Stop test and classify decision->stop 2-3 animals die dose_lower Dose 3 more animals at a lower dose decision->dose_lower 1 animal dies dose_higher Dose 3 more animals at a higher dose decision->dose_higher 0 animals die dose_lower->observe dose_higher->observe Wnt_Beta_Catenin_Pathway Minoxidil Minoxidil PKA_PKB PKA / PKB Minoxidil->PKA_PKB activates GSK3b GSK3β (inactive) PKA_PKB->GSK3b phosphorylates (inactivates) BetaCatenin β-catenin (stabilized) GSK3b->BetaCatenin no degradation Nucleus Nucleus BetaCatenin->Nucleus translocates to TCF_LEF TCF/LEF BetaCatenin->TCF_LEF binds to Gene_Expression Target Gene Expression (Axin2, Lef-1, EP2) TCF_LEF->Gene_Expression activates Anagen_Prolongation Anagen Phase Prolongation Gene_Expression->Anagen_Prolongation VEGF_Induction_Pathway Minoxidil Minoxidil PHD2 PHD-2 Minoxidil->PHD2 inhibits HIF1a HIF-1α Minoxidil->HIF1a prevents hydroxylation PHD2->HIF1a hydroxylates VHL VHL HIF1a->VHL binds Stabilized_HIF1a Stabilized HIF-1α Proteasome Proteasomal Degradation VHL->Proteasome leads to Nucleus Nucleus Stabilized_HIF1a->Nucleus translocates to VEGF_Gene VEGF Gene Stabilized_HIF1a->VEGF_Gene activates VEGF_Expression VEGF Expression VEGF_Gene->VEGF_Expression Angiogenesis Angiogenesis VEGF_Expression->Angiogenesis PGE2_Synthesis_Pathway Minoxidil Minoxidil COX1 COX-1 Minoxidil->COX1 activates PGHS1 PGHS-1 Minoxidil->PGHS1 activates PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 PGHS1->PGH2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Arachidonic_Acid->PGHS1 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Hair_Growth Hair Growth Stimulation PGE2->Hair_Growth

References

Methodological & Application

Application Notes and Protocols for 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, also known as 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, is a pyrimidine derivative with significant potential in both the pharmaceutical and cosmetic industries. Structurally similar to the well-known hair growth stimulant Minoxidil, this compound has garnered attention for its efficacy in promoting hair growth and its potential as an antiviral agent, particularly against RNA viruses.[1][2][3] Its mechanism of action in hair growth is attributed to its ability to act at the dermal papilla level, enhancing the supply of nutrients and oxygen to the hair follicles.[1][3] This document provides detailed experimental protocols for the synthesis and biological evaluation of this compound, along with a summary of its biological activity.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide[3]
Synonyms Pyrrolidinyl diaminopyrimidine oxide, Triaminodil[]
CAS Number 55921-65-8[1]
Molecular Formula C₈H₁₃N₅O[1]
Molecular Weight 195.22 g/mol [3]
Appearance White to off-white crystalline powder
Purity >97%
Storage Store at 2-8°C, protect from light.

Experimental Protocols

Synthesis of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

A two-step synthesis protocol for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is described below, involving a nucleophilic substitution followed by an oxidation reaction.

Step 1: Amination Reaction

This step involves the nucleophilic substitution of the chlorine atom in 2,4-diamino-6-chloropyrimidine with pyrrolidine.

  • Materials:

    • 2,4-diamino-6-chloropyrimidine

    • Tetrahydropyrrole (pyrrolidine)

    • Organic solvent (e.g., tetrahydrofuran, dioxane, 2-methyltetrahydrofuran, or toluene)

    • Alkali (e.g., potassium carbonate)

    • Acid for quenching (e.g., hydrochloric acid)

  • Procedure:

    • Dissolve 2,4-diamino-6-chloropyrimidine and tetrahydropyrrole in an organic solvent in a reaction vessel.

    • Add an alkali to the mixture.

    • Heat the reaction mixture to a temperature between 60-100°C.

    • Monitor the reaction progress by a suitable method (e.g., TLC).

    • Once the reaction is complete, cool the mixture and quench with an acid to obtain an aqueous solution of 2,4-diamino-6-(pyrrolidin-1-yl)pyrimidine salt.

Step 2: Oxidation Reaction

The intermediate from Step 1 is then oxidized to form the final product.

  • Materials:

    • Aqueous solution of 2,4-diamino-6-(pyrrolidin-1-yl)pyrimidine salt

    • Sodium tungstate (catalyst)

    • Hydrogen peroxide (30% solution)

    • Sodium hydroxide solution (for neutralization)

    • 1,2-dichloroethane (for extraction)

    • Toluene

    • n-heptane

  • Procedure:

    • To the aqueous solution of 2,4-diamino-6-(pyrrolidin-1-yl)pyrimidine salt, add a catalytic amount of sodium tungstate.

    • Slowly add hydrogen peroxide dropwise to the solution while maintaining control of the reaction temperature.

    • After the addition is complete, continue to stir the reaction mixture until the oxidation is complete (monitor by TLC or HPLC).

    • Neutralize the reaction mixture with a sodium hydroxide solution to a pH of 11-12.

    • Extract the product twice with 1,2-dichloroethane.

    • Combine the organic phases and concentrate under reduced pressure until no liquid remains.

    • Add a mixture of toluene and n-heptane (1:3 by volume) to the concentrate, cool, and allow the product to crystallize.

    • Filter the solid, wash with a cold solvent mixture, and dry to obtain 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide. A reported yield for this process is approximately 92.8% with a purity of 99.7% by HPLC.

Synthesis Workflow

G Synthesis of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide cluster_0 Step 1: Amination cluster_1 Step 2: Oxidation A 2,4-diamino-6-chloropyrimidine + Pyrrolidine B Nucleophilic Substitution (60-100°C, Alkali) A->B C Acid Quench B->C D 2,4-diamino-6-(pyrrolidin-1-yl)pyrimidine salt (aq) C->D E Add Sodium Tungstate (catalyst) D->E F Add H2O2 (Oxidation) E->F G Alkali Neutralization (pH 11-12) F->G H Extraction & Crystallization G->H I 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide H->I

Caption: Workflow for the two-step synthesis of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.

Biological Assays for Hair Growth Promotion

The hair growth-promoting activity of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide can be evaluated using a combination of in vitro and clinical methods.

This protocol outlines a general method for assessing the effect of the compound on the expression of hair growth-related genes in cultured hDPCs.

  • Objective: To quantify changes in the mRNA levels of key hair growth-related genes (e.g., VEGF, IGF-1, FGF7) in hDPCs following treatment with 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.[5][6]

  • Materials:

    • Human Dermal Papilla Cells (hDPCs)

    • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

    • 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (dissolved in a suitable solvent, e.g., DMSO)

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for target genes (e.g., VEGF, IGF-1, FGF7) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Procedure:

    • Cell Culture: Culture hDPCs in appropriate cell culture flasks until they reach 80-90% confluency.

    • Seeding: Seed the hDPCs into 6-well plates at a suitable density and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (and a vehicle control) for a specified duration (e.g., 24 or 48 hours).

    • RNA Extraction: After the treatment period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

    • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Expected Outcome: An increase in the mRNA expression of pro-angiogenic and growth factors like VEGF and IGF-1 would indicate a positive effect on hair follicle stimulation.[5] It has been reported that 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide can be twice as effective as Minoxidil in boosting hair growth mRNA expression.[7]

These non-invasive methods are used to clinically assess the efficacy of hair growth treatments.

  • Objective: To quantify changes in hair mass and hair growth cycle parameters in human subjects treated with a topical formulation containing 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.

  • Hair Mass Index (HMI) Protocol:

    • Baseline Measurement: At the beginning of the study, identify a target area on the scalp of the subject.

    • Device Usage: Use a cross-section trichometer to measure the cross-sectional area of a bundle of hair within the target area. The device typically provides a numerical HMI score.

    • Follow-up Measurements: Repeat the HMI measurement at regular intervals (e.g., 3 and 6 months) at the same scalp location.

    • Data Analysis: Compare the HMI scores over time to assess changes in hair mass.

  • Phototrichogram Protocol:

    • Target Area Selection: Define a small, tattooed target area (e.g., 1 cm²) on the scalp.

    • Clipping: Clip the hair within the target area to approximately 1 mm in length.

    • Imaging (Day 0): Capture a magnified digital image of the clipped area.

    • Growth Period: Allow the hair to grow for a defined period (e.g., 2-3 days).

    • Imaging (Day 2/3): Recapture an image of the same area.

    • Image Analysis: Analyze the images to determine the number of growing (anagen) and non-growing (telogen) hairs, hair density, and hair growth rate.

Clinical Trial Data for a Formulation Containing 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

ParameterBaseline3 Months6 Monthsp-value (vs. Baseline)Reference
Mean Hair Shedding Score 3.52.01.6< 0.01
Hair Mass Index (HMI) (mm²/cm²) 75.83 ± 25.1084.31 ± 23.8388.87 ± 24.97< 0.01

Hair Growth Evaluation Workflow

G Workflow for Hair Growth Evaluation cluster_0 In Vitro Analysis cluster_1 Clinical Assessment A hDPC Culture B Treatment with Compound A->B C RNA Extraction B->C D qPCR for Gene Expression C->D I Data Analysis D->I Informs clinical observations E Subject Recruitment F Baseline Measurements (HMI, Phototrichogram) E->F G Topical Application of Formulation F->G H Follow-up Measurements (3 & 6 months) G->H H->I

Caption: A generalized workflow for the in vitro and clinical evaluation of hair growth-promoting compounds.

In Vitro Antiviral Assay
  • Objective: To determine the 50% effective concentration (EC₅₀) of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide against a specific RNA virus.

  • Assay Principle: A cell-based assay, such as a plaque reduction assay or a virus yield reduction assay, is commonly used.

  • Materials:

    • Host cell line susceptible to the virus of interest (e.g., Vero cells)

    • RNA virus stock with a known titer

    • Cell culture medium

    • 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

    • Reagents for viral detection (e.g., crystal violet for plaque staining, or reagents for RT-qPCR)

  • General Plaque Reduction Assay Protocol:

    • Cell Seeding: Seed the host cells in 6-well or 12-well plates to form a confluent monolayer.

    • Compound Preparation: Prepare serial dilutions of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide in the cell culture medium.

    • Infection: Infect the cell monolayers with a known amount of the virus.

    • Treatment: After a short adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.

    • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

    • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.

  • Cytotoxicity Assay: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT assay) to ensure that the observed antiviral effect is not due to the toxicity of the compound to the host cells.

Signaling Pathway

The proposed mechanism of action for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide in promoting hair growth involves the stimulation of dermal papilla cells, which in turn leads to the upregulation of growth factors and the extension of the anagen (growth) phase of the hair cycle.

Proposed Signaling Pathway for Hair Growth Promotion

G Proposed Signaling Pathway for Hair Growth Promotion compound 2,6-diamino-4-(pyrrolidin-1-yl) -pyrimidine 1-oxide dpc Dermal Papilla Cells compound->dpc Stimulates microcirculation Improved Microcirculation compound->microcirculation growth_factors Upregulation of Growth Factors (e.g., VEGF, IGF-1) dpc->growth_factors anagen Prolongation of Anagen Phase growth_factors->anagen hair_growth Increased Hair Growth & Density anagen->hair_growth nutrients Enhanced Nutrient & Oxygen Supply microcirculation->nutrients nutrients->dpc

Caption: Proposed mechanism of action for hair growth promotion by 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.

Conclusion

This compound is a promising compound with well-documented efficacy in promoting hair growth and potential applications as an antiviral agent. The provided protocols offer a foundation for researchers to synthesize and evaluate this compound in their own laboratories. Further research is warranted to fully elucidate its antiviral spectrum and to optimize its formulation for both cosmetic and pharmaceutical applications.

References

synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine from 2,4-diamino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves a two-step process commencing with the chlorination of 2,4-diamino-6-hydroxypyrimidine to yield 2,4-diamino-6-chloropyrimidine, followed by a nucleophilic aromatic substitution with pyrrolidine. This guide offers comprehensive methodologies, quantitative data, and visual representations of the synthetic workflow and potential biological relevance.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The pyrimidine scaffold is a common feature in numerous approved drugs, and the incorporation of a pyrrolidine moiety can enhance pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The parent compound, 2,4-diamino-6-chloropyrimidine, is a versatile precursor in the synthesis of various therapeutic agents, including the well-known hair growth stimulant Minoxidil. The substitution of the chloro group with pyrrolidine offers a pathway to novel chemical entities with potential applications in various disease areas.

Data Presentation

Table 1: Synthesis of 2,4-diamino-6-chloropyrimidine (Starting Material)
StepReagents and SolventsTemperature (°C)Time (h)Yield (%)Reference
Chlorination2,4-diamino-6-hydroxypyrimidine, Phosphorus oxychloride (POCl₃)97-1056-1780-85[1]
Table 2: Synthesis of this compound (Target Compound)
StepReagents and SolventsTemperature (°C)Time (h)Yield (%)Reference
Nucleophilic Substitution2,4-diamino-6-chloropyrimidine, Pyrrolidine, Dimethyl sulfoxide (DMSO)908Not ReportedInferred from[1][2]

Note: The yield for the final step is not explicitly reported in the literature for this specific transformation and would require experimental determination.

Experimental Protocols

Protocol 1: Synthesis of 2,4-diamino-6-chloropyrimidine

This protocol is adapted from established literature procedures.[1]

Materials:

  • 2,4-diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stirring apparatus, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

  • Carefully add phosphorus oxychloride (9 mL) to the flask.

  • Heat the reaction mixture to 97 °C and stir for 17 hours.

  • After cooling to room temperature, slowly and carefully quench the reaction by adding the mixture to ice water with vigorous stirring.

  • Heat the resulting solution to 90 °C for 1 hour to complete the hydrolysis of excess POCl₃.

  • Cool the solution and adjust the pH to 8 using a NaOH solution.

  • Extract the aqueous solution with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the solid product.

  • The expected yield of 2,4-diamino-6-chloropyrimidine is approximately 85%.

Protocol 2: Synthesis of this compound

This protocol is a representative method based on analogous nucleophilic substitution reactions on 2,4-diamino-6-chloropyrimidine.[1][2]

Materials:

  • 2,4-diamino-6-chloropyrimidine

  • Pyrrolidine

  • Dry Dimethyl sulfoxide (DMSO)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Inert atmosphere setup (e.g., Argon or Nitrogen)

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • Add dry DMSO (5 mL) to the flask.

  • Add pyrrolidine (excess, e.g., 2.0-3.0 equivalents) to the DMSO.

  • Add 2,4-diamino-6-chloropyrimidine (0.29 g, 2.0 mmol) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_target Target Compound Synthesis cluster_purification Purification start_material 2,4-diamino-6- hydroxypyrimidine reagent1 POCl₃ start_material->reagent1 intermediate 2,4-diamino-6- chloropyrimidine reagent1->intermediate Chlorination (97°C, 17h) reagent2 Pyrrolidine (in DMSO) intermediate->reagent2 target 2-Pyrrolidin-1-ylpyrimidine- 4,6-diamine reagent2->target Nucleophilic Substitution (90°C, 8h) purification Column Chromatography target->purification final_product Pure Product purification->final_product Experimental_Workflow start Reaction Setup (Inert Atmosphere) reaction Reaction at Elevated Temperature start->reaction monitoring TLC Monitoring reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Column Chromatography concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor Binds substrate Substrate Protein receptor->substrate Activates atp ATP atp->receptor Binds to active site p_substrate Phosphorylated Substrate Protein substrate->p_substrate Phosphorylation downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) p_substrate->downstream response Cellular Response (Proliferation, Survival) downstream->response inhibitor 2-Pyrrolidin-1-ylpyrimidine- 4,6-diamine (Hypothesized) inhibitor->receptor Competitive Inhibition

References

Application Notes and Protocols for the Analytical Characterization of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine (Minoxidil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, commonly known as Minoxidil. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are intended to ensure accurate identification, quantification, and purity assessment of this active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the routine analysis of Minoxidil in bulk drug substances and pharmaceutical formulations.

Quantitative Data Summary
ParameterValueReference
Column Inertsil® ODS-3 C18 (150mm × 4.6mm; 5µm)[1]
Mobile Phase Methanol:Milli-Q water (70:30 v/v) with 0.5% Triethylamine, pH 6.4 adjusted with Ortho Phosphoric Acid[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 210 nm[1]
Retention Time 2.40 min[1]
Linearity Range 5-100 µg/mL[1]
Correlation Coefficient (r²) ≥ 0.998[1]
Experimental Protocol

Objective: To determine the purity and concentration of Minoxidil using RP-HPLC.

Materials:

  • Minoxidil reference standard

  • Methanol (HPLC grade)

  • Milli-Q water

  • Triethylamine (HPLC grade)

  • Ortho Phosphoric Acid (AR grade)

  • Inertsil® ODS-3 C18 column (150mm × 4.6mm; 5µm) or equivalent

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and Milli-Q water in a 70:30 volume ratio. Add 0.5% triethylamine and adjust the pH to 6.4 with ortho-phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Minoxidil reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75, and 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample containing Minoxidil in the mobile phase to obtain a theoretical concentration within the calibration range.

  • Chromatographic Conditions:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 210 nm.

  • Analysis: Inject equal volumes (e.g., 20 µL) of the standard solutions and the sample solution into the chromatograph.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Minoxidil in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (Methanol:Water 70:30 v/v, 0.5% TEA, pH 6.4) Standard_Sol Prepare Standard Solutions (5-100 µg/mL) Mobile_Phase->Standard_Sol Sample_Sol Prepare Sample Solution Mobile_Phase->Sample_Sol Injection Inject Samples and Standards Standard_Sol->Injection Sample_Sol->Injection HPLC_System HPLC System (C18 Column, 25°C, 1.0 mL/min, 210 nm) Chromatogram Obtain Chromatograms HPLC_System->Chromatogram Injection->HPLC_System Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify Minoxidil Calibration_Curve->Quantification

Caption: HPLC analysis workflow for Minoxidil.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for the quantification of Minoxidil in complex matrices, such as human plasma.

Quantitative Data Summary
ParameterValueReference
Column Thermo Hypersil Gold (4.6x50mm, 5µm)[2]
Mobile Phase Acetonitrile:0.1% formic acid in water (60:40, v/v)[2]
Flow Rate 0.400 mL/min[2]
Ionization Mode Electrospray Ionization (ESI), Positive[2]
MS/MS Transition (Minoxidil) m/z 210.152 → 163.965[2]
MS/MS Transition (Internal Standard - Minoxidil-D10) m/z 220.267 → 169.089[2]
Linearity Range 1.280 to 151.075 ng/mL[2]
Experimental Protocol

Objective: To quantify Minoxidil in a biological matrix using a sensitive and specific UHPLC-MS/MS method.

Materials:

  • Minoxidil reference standard

  • Minoxidil-D10 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl acetate (for extraction)

  • Thermo Hypersil Gold column (4.6x50mm, 5µm) or equivalent

  • UHPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add the internal standard (Minoxidil-D10).

    • Add 1 mL of ethyl acetate and vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Set the column temperature as required.

    • Set the flow rate to 0.400 mL/min.

  • Mass Spectrometry Conditions:

    • Set the ion source to ESI in positive mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the transitions m/z 210.152 → 163.965 for Minoxidil and m/z 220.267 → 169.089 for the internal standard.

  • Analysis: Inject the prepared samples into the LC-MS/MS system.

  • Data Analysis: Quantify Minoxidil by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for the determination of Minoxidil in pharmaceutical solutions.

Quantitative Data Summary
Solventλmax (nm)Reference
Methanol285[3]
0.1N HCl279.4[4]
n-Butanol/Water280.4[4]
Experimental Protocol

Objective: To determine the concentration of Minoxidil using UV-Vis spectroscopy.

Materials:

  • Minoxidil reference standard

  • Methanol (spectroscopic grade)

  • 0.1N Hydrochloric acid

  • UV-Vis spectrophotometer

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Minoxidil in the chosen solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 5-40 µg/mL).

  • Sample Preparation: Dilute the sample containing Minoxidil with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Spectrophotometric Measurement:

    • Scan the standard solutions from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

  • Data Analysis: Create a calibration curve by plotting absorbance versus concentration. Determine the concentration of Minoxidil in the sample solution from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.

Quantitative Data Summary (in DMSO-d6)
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.4 (bs)Broad Singlet-NH₂ (2H)
~7.15 (bs)Broad Singlet-NH₂ (2H)
~5.15 (s)SingletPyrimidine-H (1H)
~3.4 (t)TripletPyrrolidine-CH₂ (4H)
~1.8 (m)MultipletPyrrolidine-CH₂ (4H)
¹³C NMR ~164.5SingletC=N (Pyrimidine)
~158.0SingletC-NH₂ (Pyrimidine)
~155.8SingletC-N (Pyrimidine)
~80.0SingletC-N (Pyrimidine)
~46.0SingletPyrrolidine-CH₂
~25.0SingletPyrrolidine-CH₂

Note: Chemical shifts are approximate and may vary slightly based on experimental conditions.

Experimental Protocol

Objective: To confirm the chemical structure of this compound.

Materials:

  • Sample of this compound

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of DMSO-d6 in an NMR tube.

  • NMR Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.

    • For ¹H NMR, a typical spectral width would be from 0 to 10 ppm.

    • For ¹³C NMR, a typical spectral width would be from 0 to 200 ppm.

  • Data Processing:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak of DMSO-d6 (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both spectra to the corresponding atoms in the molecule.

Signaling Pathway of Minoxidil's Action on Hair Follicles

Minoxidil's mechanism of action in promoting hair growth is multifactorial. It is a potassium channel opener, which leads to vasodilation and increased blood flow to the hair follicles. This, in turn, is thought to stimulate hair growth by increasing the delivery of oxygen, blood, and nutrients.[3] Minoxidil is a prodrug that is converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1 in the hair follicle.[5] Minoxidil sulfate then opens ATP-sensitive potassium channels (KATP) in the cell membranes of vascular smooth muscle and hair follicle cells.[6] This leads to a cascade of downstream effects including the increased expression of Vascular Endothelial Growth Factor (VEGF) and prostaglandin E2, which are key mediators of hair growth.[3][5]

Minoxidil_Pathway cluster_drug Drug Action cluster_cellular Cellular Effects cluster_outcome Physiological Outcome Minoxidil Minoxidil SULT1A1 SULT1A1 (Sulfotransferase) Minoxidil->SULT1A1 Conversion Minoxidil_Sulfate Minoxidil Sulfate (Active Form) SULT1A1->Minoxidil_Sulfate KATP_Channel ATP-sensitive K+ Channel (KATP) Minoxidil_Sulfate->KATP_Channel Opens Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization VEGF ↑ VEGF Expression KATP_Channel->VEGF PGE2 ↑ Prostaglandin E2 Production KATP_Channel->PGE2 Vasodilation Vasodilation Hyperpolarization->Vasodilation Blood_Flow Increased Blood Flow Vasodilation->Blood_Flow Hair_Growth Hair Growth Promotion Blood_Flow->Hair_Growth VEGF->Hair_Growth PGE2->Hair_Growth

Caption: Minoxidil's signaling pathway in hair follicles.

References

Application Note: HPLC Analysis for Purity Determination of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine. The described protocol is designed to be a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from potential impurities and degradation products. This document provides comprehensive experimental procedures, data presentation tables, and a workflow diagram to ensure reliable and reproducible results in a research and drug development setting.

Introduction

This compound and its derivatives are heterocyclic compounds of significant interest in pharmaceutical research.[1] Accurate and precise analytical methods are crucial for determining the purity and stability of these compounds, which are essential for quality control and regulatory compliance. Reversed-phase HPLC with UV detection is a widely adopted technique for the analysis of pyrimidine derivatives due to its sensitivity, specificity, and resolving power.[2] This application note presents a validated HPLC method for the purity determination of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation of polar and non-polar compounds.[2]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard solution.

Chromatographic Conditions

A gradient elution is employed to ensure the separation of the main peak from any early or late-eluting impurities.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 20 mM KH2PO4, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm and 254 nm[3]
Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The results of the HPLC analysis should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Test (SST) Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Purity Analysis of this compound Batches

Batch NumberRetention Time (min)Peak Area (mAU*s)Purity (%)
Batch A
Batch B
Batch C

Table 3: Impurity Profile

ImpurityRetention Time (min)Area (%)
Impurity 1
Impurity 2
...

Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc Load Samples injection Sample Injection hplc->injection instrument_setup Instrument Setup (Column, Mobile Phase, etc.) instrument_setup->hplc separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (210nm & 254nm) separation->detection data_acq Data Acquisition detection->data_acq analysis Data Analysis (Peak Integration, Purity Calculation) data_acq->analysis report Reporting (SST, Purity, Impurity Profile) analysis->report

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine core is a fundamental component of nucleobases, and its derivatives are known to exhibit a wide range of biological activities. The diamino-pyrimidine scaffold, in particular, is found in molecules with potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel compounds, providing detailed information about the chemical environment of each atom.

These application notes provide a comprehensive guide to the NMR spectroscopic analysis of this compound. Included are detailed experimental protocols for sample preparation and data acquisition, a summary of expected NMR data, and a discussion of the compound's potential biological significance to provide context for its structural analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are estimated based on the analysis of structurally related compounds and established principles of NMR spectroscopy. The proposed structure and atom numbering are shown in Figure 1.

Chemical structure of this compound with atom numbering for NMR assignment.

Figure 1. Chemical structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.20s1HH-5
~5.70br s4H4,6-NH₂
~3.40t, J = 6.5 Hz4HH-2', H-5'
~1.85p, J = 6.5 Hz4HH-3', H-4'

s = singlet, t = triplet, p = pentet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~162.5C-4, C-6
~159.0C-2
~75.0C-5
~46.0C-2', C-5'
~25.0C-3', C-4'

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a high-quality NMR sample of a small organic molecule like this compound is crucial for obtaining a high-resolution spectrum.[1]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆), 0.6-0.7 mL

  • High-quality 5 mm NMR tube

  • Pasteur pipette and bulb

  • Small vial

  • Filter (e.g., cotton or glass wool plug)

Procedure:

  • Weigh the desired amount of the compound into a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require a more concentrated sample of 50-100 mg.[1]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is a common choice for its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak for referencing).

  • Gently agitate the vial to ensure the complete dissolution of the sample. Sonication may be used if the compound is not readily soluble.

  • Place a small plug of cotton or glass wool into a Pasteur pipette to act as a filter.

  • Filter the solution directly into the NMR tube to remove any particulate matter, which can negatively affect the spectral quality.

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.

NMR Data Acquisition

The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized depending on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterSuggested Value
Spectrometer Frequency500 MHz
Pulse ProgramStandard 1D Proton (e.g., zg30)
Number of Scans (NS)16
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)~3.0 s
Spectral Width (SW)20 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterSuggested Value
Spectrometer Frequency125 MHz
Pulse ProgramProton-decoupled ¹³C (e.g., zgpg30)
Number of Scans (NS)1024 or more
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)~1.0 s
Spectral Width (SW)220 ppm
Temperature298 K

Data Processing and Interpretation

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C is a good starting point) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak can be set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert setup Set Up Acquisition Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Peak Picking & Integration reference->analyze structure Structural Elucidation analyze->structure

Caption: Workflow for NMR analysis.

Potential Biological Significance and Signaling Pathways

Derivatives of pyrimidine are known to interact with a variety of biological targets. For instance, some pyrimidine-based compounds act as inhibitors of kinases, which are key enzymes in cellular signaling pathways. Given the structural motifs of this compound, it is plausible that it could interact with signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor might act.

Signaling_Pathway receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation & Survival transcription_factor->proliferation Promotes inhibitor 2-Pyrrolidin-1-ylpyrimidine- 4,6-diamine (Inhibitor) inhibitor->kinase1 Inhibits

References

Application Notes and Protocols for 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrrolidin-1-ylpyrimidine-4,6-diamine is a substituted diaminopyrimidine derivative. Compounds within this structural class have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Notably, this compound is a close structural analog of Minoxidil (2,4-diamino-6-piperidinopyrimidine-3-oxide), a well-known medication for the treatment of androgenetic alopecia. The biological activities of diaminopyrimidine derivatives are extensive, including potential applications as anticancer, anti-inflammatory, and kinase-modulating agents.[1][2] Given its structural similarity to Minoxidil, this compound is hypothesized to exert its effects on hair follicle cells, potentially through the modulation of key signaling pathways involved in cell proliferation and survival.[3][4]

These application notes provide detailed protocols for utilizing this compound in relevant cell-based assays to explore its potential therapeutic effects. The described assays are designed to assess its impact on cell viability, proliferation, and key signaling pathways implicated in hair growth and cancer biology.

Data Presentation: Biological Activity of Structurally Related Diaminopyrimidine Derivatives

The following table summarizes the biological activities of Minoxidil and other 2,4-diaminopyrimidine derivatives in various cell-based assays. This data provides a comparative basis for evaluating the potential efficacy of this compound.

Compound/DerivativeCell LineAssay TypeEndpointResultReference
MinoxidilHuman Dermal Papilla Cells (DPCs)MTT AssayCell ProliferationSignificant increase in proliferation[4][5]
MinoxidilHuman Dermal Papilla Cells (DPCs)Western BlotERK Phosphorylation351% increase at 1.0 µM[4][5]
MinoxidilHuman Dermal Papilla Cells (DPCs)Western BlotAkt Phosphorylation257% increase at 1.0 µM[4][5]
MinoxidilHuman Dermal Papilla Cells (DPCs)Western BlotBcl-2/Bax RatioIncreased ratio, preventing apoptosis[3][4]
2,4-diaminopyrimidine derivative 9kA549 (Lung Carcinoma)Cytotoxicity AssayIC502.14 µM[1]
2,4-diaminopyrimidine derivative 9kHCT-116 (Colon Carcinoma)Cytotoxicity AssayIC503.59 µM[1]
2,4-diaminopyrimidine derivative 9kPC-3 (Prostate Cancer)Cytotoxicity AssayIC505.52 µM[1]
2,4-diaminopyrimidine derivative 9kMCF-7 (Breast Cancer)Cytotoxicity AssayIC503.69 µM[1]
2,4-diaminopyrimidine derivative 13fA549 (Lung Carcinoma)Cytotoxicity AssayIC501.98 µM[1]
2,4-diaminopyrimidine derivative 13fHCT-116 (Colon Carcinoma)Cytotoxicity AssayIC502.78 µM[1]
2,4-diaminopyrimidine derivative 13fPC-3 (Prostate Cancer)Cytotoxicity AssayIC504.27 µM[1]
2,4-diaminopyrimidine derivative 13fMCF-7 (Breast Cancer)Cytotoxicity AssayIC504.01 µM[1]
2,4-diaminopyrimidine derivative 16lVero (Normal Mammalian Cells)MTT AssayIC5050.22 µM[6]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of human Dermal Papilla Cells (DPCs) or various cancer cell lines.

Materials:

  • Human Dermal Papilla Cells (DPCs) or desired cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For cytotoxic compounds, determine the IC50 value.

G Experimental Workflow: MTT Assay cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay Procedure cluster_3 Data Acquisition & Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability / IC50 H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Western Blot Analysis of ERK and Akt Phosphorylation

This protocol is to determine the effect of this compound on the activation of pro-survival signaling pathways involving ERK and Akt.

Materials:

  • Human Dermal Papilla Cells (DPCs)

  • Complete cell culture medium

  • This compound

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Culture DPCs to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time (e.g., 1 hour).[4][5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add chemiluminescent substrate.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Wnt/β-catenin Signaling Pathway Activation Assay

This protocol assesses the ability of this compound to activate the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development.[7][8]

Materials:

  • Human Dermal Papilla Cells (DPCs)

  • Complete cell culture medium

  • This compound

  • TOPflash/FOPflash luciferase reporter plasmids

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Protocol:

  • Cell Transfection: Co-transfect DPCs with either TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated binding sites, as a negative control) reporter plasmids and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, treat the cells with this compound for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase activities to the Renilla luciferase activity. Calculate the fold change in TOPflash activity relative to the FOPflash and vehicle-treated controls.

Signaling Pathway

The following diagram illustrates the potential signaling pathways modulated by this compound, based on the known mechanisms of its structural analog, Minoxidil. The compound is hypothesized to promote cell survival and proliferation by activating the PI3K/Akt and MEK/ERK pathways, and to stimulate hair follicle cycling through the Wnt/β-catenin pathway.

G Potential Signaling Pathways Modulated by this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response Compound 2-Pyrrolidin-1-yl- pyrimidine-4,6-diamine Receptor Putative Receptor(s) Compound->Receptor PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b inhibition Survival Cell Survival Akt->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation beta_catenin_cyt β-catenin GSK3b->beta_catenin_cyt degradation beta_catenin_nuc β-catenin beta_catenin_cyt->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Target_Genes->Proliferation Differentiation Differentiation Target_Genes->Differentiation

Caption: Hypothesized signaling pathways activated by the compound.

References

Application Notes and Protocols: 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine as a Research Tool in Virology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including antiviral properties. These compounds are integral to the structure of nucleic acids, making them prime candidates for the development of agents that interfere with viral replication. This document provides detailed application notes and protocols for the use of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and its closely related analogue, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, as research tools in virology.

While specific antiviral data for this compound is limited in publicly available literature, its structural similarity to other 2,4-diaminopyrimidine derivatives with demonstrated antiviral activity suggests its potential as a valuable tool for viral research and antiviral drug discovery. The information presented herein is based on the known activities of related pyrimidine compounds and established virological assay methodologies.

Chemical Structure

CompoundStructure
This compoundChemical structure of this compound
2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxideChemical structure of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

Potential Antiviral Activity

Derivatives of 2,4-diaminopyrimidine have shown promise against a variety of viruses, particularly retroviruses. The core pyrimidine scaffold is a key pharmacophore in many established antiviral drugs. The antiviral potential of these compounds is often attributed to their ability to interfere with viral nucleic acid synthesis or other essential viral or host cell processes.

Data Presentation: Antiviral Activity of Related 2,4-Diaminopyrimidine Derivatives

The following table summarizes the antiviral activity of several 5-substituted 2,4-diaminopyrimidine derivatives against retroviruses, providing a rationale for investigating this compound.

CompoundVirusAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
5-bromo-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidineHIV-1Cytopathicity~2.3>300>130
5-chloro-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidineHIV-1Cytopathicity~11.0>300>27
5-iodo-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidineHIV-1Cytopathicity~2.3>300>130
5-methyl-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidineHIV-1Cytopathicity~0.18Not specifiedNot specified

EC₅₀ (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces the viability of host cells by 50%. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Proposed Mechanism of Action

While the precise mechanism of this compound is yet to be fully elucidated, a plausible mode of action for pyrimidine-based antiviral agents is the inhibition of the host-cell de novo pyrimidine biosynthesis pathway. Many viruses rely on the host cell's nucleotide pool for their rapid replication. By targeting a key enzyme in this pathway, such as dihydroorotate dehydrogenase (DHODH), the compound could deplete the intracellular pyrimidine supply, thereby indirectly inhibiting viral RNA and DNA synthesis.

G cluster_host_cell Host Cell Cytoplasm cluster_inhibition Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUTP dUTP UDP->dUTP CTP CTP UTP->CTP Viral_RNA_Polymerase Viral RNA Polymerase UTP->Viral_RNA_Polymerase CTP->Viral_RNA_Polymerase dTMP dTMP dUTP->dTMP dTTP dTTP dTMP->dTTP Viral_DNA_Polymerase Viral DNA Polymerase dTTP->Viral_DNA_Polymerase Viral_RNA Viral RNA Viral_RNA_Polymerase->Viral_RNA Viral_DNA Viral DNA Viral_DNA_Polymerase->Viral_DNA Inhibitor->Dihydroorotate

Caption: Proposed mechanism of action via inhibition of host DHODH.

Experimental Workflow

A typical workflow for evaluating the antiviral efficacy of a research compound like this compound is outlined below.

G Start Start: Compound Synthesis and Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) Start->Cytotoxicity Antiviral_Screening Primary Antiviral Screening (e.g., CPE Reduction Assay) Cytotoxicity->Antiviral_Screening Determine Non-Toxic Concentrations Confirmatory_Assay Confirmatory Assays (e.g., Plaque Reduction, Yield Reduction) Antiviral_Screening->Confirmatory_Assay Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Time-of-Addition, Enzyme Assays) Confirmatory_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: General experimental workflow for antiviral compound evaluation.

Experimental Protocols

The following are detailed protocols for standard virological assays that can be adapted to evaluate the antiviral activity of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that is toxic to the host cells (CC₅₀).

Materials:

  • Host cells appropriate for the virus of interest (e.g., Vero, MDCK, HeLa)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should be ≤0.5%.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO (vehicle control).

  • Incubate the plate for 48-72 hours (duration should match the antiviral assay).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the cell control and determine the CC₅₀ value using non-linear regression analysis.

Cytopathic Effect (CPE) Reduction Assay

Objective: To determine the concentration of the compound that inhibits virus-induced cell death by 50% (EC₅₀).

Materials:

  • Host cells and 96-well plates

  • Virus stock with a known titer

  • Complete and serum-free media

  • This compound stock solution

  • Neutral red or crystal violet solution for staining

Protocol:

  • Seed 96-well plates with host cells as described in the cytotoxicity assay.

  • When the cells reach confluency, remove the medium.

  • Add 100 µL of virus suspension (at a multiplicity of infection, MOI, of 0.01-0.1) to all wells except the cell control wells.

  • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Remove the virus inoculum and wash the cells gently with PBS.

  • Add 100 µL of serial dilutions of the compound in complete medium to the infected wells. Include infected untreated wells (virus control) and uninfected untreated wells (cell control).

  • Incubate the plate for 48-72 hours until CPE is observed in approximately 90% of the virus control wells.

  • Stain the cells with neutral red or crystal violet and quantify the cell viability by measuring absorbance.

  • Calculate the percentage of protection against CPE and determine the EC₅₀ value.

Plaque Reduction Assay

Objective: To determine the concentration of the compound that reduces the number of viral plaques by 50% (EC₅₀).

Materials:

  • Host cells and 6- or 12-well plates

  • Virus stock

  • This compound stock solution

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet solution

Protocol:

  • Seed 6- or 12-well plates with host cells and grow to confluency.

  • Prepare serial dilutions of the virus stock.

  • Infect the cell monolayers with the virus dilutions for 1 hour at 37°C.

  • During infection, prepare the overlay medium containing serial dilutions of the compound.

  • Remove the virus inoculum and add 2-3 mL of the compound-containing overlay medium to each well.

  • Incubate the plates at 37°C until plaques are visible (typically 2-10 days depending on the virus).

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

Conclusion

This compound and its derivatives belong to a chemical class with recognized potential for antiviral activity. The protocols and information provided in these application notes offer a framework for researchers to explore the utility of this compound as a research tool in virology. Further investigation is warranted to determine its specific antiviral spectrum, potency, and mechanism of action, which could pave the way for its development as a novel antiviral agent.

Application of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine in Hair Growth Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, more commonly known as Pyrrolidinyl Diaminopyrimidine Oxide (PDO), is a chemical compound with a molecular structure similar to Minoxidil, a widely used medication for the treatment of androgenetic alopecia.[1][2] Emerging research and clinical observations suggest that PDO may play a significant role in promoting hair growth and reducing hair loss.[3] Its proposed mechanisms of action include improving blood circulation to the scalp, prolonging the anagen (growth) phase of the hair cycle, and acting as a potassium channel opener.[1][3] These properties make PDO a compound of interest for the development of novel therapeutics for various forms of alopecia.

This document provides detailed application notes on the proposed mechanisms of action of this compound and standardized protocols for its investigation in both in vitro and in vivo hair growth research models.

Mechanism of Action

While the precise molecular mechanisms of Pyrrolidinyl Diaminopyrimidine Oxide are still under investigation, several pathways have been proposed based on its structural similarity to Minoxidil and preliminary studies.

  • Potassium Channel Opening: Like Minoxidil, PDO is suggested to be a potassium channel opener.[3] This action may lead to hyperpolarization of cell membranes and vasodilation, thereby improving the delivery of oxygen and nutrients to the hair follicles.

  • Prolongation of Anagen Phase: Research suggests that PDO may extend the anagen phase of the hair growth cycle, resulting in longer and thicker hair.[1]

  • Stimulation of Dermal Papilla Cells: PDO is believed to act on the dermal papilla cells, which are crucial for hair follicle development and maintenance.[4] This interaction is thought to activate dormant hair follicles, transitioning them from the telogen (resting) phase to the anagen (growth) phase.

  • Modulation of Signaling Pathways: There is evidence to suggest that PDO may modulate key signaling pathways involved in hair follicle development, such as the Wnt/β-catenin pathway.[4]

Data Presentation

A clinical study evaluated the efficacy of a topical solution containing Pyrrolidinyl Diaminopyrimidine Oxide in combination with other active ingredients in women with early female pattern hair loss. The study demonstrated a significant reduction in hair shedding and an increase in hair mass and density over a 6-month period.

Table 1: Summary of Clinical Trial Data for a Topical Solution Containing Pyrrolidinyl Diaminopyrimidine Oxide

ParameterBaseline (Mean)Month 3 (Mean)Month 6 (Mean)p-value (Baseline vs. Month 3)
Hair Shedding Score3.52.01.6< 0.01
Hair Mass Index (mm²/cm²)75.884.3Maintained< 0.01

Data extracted from a study on a combination topical treatment. The individual contribution of Pyrrolidinyl Diaminopyrimidine Oxide cannot be definitively isolated from this data.[5]

Experimental Protocols

The following are detailed protocols for the evaluation of this compound in hair growth research.

Protocol 1: In Vitro Hair Follicle Organ Culture Model

This protocol is designed to assess the direct effect of PDO on hair follicle elongation.

1. Materials:

  • Human scalp skin samples (obtained with ethical approval)

  • William's E medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Insulin, Transferrin, Selenium (ITS) supplement

  • Hydrocortisone

  • This compound (test compound)

  • Minoxidil (positive control)

  • Vehicle control (e.g., DMSO)

  • 6-well culture plates

  • Stereomicroscope with a camera and measurement software

2. Methods:

  • Hair Follicle Isolation:

    • Dissect human scalp skin to isolate individual anagen hair follicles under a stereomicroscope.

    • Ensure the dermal papilla and entire follicular structure are intact.

  • Culture Preparation:

    • Prepare culture medium: William's E medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, ITS supplement, and hydrocortisone.

    • Aliquot 2 mL of culture medium into each well of a 6-well plate.

  • Treatment:

    • Prepare stock solutions of PDO and Minoxidil in a suitable vehicle (e.g., DMSO).

    • Add the test compound (PDO at various concentrations), positive control (Minoxidil), or vehicle control to the respective wells. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation:

    • Place one isolated hair follicle per well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.

  • Measurement and Analysis:

    • Measure the length of the hair follicles daily for 7-10 days using a stereomicroscope equipped with a calibrated measurement tool.

    • Calculate the change in hair follicle length from baseline (Day 0).

    • Statistically analyze the data to compare the effects of different concentrations of PDO with the vehicle control and Minoxidil.

Protocol 2: In Vivo Hair Growth Study in C57BL/6 Mice

This protocol evaluates the efficacy of topically applied PDO in promoting hair growth in a well-established animal model.[6]

1. Materials:

  • Male C57BL/6 mice (7 weeks old)

  • Electric animal clippers

  • This compound (test compound) solution in a suitable vehicle (e.g., ethanol:propylene glycol:water mixture)

  • Minoxidil solution (positive control)

  • Vehicle solution (control)

  • Digital camera for documentation

  • Image analysis software for quantitative hair growth analysis

2. Methods:

  • Acclimatization and Hair Cycle Synchronization:

    • Acclimatize mice for one week before the experiment.

    • Synchronize the hair cycle to the telogen phase by depilating the dorsal skin of the mice using electric clippers. The pink skin color indicates the telogen phase.

  • Animal Grouping and Treatment:

    • Randomly divide the mice into three groups:

      • Group 1: Vehicle control

      • Group 2: Positive control (e.g., 5% Minoxidil solution)

      • Group 3: Test group (PDO solution at a specified concentration)

    • Apply 100 µL of the respective solution to the depilated dorsal skin of each mouse once daily for 21-28 days.

  • Data Collection:

    • Visually observe and photograph the dorsal skin of the mice every 3-4 days to monitor hair growth.

    • At the end of the study, collect skin biopsy samples for histological analysis.

  • Quantitative Analysis:

    • Photographic Analysis: Use image analysis software to quantify the area of hair regrowth on the dorsal skin.

    • Histological Analysis:

      • Fix skin samples in 10% formalin, embed in paraffin, and section.

      • Stain sections with Hematoxylin and Eosin (H&E).

      • Examine the sections under a microscope to determine the number and stage of hair follicles (anagen, catagen, telogen).

  • Statistical Analysis:

    • Compare the quantitative data on hair regrowth area and hair follicle counts between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm K_channel K+ Channel Vasodilation Vasodilation K_channel->Vasodilation PDO 2-Pyrrolidin-1-yl- pyrimidine-4,6-diamine (PDO) PDO->K_channel Opens Wnt_beta_catenin Wnt/β-catenin Pathway PDO->Wnt_beta_catenin Modulates? Nutrient_Supply Increased Nutrient & O2 Supply Vasodilation->Nutrient_Supply Anagen_Prolongation Anagen Phase Prolongation Nutrient_Supply->Anagen_Prolongation DPC_Stimulation Dermal Papilla Cell Stimulation Wnt_beta_catenin->DPC_Stimulation DPC_Stimulation->Anagen_Prolongation

Caption: Proposed mechanism of action for PDO in hair growth.

Experimental Workflow: In Vitro Hair Follicle Culture

Start Start Isolate_Follicles Isolate Anagen Hair Follicles Start->Isolate_Follicles Culture_Setup Set up 6-well plates with culture medium Isolate_Follicles->Culture_Setup Add_Treatments Add PDO, Minoxidil, or Vehicle Control Culture_Setup->Add_Treatments Incubate Incubate at 37°C, 5% CO₂ Add_Treatments->Incubate Measure_Length Measure Hair Follicle Length Daily Incubate->Measure_Length Analyze_Data Analyze & Compare Length Changes Measure_Length->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro hair follicle organ culture assay.

Experimental Workflow: In Vivo Mouse Study

Start Start Acclimatize Acclimatize C57BL/6 Mice & Synchronize Hair Cycle Start->Acclimatize Group_Mice Randomly Group Mice (Vehicle, Minoxidil, PDO) Acclimatize->Group_Mice Topical_Application Daily Topical Application of Treatments (21-28 days) Group_Mice->Topical_Application Monitor_Growth Photograph Dorsal Skin Periodically Topical_Application->Monitor_Growth Collect_Samples Collect Skin Biopsies at Study End Monitor_Growth->Collect_Samples Analyze Quantitative Photographic & Histological Analysis Collect_Samples->Analyze End End Analyze->End

Caption: Workflow for in vivo hair growth study in C57BL/6 mice.

References

Application Notes and Protocols for Assessing 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing assays to characterize the biological activity of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine. The protocols are designed for researchers in academic and industrial settings who are investigating the therapeutic potential of this and similar pyrimidine-based compounds.

Introduction

This compound belongs to the diaminopyrimidine class of compounds. This structural motif is prevalent in molecules with a wide range of biological activities. Notably, the closely related compound, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, is known for its potential in promoting hair growth, acting as a vasodilator and potassium channel opener, similar to minoxidil.[1][2] Additionally, it has demonstrated potential as an antiviral agent against RNA viruses.[1][2]

The pyrimidine scaffold is also a "privileged" structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[3][4][5] Pyrimidine derivatives have been reported to possess anticancer, antioxidant, and anti-inflammatory properties.[6][7]

Given the diverse potential activities of this compound class, a multi-assay approach is recommended to fully characterize the biological profile of this compound. This document outlines detailed protocols for assessing its potential effects on cell viability, kinase activity, and its potential as an anti-inflammatory agent.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

A fundamental first step in characterizing a novel compound is to assess its effect on cell viability. The MTT assay is a widely used colorimetric method to determine cellular metabolic activity, which can be an indicator of cell viability, proliferation, or cytotoxicity.[6] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6]

Experimental Protocol: MTT Assay

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium and treat the cells with various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Following the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The results can be presented as the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, should be calculated.

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100%
0.11.2297.6%
11.1592.0%
100.8870.4%
500.6048.0%
1000.3528.0%

IC₅₀: ~50 µM

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compounds->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Kinase Inhibition Assay (Luminescence-Based)

Pyrimidine-based compounds are well-established as kinase inhibitors.[3] A luminescence-based kinase assay is a common high-throughput method to screen for kinase inhibitors. This assay measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates less ATP consumption and therefore, kinase inhibition.[3]

Experimental Protocol: Luminescence-Based Kinase Assay

Materials:

  • 384-well white assay plates

  • Kinase of interest (e.g., JAK2, a tyrosine kinase often targeted by pyrimidine inhibitors)[3]

  • Kinase substrate (specific peptide)

  • Assay buffer

  • ATP

  • This compound

  • Positive control inhibitor (e.g., Staurosporine)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • Luminometer

Procedure:

  • Compound Preparation: Perform a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 10 mM). Also, prepare a DMSO-only vehicle control and a positive control inhibitor.[3]

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[3]

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the kinase (e.g., JAK2), and its specific peptide substrate.

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control.[3]

  • Incubation: Mix the plate gently and incubate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[3]

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.[3]

  • Data Acquisition: Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal, then measure the luminescence intensity of each well using a luminometer.[3]

Data Presentation

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Compound Concentration (µM)Luminescence (RLU)% Inhibition
No Kinase Control1,000,000100%
Vehicle Control200,0000%
0.01250,0006.25%
0.1400,00025%
1600,00050%
10850,00081.25%
100980,00097.5%

IC₅₀: ~1 µM

Kinase_Signaling_Pathway Simplified JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK2 receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Initiates inhibitor 2-Pyrrolidin-1- ylpyrimidine- 4,6-diamine inhibitor->jak Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Anti-inflammatory Activity (COX-2 Inhibition Assay)

Certain pyrimidine derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.[6] An in vitro COX-2 inhibition assay can determine the potential of this compound to modulate this pathway.

Experimental Protocol: COX-2 Inhibition Assay

Materials:

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • Microplate reader

  • This compound

  • Positive control inhibitor (e.g., Celecoxib)

Procedure:

  • Compound and Enzyme Incubation: The assay is typically performed in a 96-well plate. Pre-incubate the test compound at various concentrations with the COX-2 enzyme in a reaction buffer.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[6]

  • Reaction Progression: Allow the reaction to proceed for a specific time at a controlled temperature.[6]

  • Detection: Stop the reaction and measure the product formation using a colorimetric or fluorometric detection kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of COX-2 activity for each compound concentration and determine the IC₅₀ value.

Data Presentation
Compound Concentration (µM)Signal (RFU)% Inhibition
No Enzyme Control50100%
Vehicle Control10000%
0.190010.5%
175026.3%
1052549.0%
5025078.9%
10010094.7%

IC₅₀: ~10 µM

COX2_Pathway COX-2 Inflammatory Pathway inflammatory_stimuli Inflammatory Stimuli pla2 Phospholipase A2 inflammatory_stimuli->pla2 Activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid pla2->cell_membrane Acts on cox2 COX-2 arachidonic_acid->cox2 Substrate for prostaglandins Prostaglandins cox2->prostaglandins Produces inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor 2-Pyrrolidin-1- ylpyrimidine- 4,6-diamine inhibitor->cox2 Inhibits

Caption: Inhibition of the COX-2 inflammatory pathway.

Conclusion

The provided protocols offer a robust framework for the initial characterization of this compound. Based on the activities of related compounds, it is plausible that this molecule may exhibit a range of biological effects. The suggested assays for cytotoxicity, kinase inhibition, and anti-inflammatory activity will provide valuable insights into its mechanism of action and therapeutic potential. Further investigations could also explore its potential as a potassium channel opener for hair growth applications or as an antiviral agent, depending on the initial screening results and research interests.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, a key intermediate in pharmaceutical research and development. The synthesis is a robust three-step process commencing from readily available starting materials.

Introduction

This compound is a substituted diaminopyrimidine derivative. Compounds within this class are of significant interest in medicinal chemistry due to their diverse biological activities. The synthetic route detailed herein is a well-established and scalable pathway, making it suitable for industrial production. The overall synthesis involves the condensation of ethyl cyanoacetate and guanidine to form a pyrimidine ring, followed by chlorination and subsequent nucleophilic substitution with pyrrolidine.

Overall Synthesis Workflow

The large-scale synthesis of this compound is performed in three main stages:

  • Synthesis of 2,4-diamino-6-hydroxypyrimidine: A condensation reaction between ethyl cyanoacetate and guanidine hydrochloride in the presence of a base.

  • Synthesis of 2,4-diamino-6-chloropyrimidine: Chlorination of the hydroxypyrimidine intermediate using phosphorus oxychloride.

  • Synthesis of this compound: A nucleophilic aromatic substitution reaction where the chloro-substituent is displaced by pyrrolidine.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution Ethyl Cyanoacetate Ethyl Cyanoacetate Step1_Reaction Condensation (Ethanol, Reflux) Ethyl Cyanoacetate->Step1_Reaction Guanidine HCl Guanidine HCl Guanidine HCl->Step1_Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Step1_Reaction Intermediate_1 2,4-diamino-6-hydroxypyrimidine Step1_Reaction->Intermediate_1 Step2_Reaction Chlorination (Reflux) Intermediate_1->Step2_Reaction POCl3 Phosphorus Oxychloride POCl3->Step2_Reaction Intermediate_2 2,4-diamino-6-chloropyrimidine Step2_Reaction->Intermediate_2 Step3_Reaction Amination (Reflux) Intermediate_2->Step3_Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Step3_Reaction Final_Product This compound Step3_Reaction->Final_Product

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis, providing a clear comparison of reaction parameters and outcomes.

Table 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine

ParameterValueReference
ReactantsGuanidine hydrochloride, Ethyl cyanoacetate, Sodium ethoxide[1][2]
SolventAnhydrous Ethanol[1]
Reaction Time2 hours[1][2]
TemperatureReflux[1][2]
Yield80-95%[1][2]
Product FormYellow needles[1]

Table 2: Synthesis of 2,4-diamino-6-chloropyrimidine

ParameterValueReference
Reactant2,4-diamino-6-hydroxypyrimidine[3]
ReagentPhosphorus oxychloride (POCl₃)[3]
Reaction Time8-17 hours[3]
Temperature97-105°C (Reflux)[3]
Yield80-85%[3]
Product FormWhite solid[3]

Table 3: Synthesis of this compound

ParameterValueReference
Reactants2,4-diamino-6-chloropyrimidine, Pyrrolidine
Solvente.g., Acetone (inferred from analogous reactions)
Base (optional)e.g., Potassium carbonate (inferred from analogous reactions)
Reaction TimeSeveral hours (e.g., 3 hours, inferred)[4]
TemperatureReflux (inferred from analogous reactions)[4]
YieldHigh (expected, specific data not available)
PurificationRecrystallization (e.g., from isopropanol)

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 2,4-diamino-6-hydroxypyrimidine

This protocol is adapted from established procedures for the synthesis of the hydroxypyrimidine intermediate.[1][2]

Materials:

  • Guanidine hydrochloride (1.02 moles)

  • Ethyl cyanoacetate (1 mole)

  • Sodium (2 g atoms)

  • Anhydrous ethanol

  • Glacial acetic acid

  • Large-scale reaction vessel with reflux condenser and mechanical stirrer

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium in anhydrous ethanol in the reaction vessel.

  • After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate.

  • In a separate container, prepare another solution of sodium ethoxide and add guanidine hydrochloride.

  • Filter the resulting sodium chloride precipitate and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate.

  • Heat the mixture to reflux and maintain for 2 hours with stirring.

  • After the reaction is complete, evaporate the solvent to dryness.

  • Dissolve the solid residue in boiling water and acidify with glacial acetic acid to precipitate the product.

  • Cool the solution to allow for complete crystallization.

  • Collect the yellow needles of 2,4-diamino-6-hydroxypyrimidine by filtration, wash with cold water, and dry.

G start Start prep_NaOEt Prepare Sodium Ethoxide in Ethanol start->prep_NaOEt prep_Guanidine Prepare Guanidine Solution (from Guanidine HCl and NaOEt) add_EtCN Add Ethyl Cyanoacetate prep_NaOEt->add_EtCN combine Combine Guanidine and Ethyl Sodocyanoacetate Solutions add_EtCN->combine filter_NaCl Filter NaCl prep_Guanidine->filter_NaCl filter_NaCl->combine reflux Reflux for 2 hours combine->reflux evaporate Evaporate to Dryness reflux->evaporate dissolve Dissolve in Boiling Water evaporate->dissolve acidify Acidify with Glacial Acetic Acid dissolve->acidify crystallize Cool and Crystallize acidify->crystallize filter_dry Filter, Wash, and Dry Product crystallize->filter_dry end End filter_dry->end G start Start charge_reactants Charge Reactor with 2,4-diamino-6-hydroxypyrimidine and POCl3 start->charge_reactants reflux Reflux for 8-17 hours charge_reactants->reflux distill Distill excess POCl3 reflux->distill quench Quench with Ice Water distill->quench adjust_pH Adjust pH to 8 with NaOH quench->adjust_pH precipitate Stir to Complete Precipitation adjust_pH->precipitate filter_dry Filter, Wash, and Dry Product precipitate->filter_dry end End filter_dry->end G start Start charge_reactants Charge Reactor with 2,4-diamino-6-chloropyrimidine, Pyrrolidine, and Solvent start->charge_reactants reflux Reflux for several hours charge_reactants->reflux cool_down Cool Reaction Mixture reflux->cool_down remove_solvent Remove Solvent cool_down->remove_solvent purify Purify by Recrystallization remove_solvent->purify filter_dry Filter, Wash, and Dry Product purify->filter_dry end End filter_dry->end

References

Application Notes and Protocols for the Formulation of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, also known as Pyrrolidinyl diaminopyrimidine oxide, for preclinical in vivo studies. Due to the limited publicly available formulation data for this specific compound, this document outlines a systematic approach based on established principles of preclinical formulation development for small molecules with similar characteristics.

Compound Information

This compound is a pyrimidine derivative with a molecular weight of approximately 195.22 g/mol .[1][2][3][4] It is a polar molecule with multiple functional groups, suggesting that solubility in aqueous vehicles may be limited.[2] The compound is reportedly used in cosmetic formulations for hair growth and has been investigated as a potential antiviral agent.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₃N₅O[1][2][3][4]
Molecular Weight195.22 g/mol [1][2][3]
CAS Number55921-65-8[1][2][3][4]
AppearanceNot specified (likely a powder)-
Storage2–8°C in a dark, dry environment[1]

Formulation Development Strategy

The primary goal of formulation development for in vivo studies is to ensure accurate and reproducible dosing, maximize bioavailability for the intended route of administration, and minimize any vehicle-induced toxicity.[5][6] Given the polar nature of this compound, a systematic approach to vehicle screening is crucial.

A decision tree for formulation development is presented below:

Formulation_Development_Workflow A Start: Define Study Requirements (Route, Dose, Species) B Solubility Screening in Aqueous & Organic Vehicles A->B C Is solubility in simple aqueous vehicles sufficient? B->C D Proceed with aqueous -based formulation (e.g., Saline, PBS) C->D Yes E Evaluate Co-solvent Systems (e.g., DMSO, PEG400, Ethanol) C->E No I Characterize Formulation (pH, Osmolality, Stability) D->I F Is a stable solution achieved with acceptable co-solvent levels? E->F G Develop Solution Formulation F->G Yes H Develop Suspension Formulation F->H No G->I H->I J Conduct Pilot In Vivo Study (Tolerability, PK) I->J K Final Formulation Selection J->K

Caption: Formulation development workflow for this compound.

Experimental Protocols

Solubility Assessment Protocol

Objective: To determine the solubility of this compound in a range of common preclinical vehicles.

Materials:

  • This compound powder

  • Selection of vehicles (see Table 2)

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical method

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to each vehicle in a series of vials.

  • Vortex the vials vigorously for 2 minutes.

  • Equilibrate the samples at room temperature for 24 hours with intermittent shaking to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

Table 2: Suggested Vehicles for Solubility Screening

Vehicle CategorySpecific Examples
Aqueous BuffersSaline (0.9% NaCl), Phosphate-Buffered Saline (PBS) pH 7.4
Co-solventsDimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Ethanol, Propylene glycol
SurfactantsTween® 80, Kolliphor® EL
CyclodextrinsHydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
Protocol for Preparation of a Solution Formulation (Example)

This protocol is a general guideline and should be adapted based on the results of the solubility assessment. This example assumes the use of a DMSO/Saline co-solvent system, a common approach for initial in vivo studies.[7]

Objective: To prepare a 1 mg/mL dosing solution of this compound in a 10% DMSO/90% Saline vehicle.

Materials:

  • This compound powder

  • 100% DMSO

  • Sterile 0.9% Saline

  • Sterile vials and syringes

  • 0.22 µm syringe filter (if for parenteral administration)

Procedure:

  • Calculate Required Mass: Determine the total mass of the compound needed based on the number of animals, their average weight, the desired dose (mg/kg), and the dosing volume.

  • Prepare Concentrated Stock: Weigh the calculated amount of this compound and dissolve it in the required volume of 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Vortex until fully dissolved. Gentle warming may be applied if necessary, but compound stability should be confirmed.

  • Dilution to Final Concentration: While vortexing, slowly add the sterile saline to the DMSO stock solution. For a 1 mg/mL final concentration from a 10 mg/mL stock, you would add 9 parts saline to 1 part DMSO stock.

  • Final Formulation Check: Visually inspect the final solution for any precipitation. If the solution is clear, it can be sterile-filtered for parenteral administration.[7]

  • Storage: Prepare the dosing solution fresh on the day of the experiment to ensure stability.

Important Considerations:

  • The final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v), to minimize vehicle-induced toxicity.[7]

  • For intravenous administration, the formulation must be a clear solution and sterile-filtered.[8]

Protocol for Preparation of a Suspension Formulation

If the compound has poor solubility even in co-solvent systems, a suspension may be necessary, particularly for oral administration.[6]

Objective: To prepare a 5 mg/mL suspension of this compound in a 0.5% methylcellulose vehicle.

Materials:

  • This compound powder (micronized, if possible)

  • 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle or homogenizer

  • Sterile vials and syringes

Procedure:

  • Calculate Required Mass: Determine the total mass of the compound needed.

  • Wetting the Powder: Place the weighed compound in a mortar. Add a small amount of the vehicle to form a paste. This helps to ensure the particles are adequately wetted.

  • Gradual Dilution: Gradually add the remaining vehicle while continuously triturating or homogenizing to achieve a uniform suspension.

  • Homogeneity: Ensure the final suspension is homogenous. It should be administered immediately after preparation, with continuous mixing to prevent settling.

In Vivo Study Design and Administration

The choice of formulation will be dictated by the intended route of administration. Oral, intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) routes are common in preclinical studies.[9][10]

InVivo_Study_Workflow cluster_0 Formulation Preparation cluster_1 Animal Dosing cluster_2 Post-Dosing A Select Formulation (Solution or Suspension) B Prepare Dosing Formulation (Aseptic Technique) A->B C Quality Control (Visual Inspection, pH) B->C D Animal Acclimatization & Identification E Dose Calculation (Based on Body Weight) D->E F Administer Compound (e.g., Oral Gavage, IV Injection) E->F H Monitor for Clinical Signs F->H G Vehicle Control Group G->F I Sample Collection (Blood, Tissues) H->I J Data Analysis I->J

Caption: General workflow for an in vivo study using the prepared formulation.

Table 3: Recommended Administration Volumes for Rodents

RouteSpeciesMaximum Volume
Oral (gavage)Mouse10 mL/kg
Rat10 mL/kg
Intravenous (IV)Mouse5 mL/kg
Rat5 mL/kg
Intraperitoneal (IP)Mouse10 mL/kg
Rat10 mL/kg
Subcutaneous (SC)Mouse10 mL/kg
Rat5 mL/kg

Note: These are general guidelines; consult institutional animal care and use committee (IACUC) protocols.

Conclusion

The successful in vivo evaluation of this compound relies on the development of an appropriate formulation. The protocols and strategies outlined in these application notes provide a systematic framework for researchers to develop a suitable solution or suspension formulation. It is imperative to begin with a thorough solubility assessment and to characterize the final formulation for stability and key physicochemical properties before initiating animal studies. A well-designed formulation is critical for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data.

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in biologically active molecules, including anticancer, antiviral, and antimicrobial agents, underscores the importance of efficient and versatile synthetic methodologies for their preparation.[3][4] Nucleophilic substitution reactions represent a powerful and widely employed strategy for the functionalization of the pyrimidine ring, enabling the introduction of a diverse array of substituents to modulate pharmacological activity.[5]

These application notes provide detailed protocols and quantitative data for the synthesis of pyrimidine derivatives through various nucleophilic substitution methods, including Nucleophilic Aromatic Substitution (SNAr), Metal-Catalyzed Cross-Coupling reactions, and Chichibabin-type reactions. The information is intended to guide researchers in the design and execution of synthetic routes toward novel pyrimidine-based compounds for drug discovery and development.

Key Nucleophilic Substitution Strategies

The electron-deficient nature of the pyrimidine ring, caused by the presence of two nitrogen atoms, facilitates nucleophilic attack, particularly at positions 2, 4, and 6.[6] Halogenated pyrimidines, such as chloropyrimidines, are common precursors for these transformations due to the excellent leaving group ability of the halide.[7]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for the functionalization of halopyrimidines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer intermediate. The regioselectivity of SNAr on di- or tri-substituted pyrimidines can often be controlled by the electronic and steric nature of the substituents already on the ring. For instance, in 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4 position.[6] However, the presence of strong electron-donating or electron-withdrawing groups at other positions can alter this selectivity.[8]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have emerged as indispensable tools for the formation of C-C bonds in pyrimidine synthesis.[9][10] These reactions allow for the introduction of aryl, heteroaryl, and vinyl groups onto the pyrimidine core, significantly expanding the accessible chemical space.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[4][9]

  • Stille Coupling: The Stille reaction couples a halopyrimidine with an organostannane reagent, also catalyzed by palladium. Organostannanes are stable and tolerate many functional groups, but their toxicity is a notable drawback.[10][11]

Chichibabin-Type Reactions

The Chichibabin reaction and its variations involve the direct amination of a C-H bond on the pyrimidine ring, a type of nucleophilic substitution of hydrogen.[12] This reaction typically employs a strong nucleophile, such as sodium amide, and often requires elevated temperatures. While classically applied to pyridines, this methodology can be extended to pyrimidines, providing a direct route to aminopyrimidines.[13][14]

Experimental Protocols

Protocol 1: SNAr Reaction - Synthesis of 4-Anilino-2,6-dichloropyrimidine

This protocol details the nucleophilic aromatic substitution of a chlorine atom on a dichloropyrimidine with an amine.

Reaction Scheme:

Materials:

  • 2,4-Dichloropyrimidine

  • Aniline

  • Triethylamine (TEA)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 equiv) in ethanol, add aniline (1.1 equiv) and triethylamine (1.2 equiv).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 4-anilino-2,6-dichloropyrimidine.

Quantitative Data Summary (SNAr Reactions):

EntryPyrimidine SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidineAnilineTEAEtOHReflux485[15]
22,4,6-TrichloropyrimidineMorpholineK₂CO₃DMAcRT1>95[15]
32-Amino-4,6-dichloropyrimidineIndolineNaOHEtOHReflux360[16]
Protocol 2: Suzuki-Miyaura Coupling - Synthesis of 4-Phenyl-6-chloropyrimidine

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of a dichloropyrimidine with a boronic acid.

Reaction Scheme:

Materials:

  • 4,6-Dichloropyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add 4,6-dichloropyrimidine (1.0 equiv), phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-phenyl-6-chloropyrimidine.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

| Entry | Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 75 |[17] | | 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (cat.) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 84 |[18] | | 3 | 5-Bromo-4,6-dichloropyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 20 | 82 |[19] |

Protocol 3: Stille Coupling - General Procedure for the Synthesis of 5-Arylpyrimidines

This protocol provides a general procedure for the Stille coupling of a bromopyrimidine with an organostannane.

Reaction Scheme:

Materials:

  • 5-Bromopyrimidine derivative

  • Organostannane (e.g., Aryl-SnBu₃)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Aqueous potassium fluoride (KF) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 5-bromopyrimidine derivative (1.0 equiv) and the palladium catalyst (0.05 equiv) in the anhydrous solvent.

  • Add the organostannane reagent (1.1-1.2 equiv) to the reaction mixture.

  • Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the mixture with aqueous potassium fluoride solution to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Quantitative Data Summary (Stille Coupling - General Conditions):

EntryPyrimidine SubstrateOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
15-BromopyrimidineAryl-SnBu₃Pd(PPh₃)₄ (5)Toluene11012Moderate to Good[2]
22-MeSO₂-4-chloropyrimidineVinylstannanePd₂(dba)₃ (2)NMP806Moderate to Good[20]
Protocol 4: Chichibabin-Type Reaction - General Procedure for the Amination of Pyrimidine

This protocol outlines a general approach for the direct amination of the pyrimidine ring.

Reaction Scheme:

Materials:

  • Pyrimidine

  • Sodium amide (NaNH₂)

  • Inert, high-boiling solvent (e.g., xylene, toluene)

  • Liquid ammonia (for workup)

  • Ammonium chloride (for quenching)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add sodium amide and the inert solvent.

  • Heat the suspension to the desired temperature (typically 100-150 °C).

  • Add the pyrimidine substrate to the hot suspension.

  • Maintain the reaction at temperature, monitoring for the evolution of hydrogen gas.

  • After the reaction is deemed complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of liquid ammonia followed by ammonium chloride.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.

  • Purify the resulting aminopyrimidine by crystallization or column chromatography.

Note: The Chichibabin reaction can be hazardous and requires careful handling of sodium amide. Yields can be variable depending on the substrate and reaction conditions.[12][14]

Visualizations

Logical Relationship of Nucleophilic Substitution Reactions

logical_relationship cluster_main Synthesis of Pyrimidine Derivatives cluster_snar Nucleophiles cluster_coupling Coupling Partners cluster_chichibabin Reagents Start Halogenated Pyrimidine (e.g., Chloropyrimidine) SNAr S(N)Ar Start->SNAr MetalCoupling Metal-Catalyzed Cross-Coupling Start->MetalCoupling Product Functionalized Pyrimidine Derivative SNAr->Product MetalCoupling->Product Chichibabin Chichibabin-type (C-H Amination) Chichibabin->Product PyrimidineCore Pyrimidine Core PyrimidineCore->Chichibabin Amines Amines (R₂NH) Alkoxides Alkoxides (RO⁻) Thiolates Thiolates (RS⁻) BoronicAcids Boronic Acids (Suzuki) Organostannanes Organostannanes (Stille) Amide Amide Anions (e.g., NaNH₂)

Caption: Key nucleophilic substitution routes for pyrimidine functionalization.

General Experimental Workflow for Nucleophilic Substitution

experimental_workflow cluster_workflow General Experimental Workflow A 1. Reaction Setup - Add pyrimidine substrate, reagents, and solvent - Establish inert atmosphere (if needed) B 2. Reaction - Heat to desired temperature - Stir for specified time A->B C 3. Monitoring - Track progress via TLC, LC-MS, or GC-MS B->C D 4. Work-up - Quench reaction - Extraction and washing C->D Upon completion E 5. Purification - Column chromatography, crystallization, or distillation D->E F 6. Characterization - NMR, MS, etc. E->F

Caption: A typical workflow for nucleophilic substitution reactions.

Signaling Pathway: EGFR Inhibition by Gefitinib

Gefitinib is a pyrimidine derivative that functions as a tyrosine kinase inhibitor by targeting the Epidermal Growth Factor Receptor (EGFR). Its mechanism involves competitive inhibition of ATP binding to the EGFR tyrosine kinase domain, which blocks downstream signaling pathways responsible for cell proliferation and survival.[1][21]

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP ATP EGFR->ATP Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Gefitinib inhibits EGFR signaling, blocking cell proliferation.

Conclusion

Nucleophilic substitution reactions are a versatile and powerful platform for the synthesis of a wide range of pyrimidine derivatives. The protocols and data presented herein provide a practical guide for researchers engaged in the design and synthesis of novel pyrimidine-based compounds with potential therapeutic applications. The ability to strategically modify the pyrimidine core through SNAr, metal-catalyzed cross-coupling, and Chichibabin-type reactions is crucial for the exploration of structure-activity relationships and the development of next-generation drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic protocols and yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and detailed guidance to address specific issues you may encounter during the synthesis of this compound. The proposed synthesis route involves the nucleophilic aromatic substitution of 4,6-diamino-2-chloropyrimidine with pyrrolidine.

Q1: My reaction yield is very low or I'm not getting any product. What are the possible causes and how can I improve it?

A1: Low to no yield is a common issue in pyrimidine synthesis and can stem from several factors. Here are some troubleshooting steps:

  • Purity of Starting Materials: Ensure the 4,6-diamino-2-chloropyrimidine and pyrrolidine are of high purity. Impurities can lead to unwanted side reactions and consume your starting materials.

  • Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the degradation of starting materials or the product. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.[1]

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for nucleophilic aromatic substitution reactions. Experimenting with different solvents can lead to improved outcomes.[1]

  • Base: The presence of a non-nucleophilic base is often necessary to neutralize the HCl generated during the reaction. A common choice is triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is added in at least a stoichiometric amount.

  • Anhydrous Conditions: Although not always strictly necessary for this type of reaction, ensuring anhydrous conditions can sometimes improve yields by preventing hydrolysis of starting materials or intermediates, a common issue in other pyrimidine syntheses.[2]

Q2: I am observing significant amounts of side products in my reaction mixture. What are these byproducts and how can I minimize them?

A2: The formation of side products is a frequent challenge. Here are some potential side reactions and how to mitigate them:

  • Bis-substitution: Although less likely due to the electron-donating nature of the amino groups, there is a possibility of pyrrolidine reacting with the amino groups, especially at high temperatures. To minimize this, maintain a moderate reaction temperature and consider using a slight excess of the chloropyrimidine.

  • Decomposition: At elevated temperatures, the starting materials or the product might decompose. Monitor the reaction by TLC or HPLC to avoid prolonged reaction times at high temperatures.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a base, leading to impurities. If you suspect this is an issue, consider using a more stable solvent like DMSO or NMP.

Q3: I'm having difficulty purifying the final product. What purification strategies do you recommend?

A3: Purification can be challenging due to the polar nature of the diaminopyrimidine core.

  • Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/methanol), can be effective. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the product on the silica gel.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents like ethanol, isopropanol, or mixtures with water to find the optimal conditions.

  • Acid-Base Extraction: Due to the basic nature of the amino groups, an acid-base extraction can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.

Optimizing Reaction Conditions

The following table summarizes key reaction parameters and their potential impact on the yield of this compound.

ParameterRecommended RangeEffect on YieldTroubleshooting Tips
Temperature 80-120 °CHigher temperatures generally increase the reaction rate, but can also lead to decomposition.Monitor by TLC to find the optimal balance between reaction rate and product stability.[1]
Solvent DMF, DMSO, NMPSolvent polarity can significantly influence the reaction rate and solubility of reactants.[1]Screen different polar aprotic solvents to find the one that gives the best results.
Base TEA, DIPEA (1.1-1.5 eq)Neutralizes the HCl formed, driving the reaction to completion.Ensure the base is non-nucleophilic and used in a slight excess.
Reactant Ratio Pyrrolidine (1.1-1.5 eq)A slight excess of pyrrolidine can help to drive the reaction to completion.A large excess may lead to purification difficulties.
Reaction Time 4-24 hoursInsufficient time will lead to incomplete conversion, while excessive time can result in product degradation.Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.[1][2]

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4,6-Diamino-2-chloropyrimidine

  • Pyrrolidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4,6-diamino-2-chloropyrimidine (1.0 eq).

  • Add a polar aprotic solvent such as DMF or DMSO.

  • Add triethylamine or DIPEA (1.2 eq).

  • Add pyrrolidine (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10:1 mixture of dichloromethane and methanol as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound.

Visualizing the Process

To aid in understanding the experimental process and the underlying chemistry, the following diagrams have been generated.

G cluster_workflow Experimental Workflow A 1. Reaction Setup (Starting Materials & Solvent) B 2. Reagent Addition (Base & Pyrrolidine) A->B C 3. Heating & Stirring (Reaction) B->C D 4. Reaction Monitoring (TLC/HPLC) C->D E 5. Work-up (Solvent Removal) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Isolation F->G G cluster_reaction Proposed Synthesis Pathway Reactant1 4,6-Diamino-2-chloropyrimidine Product This compound Reactant1->Product + Pyrrolidine (Base, Solvent, Heat) Reactant2 Pyrrolidine Reactant2->Product Byproduct HCl

References

Technical Support Center: Purification of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Question: My final product has a persistent yellow or brown color. How can I remove these colored impurities?

Answer: Colored impurities often arise from side reactions or degradation products during the synthesis. A common and effective method to remove them is through treatment with activated charcoal. After dissolving your crude product in a suitable hot solvent (e.g., an ethanol/water mixture), add a small amount of activated charcoal (typically 1-5% w/w) and heat the suspension at reflux for a short period (15-30 minutes). The colored impurities will adsorb onto the surface of the charcoal. Subsequently, perform a hot filtration through a pad of Celite or another filter aid to remove the charcoal. The purified compound can then be obtained by allowing the filtrate to cool and crystallize.[1] Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product, leading to a lower yield.

Question: I'm observing significant peak tailing during HPLC analysis of my purified compound. What is the cause and how can I improve the peak shape?

Answer: Peak tailing in reverse-phase HPLC is a common issue for basic compounds like this compound. This is often caused by strong interactions between the basic amine groups and residual acidic silanol groups on the silica-based column packing. To mitigate this, consider the following strategies:

  • Use a base-deactivated column: Modern HPLC columns are often end-capped to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds is recommended.

  • Modify the mobile phase:

    • Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-0.5%), into the mobile phase can help to saturate the active sites on the stationary phase, leading to more symmetrical peaks.

    • Adjust the pH: Operating at a higher pH (e.g., using a buffer like ammonium bicarbonate at pH 10) can deprotonate the silanol groups, reducing their interaction with the protonated amine. Ensure your column is stable at high pH.

  • Consider Hydrophilic Interaction Chromatography (HILIC): For highly polar compounds, HILIC can be a suitable alternative to reversed-phase chromatography and may provide better peak shapes.

Question: My purification yield is consistently low after recrystallization. What are the potential reasons and how can I improve it?

Answer: Low recovery from recrystallization can be due to several factors:

  • Suboptimal Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor. Experiment with different solvent systems, such as varying the ratio of ethanol to water, to find the optimal conditions. The N-oxide analog shows good solubility in hot ethanol and reduced solubility upon cooling, which facilitates efficient crystallization.[2]

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize prematurely, leading to loss of product on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Insufficient Cooling: To maximize the yield, ensure the solution is thoroughly cooled. Using an ice bath can often induce further crystallization.

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a lower yield as more of the compound will remain dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The synthesis of this compound typically involves the nucleophilic substitution of a halogenated pyrimidine (e.g., 2,4-diamino-6-chloropyrimidine) with pyrrolidine.[1] Therefore, common impurities may include:

  • Unreacted starting materials: Such as 2,4-diamino-6-chloropyrimidine.

  • Byproducts of side reactions: This can include products of hydrolysis or other competing reactions.

  • Residual reagents from upstream steps: If the synthesis of the chloropyrimidine precursor starts from guanidine, residual guanidine hydrochloride could be present.

Q2: What is a suitable method for the initial purification of the crude product after synthesis?

A2: A common initial workup involves neutralizing the reaction mixture and filtering the crude product.[1] For basic amines, an acidic wash can be employed to render the compound water-soluble as its protonated salt, allowing for the removal of non-basic impurities by extraction with an organic solvent. The aqueous layer can then be basified to precipitate the purified amine.

Q3: What are the recommended storage conditions for purified this compound?

A3: For the structurally similar N-oxide, storage at 2–8°C in a dark, dry environment is recommended to maintain stability.[1] It is reasonable to assume that similar conditions would be appropriate for this compound to prevent degradation.

Data Presentation

Table 1: Summary of Purification Parameters for Diaminopyrimidine Derivatives

ParameterMethodDetailsExpected PurityReference
Primary Purification CrystallizationEthanol/Water mixture>97% (HPLC)[1]
Decolorization Charcoal Treatment1-5% (w/w) activated charcoal in hot solvent-[1]
Drying Vacuum Oven70–80°C-[1]
HPLC Analysis Hydrophilic C18 ColumnMobile Phase: 20mM Potassium Dihydrogen Phosphate / Methanol (Gradient)Quantitative[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Celite or other filter aid (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot ethanol/water mixture to dissolve the crude product completely. Start with a higher ratio of ethanol and add hot water portion-wise if solubility is an issue.

  • (Optional) If the solution is colored, add a small amount of activated charcoal and heat at reflux for 15-30 minutes.

  • (Optional) If charcoal was added, perform a hot filtration through a pre-warmed funnel containing a pad of Celite to remove the charcoal. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent (the same ethanol/water ratio used for recrystallization).

  • Dry the purified crystals in a vacuum oven at 70-80°C until a constant weight is achieved.[1]

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product (from synthesis) Dissolution Dissolve in hot Ethanol/Water Crude_Product->Dissolution Charcoal Add Activated Charcoal (if colored) Dissolution->Charcoal optional Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Charcoal->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Drying Dry under Vacuum Vacuum_Filtration->Drying Pure_Product Pure Product Drying->Pure_Product HPLC_Analysis HPLC Purity Check Pure_Product->HPLC_Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Colored_Product Colored Product? Start->Colored_Product Peak_Tailing HPLC Peak Tailing? Start->Peak_Tailing Low_Yield->Colored_Product No Solvent Optimize Solvent Ratio (Ethanol/Water) Low_Yield->Solvent Yes Colored_Product->Peak_Tailing No Charcoal Use Activated Charcoal Colored_Product->Charcoal Yes Column Use Base-Deactivated Column Peak_Tailing->Column Yes End Consult Further Documentation Peak_Tailing->End No Cooling Ensure Thorough Cooling (Ice Bath) Solvent->Cooling Excess_Solvent Use Minimal Hot Solvent Cooling->Excess_Solvent Hot_Filtration Perform Hot Filtration Charcoal->Hot_Filtration Mobile_Phase Add Competing Base (TEA) or Adjust pH Column->Mobile_Phase HILIC Consider HILIC Mobile_Phase->HILIC

References

Technical Support Center: Improving the Solubility of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is not dissolving in my desired aqueous buffer. What are the first steps I should take?

A1: When encountering poor solubility, a systematic approach is recommended. Start with simple and readily available methods before moving to more complex formulation strategies.

  • pH Adjustment: The structure of this compound contains two amino groups, which are basic. Therefore, its aqueous solubility is expected to be highly pH-dependent. Lowering the pH of your buffer should protonate these amino groups, leading to a significant increase in solubility. Experiment with a range of acidic pH values (e.g., pH 2, 4, 6) to determine the optimal pH for dissolution.

  • Co-solvents: If pH adjustment is not sufficient or not compatible with your experimental system, consider the use of co-solvents. Common water-miscible organic solvents can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, thereby enhancing the solubility of non-polar or hydrophobic drugs.[1] Start with low percentages (e.g., 1-10% v/v) of solvents like DMSO, ethanol, or propylene glycol and gradually increase the concentration while monitoring for any potential precipitation or incompatibility with your assay.[1][2]

  • Heating and Sonication: Gently warming the solution can increase the rate of dissolution. However, be cautious about the thermal stability of your compound. Sonication can also be employed to break down particle agglomerates and facilitate dissolution.[3]

Q2: I have tried adjusting the pH and using co-solvents, but the solubility is still insufficient for my in vitro assay. What are the next steps?

A2: If basic methods are unsuccessful, you may need to explore more advanced formulation strategies. These techniques aim to alter the physical form of the compound or create a more favorable microenvironment for dissolution.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its solubility and dissolution rate.[1][4] This can be achieved by methods such as solvent evaporation or melt extrusion.[5] In a solid dispersion, the drug's intermolecular interactions are broken down as it transitions from a crystalline to an amorphous state, which has higher free energy and improved solubility.[1]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within a hydrophilic shell.[4][6] This complexation enhances the apparent solubility of the drug.

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[4][7] Techniques like micronization and nanosizing can be employed.[4] Nanosuspensions, which are dispersions of nano-sized drug particles stabilized by surfactants, are a promising approach for poorly soluble compounds.[6]

Q3: How can I determine the aqueous solubility of this compound experimentally?

A3: The shake-flask method is the gold standard for determining equilibrium solubility.[8] A detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves adding an excess amount of the solid compound to a specific solvent (e.g., water, buffer of a certain pH), agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered supernatant.[9] Analytical techniques such as UV-Vis spectrophotometry or HPLC are commonly used for quantification.[9][10]

Troubleshooting Guides

Issue: Compound precipitates out of solution during my experiment.
Potential Cause Troubleshooting Steps
Change in pH Verify the pH of all solutions and buffers used in your experiment. Even small shifts in pH can cause a basic compound like this compound to precipitate if the initial solubilization was pH-dependent.
Solvent Evaporation If using volatile co-solvents, ensure your experimental setup minimizes evaporation, which can lead to an increase in the effective concentration of the compound and cause precipitation. Cover plates and tubes whenever possible.
Temperature Fluctuation If the compound was dissolved at an elevated temperature, a decrease in temperature during the experiment can lead to supersaturation and subsequent precipitation. Maintain a constant temperature throughout the experiment.
Interaction with other components The compound may be interacting with other components in your assay medium (e.g., proteins, salts), leading to the formation of an insoluble complex. Perform a preliminary compatibility study by mixing the compound with individual components of your assay medium.
Issue: Inconsistent results in biological assays.
Potential Cause Troubleshooting Steps
Incomplete Solubilization Ensure that the compound is fully dissolved before use. Undissolved particles can lead to variability in the actual concentration of the drug in your assays. Visually inspect the solution for any particulate matter and consider filtration through a 0.22 µm filter.
Compound Degradation The conditions used to solubilize the compound (e.g., extreme pH, high temperature) may be causing it to degrade. Assess the stability of the compound under your solubilization and experimental conditions using an appropriate analytical method like HPLC.
Adsorption to labware Hydrophobic compounds can adsorb to plastic surfaces, leading to a decrease in the effective concentration. Consider using low-adhesion microplates or glass vials.

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table summarizes the potential effectiveness of various solubility enhancement techniques for a hypothetical poorly soluble, basic compound, providing a general guide for what to expect.

Technique Fold Increase in Solubility (Representative) Advantages Disadvantages
pH Adjustment 10 - 1000Simple, cost-effectiveOnly applicable to ionizable compounds; may not be compatible with all biological systems.
Co-solvency 2 - 50Easy to implementPotential for solvent toxicity in biological assays; risk of precipitation upon dilution.[11]
Solid Dispersion 10 - 200Significant increase in dissolution rate and solubility.[4]Requires specialized equipment and formulation expertise; potential for physical instability of the amorphous form.
Cyclodextrin Complexation 5 - 100Can improve both solubility and stability.[4]Limited by the stoichiometry of the complex; can be expensive.
Nanonization 10 - 100Increases dissolution velocity and saturation solubility.[11]Requires specialized equipment for particle size reduction and characterization; potential for particle aggregation.[12]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Equilibration: Tightly cap the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[8]

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Analysis: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[9]

  • Calculation: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Protocol 2: Screening for Effective Co-solvents
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Co-solvent Screening: In a series of microcentrifuge tubes, prepare different aqueous buffers containing varying concentrations of co-solvents (e.g., 1%, 5%, 10%, 20% v/v of ethanol, propylene glycol, or PEG 400).

  • Solubility Assessment: Add a small aliquot of the DMSO stock solution to each co-solvent mixture to achieve a target final concentration.

  • Observation: Vortex the tubes and visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours).

  • Turbidity Measurement: For a more quantitative assessment, measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring light scattering. A lower turbidity indicates better solubility.

Visualizations

Experimental_Workflow_for_Solubility_Enhancement cluster_0 Initial Assessment cluster_1 Basic Solubilization cluster_2 Advanced Formulation cluster_3 Outcome start Poorly Soluble Compound (this compound) solubility_test Determine Aqueous Solubility (Shake-Flask Method) start->solubility_test ph_adjustment pH Adjustment solubility_test->ph_adjustment Solubility < Target? cosolvents Co-solvents ph_adjustment->cosolvents Still Insufficient soluble Sufficiently Soluble for Assay ph_adjustment->soluble solid_dispersion Solid Dispersion cosolvents->solid_dispersion Still Insufficient cosolvents->soluble cyclodextrins Cyclodextrin Complexation solid_dispersion->soluble nanonization Particle Size Reduction (Nanonization) cyclodextrins->soluble nanonization->soluble

Caption: A stepwise workflow for improving the solubility of a poorly soluble compound.

Logical_Relationship_Solubility_Factors compound Compound Properties pka pKa compound->pka logp LogP compound->logp crystal_form Crystal Form compound->crystal_form solubility Aqueous Solubility pka->solubility logp->solubility crystal_form->solubility solvent Solvent Properties ph pH solvent->ph polarity Polarity solvent->polarity ph->solubility polarity->solubility conditions External Conditions temp Temperature conditions->temp agitation Agitation conditions->agitation temp->solubility agitation->solubility

Caption: Factors influencing the aqueous solubility of a compound.

References

Technical Support Center: Synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine.

Troubleshooting Guide

Low yield is a common issue in the synthesis of this compound. The primary synthetic route involves a nucleophilic aromatic substitution of 2,4-diamino-6-chloropyrimidine with pyrrolidine. The following table outlines potential problems, their probable causes, and recommended solutions to improve the reaction yield.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low to no conversion of starting material (2,4-diamino-6-chloropyrimidine) 1. Insufficient reaction temperature: The activation energy for the nucleophilic aromatic substitution is not being met. 2. Poor quality of starting materials: Impurities in 2,4-diamino-6-chloropyrimidine or pyrrolidine can inhibit the reaction. 3. Inadequate solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates.1. Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS. Typical temperatures range from 80°C to 120°C. 2. Ensure the purity of starting materials. Recrystallize 2,4-diamino-6-chloropyrimidine if necessary. Use freshly distilled pyrrolidine. 3. Switch to a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP to ensure reactants are fully dissolved.
Formation of multiple byproducts 1. Side reactions due to high temperature: Prolonged heating at high temperatures can lead to decomposition or side reactions. 2. Reaction with solvent: Some solvents may react with the starting materials or intermediates under the reaction conditions. 3. Presence of moisture: Water can react with the starting materials or intermediates.1. Optimize the reaction time and temperature. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use a non-reactive solvent. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in product isolation and purification 1. Product is highly soluble in the work-up solvent. 2. Formation of emulsions during extraction. 3. Product co-crystallizes with impurities. 1. Use a different solvent for extraction or precipitation. 2. Add brine to the aqueous layer to break emulsions. 3. Recrystallize the crude product from a suitable solvent system, such as ethanol/water.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution of 2,4-diamino-6-chloropyrimidine with pyrrolidine. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.

Q2: How can I prepare the starting material, 2,4-diamino-6-chloropyrimidine?

A2: 2,4-diamino-6-chloropyrimidine can be synthesized from the commercially available 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride (POCl₃).[2] The reaction is typically heated, and the product can be isolated by quenching the reaction mixture with ice water followed by neutralization.[2]

Q3: What are the optimal reaction conditions for the nucleophilic substitution step?

A3: While optimal conditions can vary, a general starting point is to use an excess of pyrrolidine (2-3 equivalents) relative to 2,4-diamino-6-chloropyrimidine in a polar aprotic solvent like dimethylformamide (DMF) or pyridine. The reaction is often heated to between 80°C and 120°C. The addition of a non-nucleophilic base, such as triethylamine or potassium carbonate, can be beneficial to scavenge the HCl formed during the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable eluent for TLC would be a mixture of dichloromethane and methanol or ethyl acetate and hexane.

Q5: What are some common impurities I should look out for?

A5: Common impurities include unreacted 2,4-diamino-6-chloropyrimidine, and potentially di-substituted products if other reactive sites are present and the reaction conditions are harsh. Side-products from the decomposition of starting materials or solvent interactions can also occur.

Q6: What is the best way to purify the final product?

A6: The crude product can often be purified by recrystallization.[1] A common solvent system for recrystallization is ethanol/water.[1] Column chromatography on silica gel may also be employed if recrystallization is not sufficient.

Experimental Protocols

Synthesis of 2,4-diamino-6-chloropyrimidine

This protocol is adapted from a general procedure for the chlorination of hydroxypyrimidines.[2]

Materials:

  • 2,4-diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring bar, add 2,4-diamino-6-hydroxypyrimidine.

  • Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents).

  • Heat the mixture to reflux (around 100-110°C) and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then slowly and carefully pour it onto crushed ice with vigorous stirring in a fume hood.

  • Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide to a pH of 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2,4-diamino-6-chloropyrimidine can be purified by recrystallization.

Synthesis of this compound

This is a general protocol based on analogous nucleophilic aromatic substitution reactions.

Materials:

  • 2,4-diamino-6-chloropyrimidine

  • Pyrrolidine

  • Triethylamine (or another suitable base)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4-diamino-6-chloropyrimidine in anhydrous DMF.

  • Add triethylamine (1.5-2 equivalents) to the solution.

  • Add pyrrolidine (2-3 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to 80-120°C and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 2,4-diamino-6- hydroxypyrimidine C Chlorination Reaction A->C B POCl3 B->C D 2,4-diamino-6- chloropyrimidine C->D F Nucleophilic Aromatic Substitution D->F E Pyrrolidine E->F G 2-Pyrrolidin-1-ylpyrimidine- 4,6-diamine F->G troubleshooting_yield Start Poor Yield Observed Check_Conversion Check Starting Material Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion Yes Good_Conversion Good Conversion, but Low Isolated Yield Check_Conversion->Good_Conversion No Optimize_Temp Increase Reaction Temperature Low_Conversion->Optimize_Temp Check_Purity Check Starting Material Purity Low_Conversion->Check_Purity Change_Solvent Use High-Boiling Polar Aprotic Solvent Low_Conversion->Change_Solvent Side_Reactions Check for Side Reactions/Decomposition Good_Conversion->Side_Reactions Final_Product Improved Yield Optimize_Temp->Final_Product Check_Purity->Final_Product Change_Solvent->Final_Product Optimize_Workup Optimize Work-up & Purification Optimize_Workup->Final_Product Side_Reactions->Optimize_Workup No Optimize_Time_Temp Optimize Reaction Time and Temperature Side_Reactions->Optimize_Time_Temp Yes Inert_Atmosphere Use Anhydrous Solvents & Inert Atmosphere Side_Reactions->Inert_Atmosphere Yes Optimize_Time_Temp->Final_Product Inert_Atmosphere->Final_Product

References

Technical Support Center: Crystallization of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and related aminopyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for the crystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For aminopyrimidines, polar organic solvents are often a good starting point. A related compound, 2-aminopyrimidine, shows good solubility in polar organic solvents like methanol and ethanol.[1] It is advisable to perform small-scale solubility tests with a variety of solvents to identify the most promising candidates. Common solvent systems for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone.

Q2: What should I do if my compound "oils out" instead of crystallizing?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with amines. This typically occurs when the solution is too supersaturated or cooled too quickly.[2] To address this, you can try the following:

  • Reduce Supersaturation: Reheat the solution and add a small amount of additional solvent.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before any further cooling in an ice bath.

  • Seed Crystals: Introduce a small crystal of the solid material to the solution to encourage nucleation.

  • Solvent System Modification: Experiment with a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (an anti-solvent).

Q3: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

A3: For compounds with high solubility in solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective crystallization technique. In this method, the compound is dissolved in a small amount of the high-boiling point solvent in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent in which the compound is insoluble (e.g., dichloromethane, diethyl ether, or pentane). The gradual diffusion of the anti-solvent vapor into the solution induces slow crystallization. This technique has proven successful for pyrimidine derivatives that are difficult to crystallize from common solvents.

Q4: Can I improve crystallization by modifying the compound itself?

A4: Yes, for amine-containing compounds like this compound, converting the free base to a salt can significantly improve its crystallization properties. This can be achieved by adding an acid (e.g., HCl in an organic solvent) to a solution of the amine. The resulting salt often has a more rigid crystal lattice and different solubility properties, which can be more favorable for crystallization.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No Crystals Form The solution is undersaturated (too much solvent).Reheat the solution and carefully evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.
Nucleation is inhibited.Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal if available.
Crystals Form Too Quickly The solution is too supersaturated.Reheat the solution and add a small amount of additional solvent to slightly decrease the concentration. This will promote slower, more controlled crystal growth.[3]
The cooling rate is too fast.Ensure the solution cools slowly to room temperature before placing it in a cold bath. Insulating the flask can help slow the cooling process.
Compound "Oils Out" High degree of supersaturation or rapid cooling.Reheat to dissolve the oil, add more solvent, and cool very slowly. Consider using a different solvent or a solvent/anti-solvent mixture.
The melting point of the compound is below the temperature of crystallization.Choose a solvent with a lower boiling point, if possible, to ensure the solution temperature is below the compound's melting point during crystallization.
Low Recovery of Crystals Too much solvent was used, and a significant amount of the compound remains in the mother liquor.After filtering the initial crop of crystals, concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop.
The final cooling temperature is not low enough.Ensure the solution is thoroughly chilled in an ice bath to maximize the precipitation of the compound.

Data Presentation

Solvent Molar Solubility (x 10^2) at 272.65 K (-0.5 °C) Molar Solubility (x 10^2) at 298.15 K (25 °C) Molar Solubility (x 10^2) at 323.35 K (50.2 °C)
Methanol4.8510.2119.89
Ethanol1.894.329.15
n-Propanol1.353.357.58
Isopropanol0.882.365.76
Ethyl Acetate4.128.9817.65
Acetone2.896.5413.56
Acetonitrile0.451.213.01
Cyclopentanone6.9813.5424.56

Data adapted from a study on 2-aminopyrimidine and should be used as a directional guide.[4][5]

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals, for example, in a vacuum oven at a suitable temperature.

Protocol 2: Anti-Solvent Vapor Diffusion
  • Preparation of the Solution: Dissolve the compound in a small amount of a high-boiling point "good" solvent (e.g., DMF or DMSO) in a small vial.

  • Preparation of the Reservoir: In a larger, sealable container (e.g., a beaker or jar), place a layer of a volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, dichloromethane).

  • Assembly: Place the small vial containing the compound solution inside the larger container, ensuring the liquid levels are such that the anti-solvent cannot directly mix with the solution.

  • Sealing and Incubation: Seal the larger container and leave it undisturbed at a constant temperature.

  • Crystal Growth: The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting the gradual growth of crystals over hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.

Mandatory Visualizations

experimental_workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_wash Vacuum Filtration and Washing ice_bath->filter_wash dry Dry Crystals filter_wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Cooling Crystallization.

troubleshooting_logic start Crystallization Attempt result Observe Outcome start->result no_crystals No Crystals Form result->no_crystals Clear Solution oiling_out Compound Oils Out result->oiling_out Liquid Droplets good_crystals Good Crystals Formed result->good_crystals Solid Precipitate solution1 Concentrate Solution (Evaporate Solvent) no_crystals->solution1 solution2 Scratch Flask or Add Seed Crystal no_crystals->solution2 solution3 Reheat, Add More Solvent, Cool Slower oiling_out->solution3 solution4 Change Solvent System oiling_out->solution4

Caption: Troubleshooting Logic for Common Crystallization Issues.

anti_solvent_diffusion start Dissolve Compound in 'Good' Solvent (e.g., DMF) place_in_chamber Place Solution Vial in Sealed Reservoir Chamber start->place_in_chamber diffusion Anti-Solvent Vapor Diffuses into Solution place_in_chamber->diffusion add_anti_solvent Add 'Anti-Solvent' to Reservoir (e.g., Ether) add_anti_solvent->diffusion supersaturation Supersaturation is Reached diffusion->supersaturation crystal_formation Crystals Form Gradually supersaturation->crystal_formation end Isolate Pure Crystals crystal_formation->end

Caption: Workflow for Anti-Solvent Vapor Diffusion.

References

Technical Support Center: Synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common synthetic route involves a two-step process. The first step is the chlorination of 2,4-diamino-6-hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine. The second step is a nucleophilic aromatic substitution (SNAr) reaction where 2,4-diamino-6-chloropyrimidine is reacted with pyrrolidine to yield the final product.[1] An alternative route involves the N-oxidation of 2,4-diamino-6-chloropyrimidine prior to the reaction with pyrrolidine.[2]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, exclusion of water (anhydrous conditions), the stoichiometry of reactants, and the choice of solvent.[1] Maintaining an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent unwanted side reactions.

Q3: What are the expected yield and purity for this synthesis?

A3: With optimized protocols, yields for the synthesis of 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine can be around 85%.[1] The subsequent reaction with pyrrolidine can also proceed with good yields, and the final product can achieve high purity (>99.5%) after recrystallization.

Q4: How can I purify the final product?

A4: Recrystallization is the most common and effective method for purifying this compound. Ethanol and isopropanol are frequently used as recrystallization solvents.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of 2,4-diamino-6-chloropyrimidine (Precursor)
  • Symptom: The yield of the chlorination reaction is significantly lower than the expected ~85%.

  • Potential Cause:

    • Incomplete Reaction: The reaction time or temperature may be insufficient for complete conversion of the hydroxyl group to the chloro group.

    • Hydrolysis of the Product: The highly reactive 2,4-diamino-6-chloropyrimidine can be hydrolyzed back to the starting material if exposed to water during workup.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere.

    • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).

    • Careful Workup: Quench the reaction mixture by slowly adding it to ice-water, ensuring the temperature does not rise significantly. Neutralize the solution carefully to the recommended pH to precipitate the product.[1]

Issue 2: Low Yield of this compound (Final Product)
  • Symptom: The final product yield is low despite complete consumption of the starting material.

  • Potential Cause:

    • Hydrolysis of 2,4-diamino-6-chloropyrimidine: The presence of water in the reaction mixture can lead to the formation of 2,4-diamino-6-hydroxypyrimidine as a major byproduct.

    • Formation of Oligomeric Byproducts: Under certain conditions, diaminopyrimidines can potentially form dimers or oligomers.[3]

  • Troubleshooting Steps:

    • Use Anhydrous Solvents and Reagents: Ensure that the pyrrolidine and any solvent used are anhydrous.

    • Optimize Reactant Stoichiometry: Use a slight excess of pyrrolidine to ensure the complete conversion of the chloropyrimidine.

    • Control Reaction Temperature: Maintain the recommended reaction temperature to favor the desired substitution reaction over potential side reactions.

Issue 3: Presence of Impurities in the Final Product
  • Symptom: The final product shows the presence of impurities after initial isolation, as indicated by techniques like NMR, LC-MS, or a broad melting point range.

  • Potential Impurities and Their Mitigation:

    • Unreacted 2,4-diamino-6-chloropyrimidine: This indicates an incomplete reaction.

      • Solution: Increase the reaction time, temperature, or the amount of pyrrolidine. Monitor the reaction to completion by TLC.

    • 2,4-diamino-6-hydroxypyrimidine: This is a result of hydrolysis.

      • Solution: Ensure strict anhydrous conditions throughout the reaction and workup. This impurity can often be removed by recrystallization.

    • Oligomeric Species: These are higher molecular weight byproducts.

      • Solution: These are generally less soluble and can often be removed by careful recrystallization.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2,4-diamino-6-chloropyrimidine

ParameterRecommended ConditionExpected Yield (%)Reference
Chlorinating AgentPOCl₃~85[1]
Reaction Temperature97 °C~85[1]
Reaction Time17 hours~85[1]

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterRecommended ConditionExpected Purity (%)Reference
Reactant RatioPyrrolidine in slight excess>99.5 (after recrystallization)
SolventNot specified, but aprotic solvents are common>99.5 (after recrystallization)
TemperatureReflux>99.5 (after recrystallization)

Experimental Protocols

Protocol 1: Synthesis of 2,4-diamino-6-chloropyrimidine[1]
  • To 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine, add 9 mL of phosphorus oxychloride (POCl₃).

  • Stir the mixture at 97 °C for 17 hours.

  • After completion, slowly add the reaction solution to ice water.

  • Stir the resulting solution at 90 °C for 1 hour.

  • Adjust the pH of the solution to 8 with NaOH.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to obtain the product as a white solid.

    • Expected Yield: 0.97 g (85%).

Protocol 2: Synthesis of this compound (General Procedure)

Note: A specific detailed protocol for this exact compound with pyrrolidine was not found in the provided search results. The following is a general procedure based on the synthesis of analogous compounds.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-diamino-6-chloropyrimidine in a suitable anhydrous solvent (e.g., isopropanol, ethanol, or DMF).

  • Add a slight excess (1.1-1.5 equivalents) of pyrrolidine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol to obtain pure this compound.

Visualizations

Synthesis_Pathway A 2,4-diamino-6-hydroxypyrimidine B 2,4-diamino-6-chloropyrimidine A->B POCl3 C This compound (Desired Product) B->C Pyrrolidine

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nucleophilic Substitution A 2,4-diamino-6-hydroxypyrimidine B 2,4-diamino-6-chloropyrimidine A->B POCl3 B->A Hydrolysis (H2O) C 2,4-diamino-6-chloropyrimidine D This compound (Desired Product) C->D Pyrrolidine E 2,4-diamino-6-hydroxypyrimidine (Hydrolysis Byproduct) C->E H2O F Oligomeric Byproducts C->F Self-reaction

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step1 Problem in Step 1? (Chlorination) Start->Check_Step1 Check_Step2 Problem in Step 2? (Substitution) Start->Check_Step2 Incomplete_Rxn1 Incomplete Reaction Check_Step1->Incomplete_Rxn1 Hydrolysis1 Hydrolysis of Chloro-group Check_Step1->Hydrolysis1 Incomplete_Rxn2 Incomplete Reaction Check_Step2->Incomplete_Rxn2 Hydrolysis2 Hydrolysis of Chloro-group Check_Step2->Hydrolysis2 Oligomers Oligomer Formation Check_Step2->Oligomers Solution1 Increase Temp/Time Ensure Anhydrous Conditions Incomplete_Rxn1->Solution1 Solution2 Strict Anhydrous Workup Hydrolysis1->Solution2 Solution3 Increase Pyrrolidine/Time/Temp Incomplete_Rxn2->Solution3 Solution4 Strict Anhydrous Conditions Hydrolysis2->Solution4 Solution5 Optimize Concentration/Temp Oligomers->Solution5

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of catalyst systems to address challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for introducing the pyrrolidinyl group at the C2 position of a pyrimidine-4,6-diamine core?

A1: The two most common and effective methods are the Palladium-catalyzed Buchwald-Hartwig amination and the catalyst-free Nucleophilic Aromatic Substitution (SNAr). The choice between these methods depends on the starting materials, desired reaction conditions, and functional group tolerance.

Q2: My Buchwald-Hartwig amination reaction is showing low or no conversion. What are the common causes?

A2: Low conversion in Buchwald-Hartwig aminations of chloropyrimidines can be due to several factors. The primary areas to investigate include the activity of the palladium catalyst, the choice of phosphine ligand, the strength and purity of the base, and the quality of the solvent. Aryl chlorides are generally less reactive than bromides or iodides, making the oxidative addition step often rate-limiting.[1]

Q3: I am observing the formation of side products in my synthesis. What are the likely impurities?

A3: Common side products can include hydrodehalogenation of the starting material (replacement of the chloro group with hydrogen), formation of biaryl compounds from self-coupling, and in the case of Buchwald-Hartwig amination, coupling of the alkoxide base to the pyrimidine ring. Careful control of reaction conditions and stoichiometry can minimize these side reactions.

Q4: Can I perform the synthesis of this compound without a metal catalyst?

A4: Yes, a catalyst-free Nucleophilic Aromatic Substitution (SNAr) is a viable alternative. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack by pyrrolidine, especially at elevated temperatures.[2]

Q5: How can I improve the yield and purity of my final product?

A5: To improve yield and purity, ensure all reagents and solvents are anhydrous and of high purity. For palladium-catalyzed reactions, perform the reaction under a strict inert atmosphere (argon or nitrogen). Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry is also crucial. Purification is typically achieved by column chromatography.

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination
Symptom Potential Cause Troubleshooting Steps & Preventative Measures
Low to no conversion of starting material (2-chloro-4,6-diaminopyrimidine)Inactive Catalyst• Ensure the palladium precatalyst is properly activated to the active Pd(0) species. • Use a fresh batch of palladium precursor and ligand. • Handle the catalyst and ligand under an inert atmosphere to prevent oxidation.[3]
Suboptimal Ligand• Screen different phosphine ligands. For electron-deficient heterocycles, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective.
Inappropriate Base• Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). • Ensure the base is anhydrous, as moisture can deactivate the catalyst.
Poor Solvent Quality• Use anhydrous, degassed solvents such as toluene or dioxane.
Low Reaction Temperature• Increase the reaction temperature, typically in the range of 80-120 °C.
Issue 2: Formation of Impurities in SNAr Reaction
Symptom Potential Cause Troubleshooting Steps & Preventative Measures
Presence of unreacted starting material and multiple unidentified spots on TLCIncomplete Reaction• Increase the reaction temperature. SNAr reactions on chloropyrimidines often require heating. • Extend the reaction time and monitor progress by TLC or LC-MS.
Side Reactions• Use a slight excess of pyrrolidine to drive the reaction to completion. • If using a solvent, ensure it is inert and does not participate in the reaction.
Product Degradation• Avoid excessively high temperatures or prolonged reaction times which can lead to decomposition.

Catalyst Performance Comparison for Amination of 2-Chloropyrimidines

The following table summarizes the performance of various palladium catalyst systems in reactions analogous to the synthesis of this compound. This data can serve as a guide for catalyst selection and reaction optimization.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂XPhosNaOtBuToluene10012-24>901-2
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane1004-12>901-2
Pd(OAc)₂RuPhosLHMDSTHF80-1002-8>901-2
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5

Note: Yields are representative and can vary based on the specific amine, purity of reagents, and precise reaction conditions.[4][5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of this compound using a palladium catalyst.

Materials:

  • 2-chloro-4,6-diaminopyrimidine

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Seal the flask, evacuate, and backfill with argon three times.

  • Add 2-chloro-4,6-diaminopyrimidine (1.0 equivalent) and anhydrous, degassed toluene.

  • Add pyrrolidine (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a catalyst-free method for the synthesis.

Materials:

  • 2-chloro-4,6-diaminopyrimidine

  • Pyrrolidine

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling point solvent (optional)

Procedure:

  • In a round-bottom flask, combine 2-chloro-4,6-diaminopyrimidine (1.0 equivalent) and pyrrolidine (2.0-3.0 equivalents).

  • If desired, add a high-boiling point solvent such as DMF to facilitate the reaction.

  • Heat the reaction mixture to 120-150 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx + HNR'R'' - Cl- AmineCoord [Ar-Pd(II)-NHR'R''](L_n) LigEx->AmineCoord Deprot Deprotonation AmineCoord->Deprot + Base Amido Ar-Pd(II)-NR'R''(L_n) Deprot->Amido BaseH Base-H+ Deprot->BaseH RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product ArCl Ar-Cl ArCl->OxAdd Amine HNR'R'' Amine->LigEx Base Base Base->Deprot

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

SNAr_Mechanism cluster_1 SNAr Mechanism Start 2-Chloro-4,6-diaminopyrimidine Attack Nucleophilic Attack Start->Attack Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->Attack Meisenheimer Meisenheimer Complex (Intermediate) Attack->Meisenheimer Elim Elimination of Cl- Meisenheimer->Elim Product This compound Elim->Product Chloride Cl- Elim->Chloride

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Workflow cluster_2 Troubleshooting Low Yield Start Low Yield Observed Check_Catalyst Check Catalyst System (For Buchwald-Hartwig) Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Catalyst->Check_Conditions Yes Optimize_Ligand Optimize Ligand Check_Catalyst->Optimize_Ligand No Optimize_Base Optimize Base Check_Catalyst->Optimize_Base No Check_Conditions->Check_Reagents Yes Optimize_Temp Increase Temperature Check_Conditions->Optimize_Temp No Optimize_Time Increase Reaction Time Check_Conditions->Optimize_Time No Purify_Reagents Purify/Dry Reagents and Solvents Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Optimize_Ligand->Success Optimize_Base->Success Optimize_Temp->Success Optimize_Time->Success Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in pyrimidine synthesis. Our focus is to provide actionable solutions for optimizing reaction conditions to improve yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the Biginelli reaction?

Low yields in the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, are frequently encountered. The primary culprits often include suboptimal catalyst selection, competing side reactions, and incomplete cyclization of intermediates.[1] The choice and concentration of the catalyst are critical; traditional acid catalysts like HCl may not be efficient for all substrates.[1][2] Side reactions, such as the Knoevenagel condensation between the aldehyde and the β-ketoester, can consume starting materials and reduce the yield of the desired dihydropyrimidinone (DHPM).[1][3] Furthermore, the open-chain ureide intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[1]

Q2: How can I minimize side product formation in my pyrimidine synthesis?

Minimizing side products is crucial for obtaining a pure product and simplifying purification. In the Biginelli reaction, common side products include those from Knoevenagel and Aldol condensations.[3] Lowering the reaction temperature and using a milder catalyst can help suppress these competing pathways.[3] In the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, side reactions can arise from the self-condensation of the dicarbonyl compound or hydrolysis of the amidine.[4] To mitigate these, it is essential to maintain strictly anhydrous conditions and carefully control the temperature.[3][4]

Q3: What is the role of the catalyst in the Biginelli reaction, and how do I choose the best one?

The catalyst plays a pivotal role in the Biginelli reaction by facilitating the key steps of the reaction mechanism. While classical methods use strong Brønsted acids, a wide range of Lewis acids, such as FeCl₃ and ZnCl₂, have been shown to be effective alternatives, often leading to improved yields.[5] The choice of catalyst can significantly impact the reaction's efficiency and should be optimized for the specific substrates being used. Screening different catalysts and their concentrations is recommended to identify the optimal conditions for your synthesis.[5][6]

Q4: My Pinner synthesis is not working. What are the most critical parameters to control?

The Pinner synthesis is highly sensitive to the reaction conditions. The most critical factor for success is maintaining strictly anhydrous conditions, as the imidate salt intermediate is highly susceptible to hydrolysis, which can lead to the formation of ester byproducts.[1] Temperature control is also vital, as the Pinner salts can be thermally unstable.[1] Additionally, the purity of the nitrile and alcohol starting materials is crucial to prevent unwanted side reactions.[1]

Q5: Can solvent choice impact the outcome of my pyrimidine synthesis?

Yes, the choice of solvent can significantly influence the reaction rate and yield. In the Biginelli reaction, polar solvents are generally preferred.[5] While ethanol is a common solvent, exploring other options like acetonitrile or even solvent-free conditions can lead to improved results for certain substrates.[4][5] For the Pinner synthesis, the choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction's progress.

Troubleshooting Guides

The Biginelli Reaction
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive or suboptimal catalyst.- Ensure the catalyst is active; regenerate if necessary. - Screen different Brønsted or Lewis acid catalysts. - Optimize the catalyst loading.[4][5]
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for product formation and decomposition.[3]
Impure starting materials.- Purify the aldehyde, β-ketoester, and urea before use.[3][4]
Inefficient stirring.- Ensure the reaction mixture is being stirred vigorously.
Multiple Spots on TLC (Side Products) Knoevenagel/Aldol condensation.- Lower the reaction temperature. - Use a milder catalyst.[3]
Formation of Hantzsch-type dihydropyridine.- This can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures). - Lowering the reaction temperature can reduce the formation of this byproduct.[4]
Incomplete reaction.- Increase the reaction time and monitor by TLC. - Use a more active catalyst.[3]
Product Precipitation During Reaction Low solubility of the product.- Consider a solvent in which the product is more soluble at the reaction temperature.
Formation of insoluble byproducts.- Some aldehydes can polymerize under acidic conditions. Try a milder catalyst or add the aldehyde slowly. - An intermediate may have low solubility. Experiment with a different solvent system.[5]
The Pinner Pyrimidine Synthesis
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Presence of water (hydrolysis).- Ensure all glassware is oven-dried and reagents are anhydrous. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Inactive amidine.- Use freshly prepared or properly stored amidine. Amidines can be hygroscopic.[3][4]
Low reaction temperature.- Gradually increase the reaction temperature, monitoring for product formation.[3]
Formation of Multiple Products Amidine self-condensation.- Use a lower reaction temperature. - Adjust the pH to disfavor self-condensation.[3]
Formation of regioisomers.- If using an unsymmetrical dicarbonyl compound, consider an alternative synthetic route if regioselectivity is poor.[3]
Incomplete cyclization.- Increase the reaction time or temperature. - Use a stronger acid or base catalyst.[3]

Data on Reaction Condition Optimization

Catalyst Performance in the Biginelli Reaction
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
HCl20Water900.5High
FeCl₃10EthanolReflux492
ZnCl₂15Acetonitrile80688
Lanthanide Triflates5EthanolReflux395
Sulfated Zirconia50 mgNeat602-4High

Note: Yields are substrate-dependent and the table provides a general comparison.[2][4][5][6]

Solvent Effects on the Biginelli Reaction
SolventDielectric ConstantGeneral Outcome
Ethanol24.5Commonly used, good yields for many substrates.[4]
Acetonitrile37.5Can lead to improved outcomes.[5]
Dichloromethane8.9Generally lower yields.[7]
N,N-Dimethylformamide (DMF)36.7Can be effective, but purification may be more complex.
Solvent-free (Neat)N/AOften provides good yields and is environmentally friendly.[4][5]

Experimental Protocols

General Protocol for the Biginelli Reaction
  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[8]

  • Add the chosen catalyst (e.g., a Lewis or Brønsted acid) in the optimized catalytic amount.[8]

  • Add the appropriate solvent (e.g., ethanol) or proceed under solvent-free conditions.[8]

  • Stir the mixture at the optimized temperature (e.g., 60 °C or reflux).[8]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration and wash with a cold solvent (e.g., ethanol).[4]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for the Pinner Pyrimidine Synthesis
  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride (1.2 eq) in anhydrous ethanol.

  • To the stirred solution, add a base such as sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature to generate the free amidine.[1]

  • Add the β-dicarbonyl compound (1 eq) dropwise to the reaction mixture.[1]

  • Heat the mixture to reflux and monitor the reaction's progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl).[4]

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[4]

Visual Guides

Troubleshooting_Workflow start Start Pyrimidine Synthesis check_yield Low Yield or No Reaction? start->check_yield check_purity Multiple Products (Impure)? check_yield->check_purity No optimize_catalyst Optimize Catalyst: - Type - Loading check_yield->optimize_catalyst Yes modify_conditions Modify Conditions: - Lower Temperature - Milder Catalyst check_purity->modify_conditions Yes successful_synthesis Successful Synthesis check_purity->successful_synthesis No optimize_temp Optimize Temperature optimize_catalyst->optimize_temp check_reagents Check Reagent Purity & Stoichiometry optimize_temp->check_reagents check_reagents->start anhydrous_conditions Ensure Anhydrous Conditions (Pinner) modify_conditions->anhydrous_conditions anhydrous_conditions->start

Caption: A general troubleshooting workflow for pyrimidine synthesis.

Biginelli_vs_Hantzsch cluster_Biginelli Biginelli Pathway cluster_Hantzsch Hantzsch Pathway (Side Reaction) B_Reactants Aldehyde + β-Ketoester + Urea B_Intermediate N-Acyliminium Ion Intermediate B_Reactants->B_Intermediate Acid Catalyst B_Product Dihydropyrimidinone (DHPM) B_Intermediate->B_Product Cyclization H_Reactants Aldehyde + 2x β-Ketoester + NH3 (from Urea decomposition) H_Product 1,4-Dihydropyridine (DHP) H_Reactants->H_Product High Temperature Reactants Initial Reactants Reactants->B_Reactants Reactants->H_Reactants Pinner_Synthesis_Mechanism Dicarbonyl 1,3-Dicarbonyl Compound Intermediate1 Initial Adduct Dicarbonyl->Intermediate1 Amidine Amidine Amidine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Pyrimidine Pyrimidine Product Intermediate2->Pyrimidine - H2O

References

Technical Support Center: Production of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds in three main stages:

  • Synthesis of 2,4-diamino-6-hydroxypyrimidine.

  • Chlorination of 2,4-diamino-6-hydroxypyrimidine to yield 2,4-diamino-6-chloropyrimidine.

  • Nucleophilic substitution of 2,4-diamino-6-chloropyrimidine with pyrrolidine.

Stage 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine

Question: The yield of 2,4-diamino-6-hydroxypyrimidine is low. What are the potential causes and solutions?

Answer: Low yields in this initial step often stem from incomplete reaction or issues during product isolation.

  • Incomplete Reaction: The condensation of guanidine and ethyl cyanoacetate requires a strong base, typically sodium ethoxide or sodium methoxide, to proceed to completion. Ensure that the base is freshly prepared and used in the correct stoichiometric amount. The reaction is typically heated under reflux for a minimum of 2-4 hours.[1]

  • Product Isolation: After the reaction, the product is precipitated by acidifying the reaction mixture. The choice of acid and the final pH are critical. Acetic acid is commonly used to adjust the pH to around 7.[1] If the pH is too low, the product may become more soluble, leading to lower recovery. Cooling the mixture to 5-10°C after acidification can enhance precipitation.[1]

Stage 2: Chlorination of 2,4-diamino-6-hydroxypyrimidine

Question: The chlorination of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) results in a dark, impure product. How can this be improved?

Answer: The formation of a dark and impure product during chlorination is a common issue and can be attributed to several factors related to the aggressive nature of POCl₃ and the reaction work-up.

  • Reaction Temperature and Time: The reaction temperature should be carefully controlled, typically between 90-110°C.[2] Prolonged reaction times or excessively high temperatures can lead to the formation of undesirable, often colored, byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Quenching Procedure: The quenching of excess POCl₃ is a highly exothermic and critical step. The reaction mixture should be cooled before slowly and carefully adding it to ice water.[3] This helps to control the hydrolysis of POCl₃ and minimizes the degradation of the desired product. After quenching, heating the aqueous solution (e.g., at 90°C for 1 hour) can aid in the complete hydrolysis of any remaining reactive intermediates.[3]

  • Product Isolation: After quenching and hydrolysis, the pH of the solution should be adjusted to 8 with a base like sodium hydroxide to precipitate the 2,4-diamino-6-chloropyrimidine.[3] The product can then be extracted with an organic solvent like ethyl acetate.

Question: What are common impurities in the 2,4-diamino-6-chloropyrimidine intermediate?

Answer: The primary impurities can include:

  • Unreacted 2,4-diamino-6-hydroxypyrimidine: This occurs if the chlorination reaction is incomplete.

  • Hydrolyzed product: If the work-up is not carefully controlled, the chloro- group can be hydrolyzed back to a hydroxyl group.

  • Phosphorous byproducts: Residual phosphorus-containing species from the POCl₃ can contaminate the product. Thorough washing of the isolated product is important.

Stage 3: Nucleophilic Substitution with Pyrrolidine

Question: During the reaction of 2,4-diamino-6-chloropyrimidine with pyrrolidine, multiple products are observed on TLC. How can the formation of the desired mono-substituted product be favored?

Answer: The formation of multiple products often indicates side reactions, such as di-substitution or other undesired reactions.

  • Stoichiometry of Pyrrolidine: Using a stoichiometric excess of pyrrolidine (1.5-2.0 equivalents) can help drive the reaction to completion; however, a large excess may increase the chance of di-substitution, where the amino groups are also displaced.[4] Careful control of the stoichiometry is crucial.

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures, ranging from 80°C to 120°C.[4] Lowering the temperature may reduce the rate of side reactions, but it will also slow down the desired reaction. Optimization of the temperature is key.

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or pyridine are commonly used.[4] The choice of solvent can influence the reaction rate and selectivity.

Question: The final product, this compound, is colored and difficult to purify. What purification strategies are effective?

Answer: Colored impurities are common in this type of reaction.

  • Charcoal Treatment: After the reaction is complete, and before crystallization, treating the solution with activated charcoal can effectively remove colored impurities.[4]

  • Crystallization: The most effective method for purifying the final product is crystallization. A mixture of ethanol and water is often used for this purpose.[4] Slow cooling of the saturated solution will yield purer crystals.

  • Filtration through Celite: Filtering the reaction mixture through a pad of celite can help to remove fine particulate impurities before crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the optimization of each step. Reported yields for the individual steps are generally in the range of 70-95%.[1][3] A well-optimized three-step synthesis could be expected to have an overall yield in the range of 50-70%.

Q2: Are there any specific safety precautions to take during this synthesis?

A2: Yes, several safety precautions are crucial:

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Pyridine and DMF: are flammable and toxic. They should also be handled in a fume hood.

  • Pyrrolidine: is a flammable and corrosive liquid. Handle with care in a well-ventilated area.

Q3: How can the purity of the final product be assessed?

A3: The purity of this compound can be assessed by several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (around 260-261°C for the N-oxide derivative) is an indicator of high purity.[4]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any impurities.

Q4: Can other amines be used instead of pyrrolidine in the final step?

A4: Yes, the nucleophilic aromatic substitution reaction is versatile, and other primary or secondary amines can be used to synthesize a variety of substituted diaminopyrimidines. The reaction conditions may need to be re-optimized for different amines.

Experimental Protocols

Key Experiment: Synthesis of 2,4-diamino-6-chloropyrimidine

This protocol is a generalized procedure based on literature reports.[3]

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 2,4-diamino-6-hydroxypyrimidine (1.0 equivalent) to phosphorus oxychloride (POCl₃) (at a weight ratio of approximately 1:4 to 1:6).

  • Heat the mixture to 90-110°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Heat the resulting aqueous solution to 90°C for 1 hour to ensure complete hydrolysis of excess POCl₃.

  • Neutralization and Extraction: Cool the solution and adjust the pH to 8 with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-diamino-6-chloropyrimidine.

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on literature reports.[4]

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-diamino-6-chloropyrimidine (1.0 equivalent) in a suitable solvent such as DMF or pyridine.

  • Add pyrrolidine (1.5-2.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 80-120°C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using a high-boiling solvent like DMF, it may need to be removed under reduced pressure.

  • Purification:

    • Neutralize the reaction mixture if necessary.

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

    • If the product is colored, the solution can be treated with activated charcoal before crystallization.

    • Filter the purified crystals and dry them under vacuum.

Quantitative Data Summary

ParameterStage 1: Hydroxypyrimidine SynthesisStage 2: ChlorinationStage 3: Pyrrolidine Substitution
Typical Yield 80-95%[1]70-85%[3]60-80%
Key Reagents Guanidine, Ethyl Cyanoacetate, NaOMe/NaOEt[1]POCl₃[3]Pyrrolidine[4]
Solvent Methanol/Ethanol[1]Neat POCl₃DMF/Pyridine[4]
Temperature Reflux[1]90-110°C[2]80-120°C[4]
Reaction Time 2-4 hours[1]4-17 hours[3]2-4 hours[4]

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Hydroxypyrimidine Synthesis cluster_stage2 Stage 2: Chlorination cluster_stage3 Stage 3: Nucleophilic Substitution cluster_purification Purification A 2,4-diamino-6-hydroxypyrimidine B 2,4-diamino-6-chloropyrimidine A->B POCl3 / 90-110°C R1 Guanidine + Ethyl Cyanoacetate R1->A NaOMe / Reflux C 2-Pyrrolidin-1-ylpyrimidine- 4,6-diamine (Crude) B->C DMF / 80-120°C D Pure Product C->D Recrystallization (Ethanol/Water) R2 Pyrrolidine R2->C

Caption: Synthetic workflow for this compound.

Troubleshooting_Chlorination Start Impure/Dark product from Chlorination Stage Q1 Was the reaction temperature kept between 90-110°C? Start->Q1 S1 Control temperature more precisely. Use an oil bath. Q1->S1 No Q2 Was the POCl3 quenched slowly in ice water? Q1->Q2 Yes S1->Q2 S2 Ensure slow addition to a well-stirred ice/water mixture. Q2->S2 No Q3 Was the pH adjusted to ~8 after quenching? Q2->Q3 Yes S2->Q3 S3 Carefully adjust pH to 8 for optimal product precipitation. Q3->S3 No End Improved Purity Q3->End Yes S3->End

Caption: Troubleshooting guide for the chlorination stage.

Side_Reactions Reactant 2,4-diamino-6-chloropyrimidine + Pyrrolidine Desired_Product Desired Mono-substituted Product Reactant->Desired_Product Controlled Temp. (80-120°C) Stoichiometric Pyrrolidine (1.5-2 eq) Side_Product1 Di-substituted Product (at amino groups) Reactant->Side_Product1 High Temp. Large excess of Pyrrolidine Side_Product2 Unreacted Starting Material Reactant->Side_Product2 Low Temp. Insufficient Pyrrolidine Short reaction time

Caption: Potential side reactions in the final substitution step.

References

Technical Support Center: Synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, a key intermediate with applications in pharmaceutical research.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The synthesis of this compound, also known as Kopyrrol, typically follows a multi-step process analogous to the synthesis of Minoxidil. The general route involves the preparation of a substituted pyrimidine core, followed by the introduction of the pyrrolidine moiety. A common pathway begins with the synthesis of 2,4-diamino-6-chloropyrimidine, which can then be reacted with pyrrolidine. For derivatives with an N-oxide group, which may have enhanced biological activity, an oxidation step is included.[1]

Q2: What are the critical intermediates in this synthesis?

The key intermediates are:

  • 2,4-diamino-6-hydroxypyrimidine: A common starting material.

  • 2,4-diamino-6-chloropyrimidine: A crucial intermediate for introducing the pyrrolidine group via nucleophilic substitution.[2][3]

  • 2,4-diamino-6-chloropyrimidine-1-oxide: An oxidized intermediate that leads to the final N-oxide product.

Q3: Why is the N-oxidation step important for this class of compounds?

The N-oxide functional group is often critical for the therapeutic activity of pyrimidine derivatives like Minoxidil and its analogs.[1] This feature can influence the molecule's polarity, solubility, and interaction with biological targets. The oxidation is typically performed on one of the nitrogen atoms within the pyrimidine ring.[1]

Troubleshooting Guide

Problem 1: Low Yield During Chlorination of 2,4-diamino-6-hydroxypyrimidine

Symptoms:

  • Significantly lower than expected yield of 2,4-diamino-6-chloropyrimidine.

  • Presence of unreacted starting material or dark, tar-like byproducts.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). The reaction with phosphorus oxychloride (POCl₃) often requires elevated temperatures (e.g., 97-105°C) and sufficient reaction time (e.g., 6-17 hours).[2][3]
Degradation of Product The workup procedure is critical. Quenching the reaction mixture with ice-water must be done slowly and with careful temperature control to prevent degradation.[3]
Product Loss During Workup The pH of the solution after quenching is crucial for product isolation. Adjusting the pH to around 8 with a base like NaOH can improve the extraction efficiency into an organic solvent like ethyl acetate.[3] Some methods suggest using alcohols for quenching, which can be safer and lead to the precipitation of the hydrochloride salt, improving recovery.[2]
Impure Starting Material Ensure the 2,4-diamino-6-hydroxypyrimidine is of high purity before starting the chlorination.
Problem 2: Inefficient N-Oxidation and Formation of Side Products

Symptoms:

  • Low conversion to the desired N-oxide.

  • Formation of multiple spots on TLC, indicating a mixture of products.

Possible Causes and Solutions:

CauseRecommended Action
Choice of Oxidizing Agent While various oxidizing agents like m-CPBA or peracetic acid can be used, they can be expensive and hazardous on a larger scale.[4] A more efficient and industrially scalable method is the use of hydrogen peroxide with a sodium tungstate catalyst.[1]
Reaction Conditions The temperature and reaction time for the oxidation need to be carefully controlled. For the sodium tungstate-catalyzed oxidation, the reaction is typically carried out in a suitable solvent.
Degradation of the Pyrimidine Ring Over-oxidation or harsh reaction conditions can lead to the degradation of the pyrimidine ring. Ensure the stoichiometry of the oxidizing agent is correct and monitor the reaction progress closely.
Problem 3: Difficulties in the Nucleophilic Aromatic Substitution (SNAr) with Pyrrolidine

Symptoms:

  • Slow or incomplete reaction between 2,4-diamino-6-chloropyrimidine (or its N-oxide) and pyrrolidine.

  • Formation of undesired isomers or bis-substituted products.

Possible Causes and Solutions:

CauseRecommended Action
Reaction Temperature and Solvent The nucleophilic substitution often requires heating. The reaction can be carried out in a solvent like acetone in the presence of a base such as potassium carbonate, or by using an excess of pyrrolidine which can also act as the solvent.[4] Refluxing for several hours is common.[5]
Reactivity of the Substrate The chlorine atom at the C6 position of the 2,4-diaminopyrimidine ring is activated towards nucleophilic substitution. However, the N-oxide version is generally more reactive.
Side Reactions To minimize the formation of bis-substituted products, control the stoichiometry of the reactants. Using a moderate excess of pyrrolidine is typical.
Regioselectivity Nucleophilic aromatic substitution on pyrimidines generally favors the C4 and C6 positions over the C2 position due to the stability of the Meisenheimer intermediate.[6]
Problem 4: Challenges in Purification of the Final Product

Symptoms:

  • Difficulty in obtaining a high-purity product.

  • Product is an oil or a sticky solid that is difficult to crystallize.

Possible Causes and Solutions:

CauseRecommended Action
Polar Nature of the Compound The final product, containing multiple amino groups and potentially an N-oxide, is quite polar. This can make purification by column chromatography challenging.
Crystallization Issues Recrystallization is a common and effective method for purifying the final product.[1] A common solvent system for recrystallization is isopropanol/water.[5] Cooling the solution slowly and allowing for overnight crystallization can improve crystal formation and purity.[5]
Residual Solvents or Reagents Ensure that excess pyrrolidine and other reagents are effectively removed during the workup before attempting crystallization. Washing the crude product with a suitable solvent can help remove impurities.

Experimental Protocols

1. Synthesis of 2,4-diamino-6-chloropyrimidine

This protocol is based on typical chlorination procedures for hydroxypyrimidines.[3]

  • Step 1: To phosphorus oxychloride (POCl₃, e.g., 9 mL per 1 g of starting material), add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

  • Step 2: Heat the mixture with stirring to 97°C and maintain for 17 hours.

  • Step 3: After completion, cool the reaction mixture and slowly add it to ice water with vigorous stirring.

  • Step 4: Heat the resulting aqueous solution to 90°C for 1 hour to hydrolyze any remaining POCl₃.

  • Step 5: Cool the solution and adjust the pH to 8 with an aqueous solution of sodium hydroxide (NaOH).

  • Step 6: Extract the product with ethyl acetate (3 x 150 mL).

  • Step 7: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.

2. Synthesis of 2,4-diamino-6-chloropyrimidine-1-oxide

This protocol utilizes a tungstate-catalyzed oxidation which is considered efficient and scalable.

  • Step 1: Dissolve 2,4-diamino-6-chloropyrimidine in a suitable solvent.

  • Step 2: Add a catalytic amount of sodium tungstate.

  • Step 3: Add hydrogen peroxide dropwise while maintaining the reaction temperature.

  • Step 4: Monitor the reaction by TLC until the starting material is consumed.

  • Step 5: Upon completion, quench any remaining hydrogen peroxide and work up the reaction to isolate the N-oxide product.

3. Synthesis of this compound-1-oxide (Kopyrrol)

This procedure is adapted from the synthesis of Minoxidil by substituting piperidine with pyrrolidine.

  • Step 1: In a reaction vessel, combine 2,4-diamino-6-chloropyrimidine-1-oxide and pyrrolidine. An excess of pyrrolidine can be used as the solvent.

  • Step 2: Heat the mixture to reflux (around 103°C) and maintain for approximately 4 hours, monitoring the reaction by TLC.

  • Step 3: After the reaction is complete, cool the mixture to 5°C and allow it to crystallize overnight.

  • Step 4: Filter the crude product and wash the filter cake with cold pyrrolidine.

  • Step 5: Dry the crude product.

  • Step 6: For further purification, recrystallize the crude product from a solvent system such as isopropanol and water. Heat to dissolve, then cool to 5°C to induce crystallization.

  • Step 7: Filter the purified product, wash with cold isopropanol, and dry to obtain the final product.

Data Presentation

Table 1: Summary of Reported Yields for Key Synthetic Steps (Analogous to Minoxidil Synthesis)

Reaction StepStarting MaterialProductReagentsReported YieldReference
Chlorination2,4-diamino-6-hydroxypyrimidine2,4-diamino-6-chloropyrimidinePOCl₃85%[3]
Oxidation2,4-diamino-6-chloropyrimidine2,4-diamino-6-chloropyrimidine-3-oxideH₂O₂, Sodium Tungstate92%
Nucleophilic Substitution2,4-diamino-6-chloropyrimidine-1-oxideMinoxidil (Piperidine analog)Piperidine100% (crude)[5]
RecrystallizationCrude MinoxidilPure MinoxidilIsopropanol/Water86.2%[5]

Visualizations

Synthesis_Workflow A 2,4-diamino-6-hydroxypyrimidine B 2,4-diamino-6-chloropyrimidine A->B POCl3 C 2,4-diamino-6-chloropyrimidine-1-oxide B->C H2O2, Na2WO4 D This compound-1-oxide C->D Pyrrolidine

Caption: Synthetic workflow for this compound-1-oxide.

Troubleshooting_Logic cluster_chlorination Chlorination Step cluster_substitution Nucleophilic Substitution A Low Yield B Incomplete Reaction? A->B C Degradation? A->C D Loss on Workup? A->D E Increase Time/Temp Monitor by TLC B->E Yes F Control Quench Temp C->F Yes G Optimize pH for Extraction D->G Yes H Incomplete Reaction I Low Temperature? H->I J Side Products? H->J K Increase Temperature Use Excess Pyrrolidine I->K Yes L Control Stoichiometry J->L Yes

Caption: Troubleshooting logic for common synthesis problems.

References

Technical Support Center: Automated Optimization of Multistep Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the automated optimization of multistep synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during your automated synthesis experiments.

Issue: Low Reaction Yield

Q1: My automated synthesis is consistently producing low yields. What are the first steps I should take to troubleshoot this?

A1: When encountering low yields, a systematic approach to troubleshooting is crucial. Begin by verifying the fundamentals of your reaction setup and reagents.[1]

  • Reagent Integrity: Ensure all reagents, especially sensitive ones like boronic acids in Suzuki couplings, are pure and have been stored correctly to prevent degradation.[2][3] For instance, bases should be stored in a desiccator to prevent hydration, which can reduce their effectiveness.[2]

  • Solvent Quality: Use anhydrous and thoroughly degassed solvents, particularly in cross-coupling reactions, as residual oxygen can deactivate the catalyst and promote side reactions like homocoupling.[2]

  • Accurate Dosing: Verify the calibration and accuracy of your automated liquid handlers and solid dispensers. Inaccurate reagent addition is a common source of poor reaction outcomes.

  • Temperature Control: Confirm that the reaction temperature is accurate and stable.[2] Use a calibrated thermometer to check the temperature of the heating block or oil bath.[4]

  • Reaction Monitoring: If you have online analytics, review the data to see if the reaction is stalling or if the product is decomposing over time.[5] If a reaction stalls, it might be possible to add more reagent to drive it to completion.[1]

Q2: I'm performing an automated Suzuki-Miyaura coupling and observing a significant amount of dehalogenated starting material. What is the cause and how can I fix it?

A2: Dehalogenation is a frequent side reaction in Suzuki-Miyaura couplings, where the aryl halide is reduced instead of coupled.[2] This typically occurs when the palladium complex reacts with a hydride source after oxidative addition.

  • Solvent and Base Selection: Switch to a non-protic solvent and a non-hydroxide base to minimize the presence of hydride sources.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over dehalogenation.[2]

  • Reaction Conditions: Carefully optimize the reaction temperature and time, as prolonged reaction times at high temperatures can sometimes favor side reactions.

Q3: My automated amide coupling reaction is messy, with multiple side products. What are the likely culprits and how can I improve the selectivity?

A3: Side reactions in amide couplings can lead to complex mixtures and difficult purifications. Common side reactions include the formation of N-acylurea when using carbodiimides and racemization of chiral carboxylic acids.[6]

  • Order of Addition: When using coupling reagents like HATU, a side reaction can occur where the amine reacts with the coupling reagent itself.[7] To minimize this, allow the carboxylic acid to react with the coupling reagent and base to form the activated ester before adding the amine.[8]

  • Coupling Reagent Choice: For challenging couplings, especially with electron-rich anilines, consider using a combination of coupling reagents and additives, such as EDC/DMAP/HOBt, which has been shown to be effective.[6]

  • Protecting Groups: If your substrates contain other reactive functional groups, such as a secondary amine or an aldehyde, you may need to use protecting groups to prevent unwanted side reactions.[8]

Issue: Unexpected Analytical Results

Q4: My online HPLC analysis shows unexpected peaks. How can I identify the source of these impurities?

A4: Unexpected peaks in your chromatogram can arise from various sources, including side products, impurities in the starting materials, or issues with the analytical system itself.

  • Analyze the Peak Shape: Tailing peaks can indicate interactions with active sites on the column or column deterioration, while broad peaks might suggest extra-column band broadening.[9] Split peaks could be due to a column void or co-eluting species.

  • Check for Contamination: Contamination can come from the mobile phase, the sample itself, or the HPLC system.[10] Running a blank gradient can help identify if the mobile phase is the source.[11]

  • Late Eluting Peaks: The unexpected peak could be a compound from a previous injection that is eluting late.[12] To address this, you can try increasing the run time or the solvent strength at the end of the gradient.[12]

  • Mass Spectrometry Data: If your HPLC is connected to a mass spectrometer (LC-MS), analyze the mass-to-charge ratio of the unexpected peak to help identify its molecular weight and potential structure.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the automated optimization of multistep synthesis.

Q1: What is a closed-loop optimization system and how does it work?

A1: A closed-loop optimization system, also known as a self-optimizing system, is an automated platform that iteratively refines reaction conditions to achieve a desired outcome, such as maximizing yield or minimizing impurities.[13] The system typically consists of a reactor, online analytical instrumentation (like HPLC or NMR), and a control algorithm.[13][14] The workflow is cyclical: the algorithm suggests a set of experimental conditions, the automated system performs the reaction, the analytical instruments measure the outcome, and the results are fed back to the algorithm, which then suggests the next set of conditions.[13]

Q2: What are the advantages of using Bayesian optimization for reaction optimization?

A2: Bayesian optimization is a powerful algorithm for optimizing "black-box" functions, which is well-suited for chemical reactions where the relationship between input parameters and the outcome is complex and not easily modeled from first principles.[7] Its key advantages include:

  • Sample Efficiency: It can find the optimal conditions in a relatively small number of experiments compared to traditional methods like grid search or one-factor-at-a-time.[7][15]

  • Exploration vs. Exploitation: The algorithm balances exploring new, uncertain regions of the parameter space with exploiting regions that are already known to give good results.[16]

  • Multi-objective Optimization: It can be used to simultaneously optimize multiple objectives, such as maximizing yield while minimizing cost or environmental impact.[17]

Q3: What is High-Throughput Experimentation (HTE) and how does it accelerate reaction optimization?

A3: High-Throughput Experimentation (HTE) involves running many reactions in parallel, each with slightly different conditions. This is often done in multi-well plates (e.g., 96 or 384 wells) using robotic liquid handlers to dispense reagents.[18] By running hundreds or even thousands of experiments simultaneously, HTE allows for the rapid screening of a wide range of catalysts, ligands, solvents, and other reaction parameters.[19] This vast amount of data can be used to quickly identify promising reaction conditions for further optimization or to build machine learning models for predicting reaction outcomes.[19]

Q4: How can I improve the reproducibility of my automated synthesis experiments?

A4: Reproducibility is key to reliable automated synthesis. Here are some best practices:

  • Standardize Procedures: Use standardized protocols for stock solution preparation, reagent dispensing, and analytical methods.[18]

  • Automate Data Capture: Use software to automatically record all experimental parameters, including reagent batches, concentrations, temperatures, and reaction times. This minimizes human error in data logging.[19]

  • Regular Maintenance and Calibration: Regularly maintain and calibrate all automated equipment, including liquid handlers, pumps, and temperature controllers, to ensure they are performing within specifications.

  • Inert Atmosphere: For air-sensitive reactions, ensure a consistently inert atmosphere by using a glovebox or a well-sealed reaction vessel with a continuous flow of inert gas.[20]

Data Presentation

The following tables summarize quantitative data from various studies on automated reaction optimization, showcasing the impact of different parameters and the predictive power of machine learning models.

Table 1: Comparison of Manual vs. Automated Synthesis for Morita-Baylis-Hillman Reaction

EntryMethodAldehydeYield (%)
1ManualBenzaldehyde85
2AutomatedBenzaldehyde83
3Manual4-Nitrobenzaldehyde90
4Automated4-Nitrobenzaldehyde88
5Manual2-Naphthaldehyde75
6Automated2-Naphthaldehyde72
Data adapted from a study on a portable automated synthesis platform.[21]

Table 2: Comparison of Manual vs. Automated Knoevenagel Condensation

EntryMethodAldehydeYield (%)
1Manual4-Chlorobenzaldehyde65
2Automated4-Chlorobenzaldehyde60
3Manual4-Methoxybenzaldehyde52
4Automated4-Methoxybenzaldehyde49
5Manual2-Naphthaldehyde55
6Automated2-Naphthaldehyde50
Data adapted from a study on a portable automated synthesis platform.[22]

Table 3: Machine Learning Model Performance for Predicting Suzuki-Miyaura Cross-Coupling Yield

ModelFeaturesMean Absolute Error (%)
Random ForestDFT-derived7.5
Gradient BoostingDFT-derived8.1
Linear RegressionDFT-derived10.2
Random ForestOne-Hot Encoding9.8
This table summarizes the performance of different machine learning models in predicting the yield of a Suzuki-Miyaura cross-coupling reaction. DFT-derived features are calculated properties of the molecules, while one-hot encoding is a simpler representation of the reactants.

Experimental Protocols

This section provides detailed methodologies for key experiments in automated synthesis.

Protocol 1: Automated High-Throughput Screening of Suzuki-Miyaura Coupling Conditions in a 96-Well Plate

This protocol outlines a general workflow for screening Suzuki-Miyaura coupling conditions using a robotic liquid handler and UPLC-MS analysis.[18]

  • Stock Solution Preparation:

    • Prepare stock solutions of the aryl halide, boronic acid derivative, a panel of palladium precatalysts, various ligands, and a selection of bases in appropriate anhydrous solvents (e.g., dioxane, THF, DMF).

    • Ensure all stock solutions are prepared under an inert atmosphere if the reagents are air-sensitive.

  • Reaction Plate Preparation:

    • Using an automated liquid handler, dispense the stock solutions into the wells of a 96-well reaction plate according to a predefined experimental design. Each well will contain a unique combination of catalyst, ligand, base, and solvent.

    • The total reaction volume is typically in the range of 100-500 µL.[18]

  • Reaction Execution:

    • Seal the reaction plate with a foil or cap mat to prevent solvent evaporation and maintain an inert atmosphere.[18]

    • Place the plate on a heating block and run the reactions at the desired temperature (e.g., 80 °C) for a set time (e.g., 2 hours).

  • Quenching and Dilution:

    • After the reaction is complete, cool the plate to room temperature.

    • Quench each reaction by adding a suitable solvent (e.g., methanol).

    • Dilute the reaction mixtures into a 384-well plate for analysis.[18]

  • Analysis:

    • Analyze the samples using a rapid UPLC-MS method to determine the yield of the desired product in each well.

Protocol 2: Setting up a Closed-Loop Reaction Optimization System

This protocol describes the general steps for establishing a self-optimizing reaction platform using a flow reactor, online HPLC, and a Bayesian optimization algorithm.[13]

  • System Setup:

    • Connect a continuous flow reactor to syringe pumps for reagent delivery.

    • Interface the output of the flow reactor with an online HPLC system for real-time analysis. This may involve a switching valve to direct a small portion of the product stream to the HPLC injection loop.[14]

    • Establish communication between the HPLC, the flow reactor pumps, and a computer running the optimization software.

  • Define the Optimization Problem:

    • In the optimization software, define the parameters to be varied (e.g., temperature, residence time, reagent stoichiometry).

    • Specify the objective function to be maximized or minimized (e.g., product yield, space-time yield, or a function that penalizes impurity formation).[17]

  • Initial Experiments:

    • Run a small set of initial experiments to provide the Bayesian optimization algorithm with a starting point. These can be chosen based on prior knowledge or a design of experiments (DoE) approach.

  • Automated Optimization Loop:

    • Start the closed-loop optimization. The Bayesian optimization algorithm will suggest the next set of reaction conditions based on the results of the previous experiments.[13]

    • The software will automatically adjust the pump flow rates and reactor temperature to achieve the suggested conditions.

    • The online HPLC will analyze the reaction output, and the results will be fed back to the optimization algorithm.

    • This cycle will repeat until a predefined stopping criterion is met (e.g., a certain number of experiments have been run, or the objective function has converged).[13]

  • Data Analysis:

    • Analyze the collected data to identify the optimal reaction conditions and to gain insights into the reaction landscape.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships in the automated optimization of multistep synthesis.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Stock Solution\nPreparation Stock Solution Preparation Automated\nDispensing Automated Dispensing Stock Solution\nPreparation->Automated\nDispensing Experimental\nDesign Experimental Design Experimental\nDesign->Automated\nDispensing Reaction Reaction Automated\nDispensing->Reaction Quenching &\nDilution Quenching & Dilution Reaction->Quenching &\nDilution UPLC-MS\nAnalysis UPLC-MS Analysis Quenching &\nDilution->UPLC-MS\nAnalysis Data\nProcessing Data Processing UPLC-MS\nAnalysis->Data\nProcessing

Figure 1: High-Throughput Experimentation (HTE) Workflow.

closed_loop_optimization Algorithm\nSuggests Conditions Algorithm Suggests Conditions Automated System\nRuns Reaction Automated System Runs Reaction Algorithm\nSuggests Conditions->Automated System\nRuns Reaction Parameters Online Analytics\nMeasures Outcome Online Analytics Measures Outcome Automated System\nRuns Reaction->Online Analytics\nMeasures Outcome Product Stream Feedback to\nAlgorithm Feedback to Algorithm Online Analytics\nMeasures Outcome->Feedback to\nAlgorithm Results Feedback to\nAlgorithm->Algorithm\nSuggests Conditions Update Model

Figure 2: Closed-Loop Reaction Optimization Cycle.

multistep_synthesis_pathway cluster_step1 Step 1: Coupling cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection A Starting Material A R1 Reaction 1 A->R1 B Starting Material B B->R1 C Intermediate C R2 Reaction 2 C->R2 D Reagent D D->R2 E Intermediate E R3 Reaction 3 E->R3 F Final Product F R1->C R2->E R3->F

References

Validation & Comparative

A Comparative Guide to Pyrimidine Derivatives for Hair Growth: 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide vs. Kopexil and Minoxidil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the landscape of topical treatments for alopecia is continually evolving. Pyrimidine derivatives, in particular, have emerged as a cornerstone of this field. This guide provides an objective, data-driven comparison of three key pyrimidine derivatives: 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (also known as Kopyrrol), Kopexil (Aminexil or 2,4-Diaminopyrimidine 3-oxide), and the benchmark compound, Minoxidil.

This comparison synthesizes available preclinical and clinical data to evaluate their mechanisms of action, efficacy, and the experimental protocols used to validate their performance.

Overview of Compared Pyrimidine Derivatives

The compounds discussed belong to a class of N-oxide pyrimidine derivatives investigated for their ability to stimulate hair growth. While structurally similar, their substitutions on the pyrimidine ring lead to distinct pharmacological profiles.

Compound Common Name(s) CAS Number Molecular Formula Molecular Weight
2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxideKopyrrol55921-65-8C₈H₁₃N₅O195.22 g/mol [1]
2,4-Diaminopyrimidine 3-oxideKopexil, Aminexil74638-76-9C₄H₆N₄O126.12 g/mol [2]
2,4-diamino-6-piperidinopyrimidine 3-oxideMinoxidil38304-91-5C₉H₁₅N₅O209.25 g/mol [3][4]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these pyrimidine derivatives are rooted in their ability to modulate the hair follicle cycle, primarily by prolonging the anagen (growth) phase and improving the scalp microenvironment. However, their precise molecular targets and pathways differ.

Kopyrrol (2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide)

Kopyrrol is suggested to act at the dermal papilla level of the hair follicle. Its proposed mechanism involves the dilation of capillaries, which increases the supply of nutrients and oxygen to the hair root.[1][5] By improving this microcirculation, it helps to recover weakened follicle cells, providing the necessary nutrition to promote hair growth.[1] Its structural similarity to Minoxidil suggests it may share some common pathways in stimulating hair growth.[5]

Kopexil (Aminexil)

Kopexil's primary mechanism of action is the inhibition of perifollicular fibrosis, a condition where collagen around the hair roots becomes rigid, compressing the follicle and leading to premature hair loss.[6][7] It achieves this by inhibiting the enzyme lysyl hydroxylase, which is involved in the cross-linking and maturation of collagen.[6][7] By preventing the hardening of collagen, Kopexil helps to maintain tissue elasticity around the hair root, securing it more firmly in the scalp and prolonging its life.[6] Additionally, similar to other pyrimidine derivatives, it is believed to enhance blood flow to the follicles.[8]

Kopexil_Pathway Kopexil Kopexil (Aminexil) LH Lysyl Hydroxylase (LH) Kopexil->LH Inhibits Anchoring Improved Hair Anchoring Kopexil->Anchoring Anagen Prolonged Anagen Phase Kopexil->Anagen Collagen Collagen Cross-linking & Maturation LH->Collagen PFF Perifollicular Fibrosis (Collagen Hardening) Collagen->PFF Compression Hair Follicle Compression PFF->Compression HairLoss Premature Hair Loss Compression->HairLoss

Figure 1. Kopexil's mechanism via inhibition of perifollicular fibrosis.

Minoxidil

Minoxidil, originally an antihypertensive drug, is a well-known vasodilator.[9] Its hair growth-promoting effects are partly attributed to enhancing microcirculation around the follicles.[10] More specific molecular mechanisms have been elucidated, including its role as a potassium channel opener.[10] Recent studies have shown that Minoxidil also activates the β-catenin signaling pathway in dermal papilla cells.[11] This is achieved by increasing the phosphorylation of GSK3β, which leads to the nuclear accumulation of β-catenin.[11] The β-catenin pathway is crucial for maintaining the anagen phase of the hair cycle.[11]

Minoxidil_Pathway Minoxidil Minoxidil PK PKA / PKB (Akt) Minoxidil->PK Activates GSK3b GSK3β PK->GSK3b Inhibits (via Phosphorylation) BetaCatenin β-catenin GSK3b->BetaCatenin Marks for Degradation Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF GeneExp Gene Expression (Axin2, Lef-1) TCF_LEF->GeneExp Activates Anagen Anagen Phase Prolongation GeneExp->Anagen

Figure 2. Minoxidil's activation of the β-catenin signaling pathway.

Comparative Performance and Efficacy Data

The ultimate measure of these compounds lies in their performance in preclinical and clinical settings. The following tables summarize key quantitative data from available studies.

Table 1: Preclinical (In Vivo Animal Studies) Data
Parameter5% Kopexil5% MinoxidilControlStudy DurationAnimal ModelSource
Anagen Induction (%) 61.1%41.4%N/A28 DaysMice[6]
Total Follicle Count (relative) ~1.55x Minoxidil groupBaseline for comparisonNegative Control28 DaysMice[6]
Hair Weight Significantly higher vs. MinoxidilSignificantly higher vs. ControlLowest28 DaysMice[6]
VEGF Expression Higher than MinoxidilHigher than ControlLowest28 DaysMice[6]
HGF Expression Higher than MinoxidilHigher than ControlLowest28 DaysMice[6]
Table 2: Clinical (Human Studies) Data
Compound / FormulationKey Efficacy Endpoints% of Subjects Showing ImprovementStudy PopulationStudy DurationSource
Aminexil Clinical 5 (AC5) Dermatologist-rated improvement in hair loss.89% overall (92% women, 84% men)357 men and women with mild Androgenic Alopecia3 Months[12]
1.5% Kopexil Solution Increase in anagen hair percentage; Decrease in telogen hair percentage.Statistically significant vs. placebo351 patients with alopecia3 to 6 Months[6]
Formulation with Aminexil Increased hair density vs. control.Hair density was 6% more than the control group.119 men with moderate hair lossNot Specified[13]
Topical Minoxidil Cosmetically acceptable hair regrowth.~33%Individuals with Androgenic Alopecia6 to 12 Months[9]
Spectral DNC-N® (contains various promoters) Decrease in hair shedding score (from 3.5 to 1.6); Increase in Hair Mass Index (from 75.8 to 88.9).96% saw improvement in hair density.28 women with early Female Pattern Hair Loss6 Months[14]

Experimental Protocols and Methodologies

The integrity of the presented data relies on the methodologies of the cited experiments. Below are detailed protocols for key types of studies.

In Vivo Hair Growth Study in Mice
  • Objective: To compare the hair growth-promoting efficacy of topical Kopexil and Minoxidil solutions.

  • Subjects: C57BL/6 mice, where the dorsal skin is depilated to synchronize the hair follicles into the telogen (resting) phase.

  • Procedure:

    • Acclimatization: Animals are housed under standard laboratory conditions for one week.

    • Depilation: The dorsal hair of the mice is removed using clippers and a depilatory cream to initiate a new, synchronized hair cycle.

    • Treatment Groups: Mice are randomly assigned to groups: Negative Control (vehicle solution), Positive Control (5% Minoxidil), and Test (5% Kopexil).

    • Application: A fixed volume of the respective solution (e.g., 100 µL) is applied topically to the depilated dorsal skin daily for 28 days.

    • Data Collection:

      • Visual Assessment: The area is photographed at regular intervals (e.g., day 0, 14, 28) to visually assess hair regrowth.

      • Histological Analysis: At the end of the study, skin biopsies are taken. These are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). The number of hair follicles and the percentage of follicles in the anagen vs. telogen phase are quantified under a microscope.

      • Protein Expression: Western blot analysis is performed on skin tissue lysates to measure the expression levels of growth factors like Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF).[6]

Experimental_Workflow cluster_data start Start: Animal Model Selection (e.g., C57BL/6 Mice) sync Hair Cycle Synchronization (Dorsal Depilation) start->sync grouping Randomization into Groups (Control, Minoxidil, Kopexil) sync->grouping treatment Daily Topical Application (28-Day Period) grouping->treatment data Data Collection & Analysis treatment->data photo Photographic Assessment data->photo histo Histological Analysis (Anagen/Telogen Ratio) data->histo blot Western Blot (VEGF, HGF) data->blot

Figure 3. General experimental workflow for in vivo hair growth studies.

Human Clinical Observational Study
  • Objective: To assess the efficacy, tolerability, and satisfaction of a topical formulation in subjects with mild alopecia in a real-world setting.

  • Study Design: An open-label, observational, international study.

  • Participants: Adult males and females (e.g., ages 18-45) with diagnosed mild alopecia (e.g., Ludwig score 1 for females, Hamilton-Norwood score 2 for males).[15]

  • Procedure:

    • Baseline Assessment: At the start of the study, subjects undergo a clinical examination by a dermatologist, which includes scoring the degree of hair loss.

    • Intervention: Subjects are provided with the test product (e.g., Aminexil Clinical 5) and instructed to apply it once daily for a specified period (e.g., a minimum of 45 days, up to 3 months).[12][15]

    • Final Evaluation: At the end of the treatment period, subjects are re-evaluated.

    • Efficacy Endpoints:

      • Investigator Assessment: Dermatologists rate the change in hair loss ("worse," "stable," "slightly improved," "clearly improved") compared to baseline.[12]

      • Subject Self-Assessment: Participants report on their perception of hair growth and quality using a rating scale.

      • Satisfaction Score: Subjects rate their overall satisfaction with the product on a numerical scale (e.g., 0-10).[12][15]

      • Tolerability: Subjects report any adverse effects, and local tolerance is rated as "good" to "very good".[15]

Conclusion

The pyrimidine derivatives Kopyrrol, Kopexil, and Minoxidil represent significant advancements in the topical management of hair loss. While all function to improve the follicular environment and extend the anagen phase, they employ distinct primary mechanisms.

  • Minoxidil remains the most well-studied compound, with established vasodilation effects and a known role in activating the β-catenin pathway.[11]

  • Kopexil (Aminexil) offers a targeted approach by inhibiting perifollicular fibrosis through the inhibition of lysyl hydroxylase, a mechanism distinct from that of Minoxidil.[6] Preclinical data suggests it may outperform Minoxidil in inducing anagen and increasing follicle count.[6]

  • Kopyrrol is a promising but less extensively documented compound that is thought to work primarily by enhancing nutrient supply to the dermal papilla, similar to Minoxidil's vasodilatory action.[1][5]

For drug development professionals, the choice between these molecules may depend on the desired therapeutic strategy. Kopexil's anti-fibrotic action presents a compelling alternative or complementary approach to Minoxidil's pathway activation. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy of Kopyrrol and establish a definitive therapeutic hierarchy among these potent pyrimidine derivatives.

References

A Comparative Analysis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and Minoxidil for Hair Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine (also known as Pyrrolidinyl Diaminopyrimidine Oxide or by trade names such as Kopyrrol) and Minoxidil, two compounds utilized in the management of hair loss. The following sections will delve into their mechanisms of action, present available efficacy data from in vivo studies, detail experimental protocols, and visualize their known signaling pathways.

Mechanism of Action

Both this compound and Minoxidil are structurally related and are believed to function as potassium channel openers and vasodilators, which improves blood flow and nutrient supply to hair follicles.[1][2] However, their precise molecular mechanisms and downstream effects exhibit some distinctions.

This compound: This compound is suggested to rejuvenate hair follicles by supplying essential nutrients, thereby promoting hair growth and increasing hair volume during the anagen (growth) phase.[3] Some evidence suggests that it may stimulate the Sonic Hedgehog (SHH) signaling pathway, which is crucial for hair follicle development and morphogenesis.[4] Additionally, in combination with a related compound, it has been shown to upregulate the expression of β-catenin and Vascular Endothelial Growth Factor (VEGF), both of which are key regulators of hair follicle cycling and growth.[5]

Minoxidil: The active form of Minoxidil, Minoxidil sulfate, is a potent opener of ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle cells, leading to vasodilation.[6][7] Its effects on hair growth are multifaceted and include:

  • Prolonging the Anagen Phase: Minoxidil is thought to shorten the telogen (resting) phase, causing hair follicles to prematurely enter the anagen phase and prolonging this growth period.[6][7]

  • Stimulation of Signaling Pathways: Minoxidil has been shown to activate the Wnt/β-catenin signaling pathway in dermal papilla cells, a critical pathway for maintaining the anagen phase.[5] It also stimulates the production of Prostaglandin E2 (PGE2), which is known to promote hair growth.[8][9]

  • Upregulation of Growth Factors: Minoxidil upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor that improves vascularization around the hair follicle.[10]

Quantitative Efficacy Data

The available quantitative data for Minoxidil is extensive, with numerous clinical trials validating its efficacy. Data for this compound as a monotherapy is less robust and often presented in the context of combination formulations.

Table 1: Comparison of Efficacy Data for this compound and Minoxidil

ParameterThis compound (as part of a combination therapy)Minoxidil (5% Topical Solution)Placebo
Change in Hair Density Increase of 7.8 hairs/cm² after 3 months (in "Minoxicapil" complex)[11]45% more hair regrowth than 2% topical minoxidil at week 48[12]-
Change in Anagen/Telogen Ratio Improvement of 0.75 after 3 months (in "Minoxicapil" complex)[11]--
Change in Hair Shaft Thickness Increase of 0.01 mm after 3 months (in "Minoxicapil" complex)[11]--
Percentage Improvement in Hair Growth 25% at 2 months, 50% at 4 months, 66% at 5 months (as "Kopyrrol Aqua")[4]--
Change in Non-Vellus Hair Count -Significant increase from baseline compared to 2% minoxidil and placebo at 48 weeks[12]-

Note: Data for this compound is from studies where it was part of a complex or combination product, which may not solely reflect its individual efficacy.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from studies evaluating these compounds.

In Vivo Study of a Topical Spray Containing a Pyrrolidinyl Diaminopyrimidine Oxide Derivative ("Minoxicapil")
  • Study Design: A prospective, single-center, open-label clinical study.[11]

  • Participants: 48 patients (27 females and 21 males) with clinically diagnosed androgenetic alopecia.[11]

  • Treatment: Participants were divided into two groups: Group A received a topical spray alone, while Group B received the topical spray in combination with oral capsules for 3 months. The topical spray contained a complex with a pyrrolidinyl diaminopyrimidine oxide derivative.[11]

  • Efficacy Assessment: Trichoscopic evaluation was performed at baseline and after 3 months of treatment. Assessed parameters included hair density (hairs/cm²), hair shaft thickness (mm), proportion of hairs in anagen and telogen phases, anagen/telogen ratio, total number of hairs, and number of empty follicles.[11]

Clinical Trial of 5% Topical Minoxidil
  • Study Design: A 48-week, double-blind, placebo-controlled, randomized, multicenter trial.[12]

  • Participants: 393 men (18-49 years old) with androgenetic alopecia.[12]

  • Treatment: Participants applied 5% topical minoxidil solution (n=157), 2% topical minoxidil solution (n=158), or placebo (n=78) twice daily.[12]

  • Efficacy Assessment: The primary efficacy endpoint was the change from baseline in non-vellus hair count in a target area of the scalp at week 48. Secondary endpoints included patient and investigator assessments of change in scalp coverage and benefit of treatment.[12]

TrichoScan® Analysis for Hair Growth Parameters

The TrichoScan® is a computerized method used to determine hair growth parameters and is a common tool in clinical trials for hair loss treatments.[13][14][15]

  • Procedure:

    • A small area of the scalp (approximately 1 cm²) is shaved.

    • The area is dyed with a dark hair color to improve contrast for the digital analysis.

    • After a defined period (typically 48 hours), a digital image of the shaved area is taken using a specialized camera with magnification.

    • The TrichoScan® software automatically analyzes the image to determine various parameters, including:

      • Hair density: The number of hairs per cm².

      • Anagen/telogen ratio: The ratio of growing hairs to resting hairs.

      • Hair thickness: The diameter of the hair shafts.[13][14][15]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which this compound and Minoxidil are believed to exert their effects on the hair follicle.

G cluster_Kopyrrol This compound (Kopyrrol) Kopyrrol Kopyrrol Vasodilation_K Vasodilation Kopyrrol->Vasodilation_K SHH_Pathway Sonic Hedgehog (SHH) Pathway Kopyrrol->SHH_Pathway stimulates Wnt_Pathway_K Wnt/β-catenin Pathway Kopyrrol->Wnt_Pathway_K upregulates VEGF_Pathway_K VEGF Expression Kopyrrol->VEGF_Pathway_K upregulates Nutrient_Supply_K Increased Nutrient and O2 Supply Vasodilation_K->Nutrient_Supply_K Hair_Growth_K Hair Growth Nutrient_Supply_K->Hair_Growth_K SHH_Pathway->Hair_Growth_K Anagen_K Prolonged Anagen Phase Wnt_Pathway_K->Anagen_K VEGF_Pathway_K->Hair_Growth_K Anagen_K->Hair_Growth_K G cluster_Minoxidil Minoxidil Minoxidil Minoxidil K_Channel KATP Channel Opening Minoxidil->K_Channel Wnt_Pathway_M Wnt/β-catenin Pathway Minoxidil->Wnt_Pathway_M activates PGE2 Prostaglandin E2 (PGE2) Synthesis Minoxidil->PGE2 stimulates VEGF_Pathway_M VEGF Expression Minoxidil->VEGF_Pathway_M upregulates Vasodilation_M Vasodilation K_Channel->Vasodilation_M Nutrient_Supply_M Increased Nutrient and O2 Supply Vasodilation_M->Nutrient_Supply_M Hair_Growth_M Hair Growth Nutrient_Supply_M->Hair_Growth_M Anagen_M Prolonged Anagen Phase Wnt_Pathway_M->Anagen_M PGE2->Hair_Growth_M VEGF_Pathway_M->Hair_Growth_M Anagen_M->Hair_Growth_M G cluster_workflow Typical Clinical Trial Workflow for Hair Growth Agents Screening Screening of Participants Baseline Baseline Assessment (e.g., TrichoScan, Photography) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., 12-48 weeks) - Test Compound - Comparator (e.g., Minoxidil) - Placebo Randomization->Treatment FollowUp Follow-up Assessments (e.g., Monthly) Treatment->FollowUp Final Final Assessment FollowUp->Final Data_Analysis Data Analysis Final->Data_Analysis

References

A Comparative Guide to Hair Growth Promoters: 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine Analogs vs. Minoxidil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, a derivative of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, and the well-established hair growth promoter, Minoxidil. This analysis is supported by available experimental data and outlines detailed methodologies for key validation experiments.

Executive Summary

The quest for effective treatments for alopecia has led to the investigation of various chemical compounds that can modulate the hair growth cycle. Among these, Minoxidil has long been a benchmark therapeutic. More recently, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (also known as Pyrrolidinyl Diaminopyrimidine Oxide, Kopyrrol, or Triaminodil) has emerged as a promising alternative. This guide provides a head-to-head comparison of these two molecules, focusing on their mechanisms of action, reported efficacy, and safety profiles. While Minoxidil's biological activity is extensively documented, this guide also synthesizes the available, albeit more limited, data for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide to provide a comprehensive overview for research and development purposes.

Mechanism of Action

Both Minoxidil and 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide are believed to exert their hair growth-promoting effects by influencing the hair follicle, though their precise mechanisms have some distinctions.

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is thought to work at the dermal papilla level of the hair follicle.[1] Its proposed mechanisms include:

  • Enhanced Nutrient Supply: It is suggested to dilate capillaries, thereby increasing the supply of essential nutrients and oxygen to the hair root.[1][2][3][4] This helps in the recovery of weak follicle cells.[1][3][5]

  • Prolongation of Anagen Phase: Studies suggest that it may extend the anagen (growth) phase of the hair follicle, leading to longer and thicker hair.[2]

  • Strengthening Hair Anchorage: It is believed to work on the deep structure of the hair roots to fortify them.[3]

Minoxidil , originally developed as a vasodilator for hypertension, promotes hair growth through a more extensively studied multifaceted mechanism:

  • Potassium Channel Opening: Its active metabolite, minoxidil sulfate, opens ATP-sensitive potassium channels in the smooth muscle cells of blood vessels, leading to vasodilation.[6] This increased blood flow is thought to improve the microcirculation around hair follicles.

  • Stimulation of Growth Factors: Minoxidil is believed to stimulate the production of Vascular Endothelial Growth Factor (VEGF), a key protein in the formation of new blood vessels, which can enhance the blood supply to hair follicles.

  • Direct Follicular Effects: In vitro studies have shown that minoxidil can stimulate the proliferation of hair follicle cells, inhibit collagen synthesis, and prolong the anagen phase while increasing follicle size.[1]

G cluster_PDPO 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide cluster_Minoxidil Minoxidil PDPO PDPO DP Dermal Papilla PDPO->DP Capillaries Capillary Dilation DP->Capillaries Anagen Prolonged Anagen Phase DP->Anagen Anchorage Strengthened Hair Anchorage DP->Anchorage Nutrients Increased Nutrient & Oxygen Supply Capillaries->Nutrients Minoxidil Minoxidil Minoxidil_Sulfate Minoxidil Sulfate (Active Form) Minoxidil->Minoxidil_Sulfate K_Channel Potassium Channel Opening Minoxidil_Sulfate->K_Channel VEGF VEGF Stimulation Minoxidil_Sulfate->VEGF Follicle_Cells Direct Effect on Follicle Cells Minoxidil_Sulfate->Follicle_Cells Vasodilation Vasodilation K_Channel->Vasodilation Blood_Flow Increased Blood Flow Vasodilation->Blood_Flow

Figure 1: Proposed signaling pathways for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide and Minoxidil.

Comparative Efficacy Data

Quantitative data for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is less abundant in peer-reviewed literature compared to Minoxidil. However, some manufacturer-published data and smaller studies provide a basis for comparison.

Parameter2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (Kopyrrol Aqua)Minoxidil
Dosage Not specified in available studies2% and 5% topical solutions
Primary Outcome 66% improvement in hair growth from baseline at 5 months5% solution showed 45% more hair regrowth than 2% solution at 48 weeks.[7] In men with AGA, 5% topical minoxidil was significantly superior to 2% topical minoxidil and placebo in increasing hair regrowth.[7][8]
Secondary Outcome 13.5% increase in SHH gene mRNA value compared to 5% MinoxidilIn women with female pattern hair loss, 5% topical minoxidil was superior to placebo in promoting hair growth as measured by change in nonvellus hair count.[9]
Study Population 60 male subjects393 men (18-49 years old) with Androgenetic Alopecia (AGA)[7] / 381 women with female pattern hair loss[9]
Study Type Open-label, Phase II clinical studyRandomized, double-blind, placebo-controlled, multicenter trial[7][9]

Safety and Side Effects

A key differentiator highlighted in some sources is the safety profile, potentially linked to the formulation.

Feature2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxideMinoxidil
Common Side Effects Generally considered to have a good safety profile.[2]Scalp irritation, dryness, dandruff-like flakes, and unwanted hair growth on other parts of the body.[10][11]
Serious Side Effects No significant adverse events reported in one study.Rare but can include dizziness, chest pain, heart palpitations, and swelling in hands or feet.[10]
Formulation Often formulated in water-based solutions, which may reduce scalp irritation.[3][4]Typically formulated with alcohol and propylene glycol, which can cause dryness and irritation.[10]

Experimental Protocols

Validation of hair growth-promoting agents involves a combination of in vitro, ex vivo, and in vivo (clinical) studies.

In Vitro Hair Follicle Culture Assay

This method assesses the direct effect of a compound on the elongation of isolated hair follicles.

Objective: To measure the change in hair follicle length over time when exposed to the test compound.

Protocol:

  • Isolation: Human anagen hair follicles are isolated from scalp skin samples obtained from cosmetic surgery.

  • Culture: Individual follicles are cultured in supplemented Williams E medium.

  • Treatment: Test compounds (e.g., 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide or Minoxidil) are added to the culture medium at various concentrations. A control group receives the vehicle only.

  • Measurement: The length of the hair follicle is measured daily using a calibrated microscope.

  • Analysis: The rate of elongation is calculated and compared between treated and control groups.

G start Scalp Skin Sample isolate Isolate Anagen Hair Follicles start->isolate culture Culture Follicles in Williams E Medium isolate->culture treatment Add Test Compound (or Vehicle Control) culture->treatment measure Daily Measurement of Follicle Length treatment->measure analyze Analyze Elongation Rate measure->analyze

Figure 2: Workflow for In Vitro Hair Follicle Culture Assay.

Animal Model for Hair Growth (Telogen to Anagen Induction)

Animal models, typically mice, are used to evaluate the potential of a compound to stimulate the transition of hair follicles from the resting (telogen) phase to the growth (anagen) phase.

Objective: To visually and histologically assess the induction of hair growth.

Protocol:

  • Animal Model: C57BL/6 mice are commonly used as their black skin provides a clear visual indicator of anagen induction.

  • Synchronization: The hair on the dorsal skin of the mice is depilated to synchronize the hair follicles in the telogen phase.

  • Treatment: The test compound is topically applied to the depilated area daily. Control groups receive a placebo or a known hair growth promoter like Minoxidil.

  • Observation: The skin color is observed daily. A darkening of the skin indicates the transition of hair follicles into the anagen phase.

  • Histological Analysis: Skin biopsies are taken at different time points to histologically confirm the stage of the hair follicles.

Human Clinical Trial Protocol for Androgenetic Alopecia

Human clinical trials are the gold standard for validating the efficacy and safety of hair growth treatments.

Objective: To quantify the change in hair growth parameters in human subjects.

Protocol:

  • Subject Recruitment: A cohort of subjects with a diagnosed condition, such as androgenetic alopecia, is recruited.

  • Baseline Measurement: A target area on the scalp is marked, and baseline measurements are taken. This can include:

    • Phototrichogram: A small area of hair is clipped, and magnified images are taken to determine hair density, thickness, and the anagen-to-telogen ratio.

    • Global Photography: Standardized photographs of the scalp are taken for overall assessment.

    • Hair Count: The number of terminal hairs in the target area is counted.

  • Randomization and Blinding: Subjects are randomly assigned to receive the test product, a placebo, or a positive control (e.g., Minoxidil) in a double-blind manner.

  • Treatment Period: Subjects apply the assigned treatment for a specified duration (e.g., 6-12 months).

  • Follow-up Assessments: The baseline measurements are repeated at regular intervals throughout the study.

  • Data Analysis: Statistical analysis is performed to compare the changes in hair growth parameters between the treatment groups.

G start Subject Recruitment (e.g., AGA patients) baseline Baseline Assessment (Phototrichogram, Photos, Hair Count) start->baseline randomize Randomization & Blinding (Test, Placebo, Control) baseline->randomize treatment Treatment Period (e.g., 6-12 months) randomize->treatment followup Regular Follow-up Assessments treatment->followup analysis Statistical Analysis of Hair Growth Parameters followup->analysis

Figure 3: Logical flow of a human clinical trial for hair loss treatment.

Conclusion

Both 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide and Minoxidil show promise in the treatment of hair loss, appearing to act through mechanisms that enhance the function and growth phase of hair follicles. Minoxidil is supported by a larger body of clinical evidence and has a well-documented, though generally mild, side effect profile. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide presents itself as a potentially effective alternative with a favorable safety profile, particularly in terms of scalp tolerance due to its formulation versatility. However, more robust, independent, and peer-reviewed clinical data is necessary to definitively establish its efficacy and safety relative to Minoxidil. For researchers and developers, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide represents an interesting molecule for further investigation, with the potential to address some of the formulation and tolerance issues associated with existing therapies. The experimental protocols outlined provide a framework for the rigorous validation required to substantiate the therapeutic potential of new hair growth-promoting compounds.

References

comparative analysis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical starting point. This guide provides a comparative analysis of established methods for the synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, a molecule of interest in medicinal chemistry. The primary synthetic route involves a two-step process: the formation of a key intermediate, 2,4-diamino-6-chloropyrimidine, followed by a nucleophilic substitution with pyrrolidine.

Synthetic Pathway Overview

The synthesis commences with the cyclization of guanidine with a cyanoacetate ester to form 2,4-diamino-6-hydroxypyrimidine. This intermediate is then chlorinated to produce 2,4-diamino-6-chloropyrimidine. The final step involves the nucleophilic displacement of the chlorine atom by pyrrolidine to yield the target compound. Variations in reagents and reaction conditions at each stage offer different advantages in terms of yield, reaction time, and scalability.

Caption: General workflow for the synthesis of this compound.

Comparative Analysis of Synthesis Methods

The following tables provide a quantitative comparison of different methodologies for the key steps in the synthesis of this compound.

Table 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine
ParameterMethod 1
Reagents Guanidine hydrochloride, Ethyl cyanoacetate, Sodium ethoxide
Solvent Ethanol
Temperature Reflux
Reaction Time 2 hours
Yield 80-82%[1]
Table 2: Synthesis of 2,4-diamino-6-chloropyrimidine
ParameterMethod AMethod B
Starting Material 2,4-diamino-6-hydroxypyrimidine2,6-Diamino-4-pyrimidinol
Chlorinating Agent POCl₃POCl₃
Catalyst N,N-dimethylanilineNone
Temperature 82°C100-105°C
Reaction Time 15 hours[2]8 hours
Yield 80%[2]85.2%
Table 3: Synthesis of this compound

This final step is analogous to the synthesis of Kopyrrol (the N-oxide version), where pyrrolidine displaces the chlorine on the pyrimidine ring. The following data is for the synthesis of the related N-oxide, which provides a strong indication of the expected outcome for the non-oxidized target molecule.

ParameterMethod (Inferred from Kopyrrol Synthesis)
Starting Material 2,4-diamino-6-chloropyrimidine
Reagent Pyrrolidine
Base Potassium carbonate
Solvent Acetone
Temperature Reflux
Yield ~76% (for Kopyrrol)

Experimental Protocols

Synthesis of 2,4-diamino-6-hydroxypyrimidine (Method 1)

A solution of sodium ethoxide is prepared from sodium (1 g atom) in anhydrous ethanol. After cooling, ethyl cyanoacetate (1 mole) is added. A separate solution of guanidine (from 1.02 moles of guanidine hydrochloride) in sodium ethoxide/ethanol is prepared, and the precipitated sodium chloride is filtered off. The filtrate containing guanidine is added to the ethyl sodiocyanoacetate solution. The mixture is heated under reflux for 2 hours and then evaporated to dryness. The resulting solid is dissolved in boiling water and acidified with glacial acetic acid. Upon cooling, 2,4-diamino-6-hydroxypyrimidine separates as yellow needles.[1]

Synthesis of 2,4-diamino-6-chloropyrimidine (Method B)

To a stirred solution of phosphorus oxychloride (POCl₃, 19.17 mol), 2,6-diamino-4-pyrimidinol (3.96 mol) is added at room temperature and stirred for 15 minutes. The reaction temperature is raised to 100-105°C and maintained for 8 hours. After completion, excess POCl₃ is distilled off, and the reaction mass is cooled to below 20°C. The mixture is then quenched with crushed ice, and the pH is adjusted to 6-7 using a 50% NaOH solution. The resulting precipitate is filtered, washed with chilled water, and dried to yield 2,4-diamino-6-chloropyrimidine.

Synthesis of this compound (Inferred Protocol)

This protocol is adapted from the synthesis of Kopyrrol. To a solution of 2,4-diamino-6-chloropyrimidine in acetone, potassium carbonate and pyrrolidine are added. The mixture is heated to reflux and stirred until the reaction is complete (monitoring by TLC is recommended). After completion, the solvent is evaporated, and the residue is taken up in a suitable solvent and washed to remove inorganic salts. The crude product can be purified by recrystallization, for example, from isopropanol.

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Formation A Guanidine + Ethyl Cyanoacetate B 2,4-diamino-6- hydroxypyrimidine A->B Cyclization (80-82% yield) C 2,4-diamino-6- chloropyrimidine B->C Chlorination (up to 85% yield) E 2-Pyrrolidin-1-ylpyrimidine- 4,6-diamine C->E Nucleophilic Substitution (~76% yield) D->E

Caption: Logical relationship of the synthetic steps with corresponding yields.

References

Comparative Efficacy of Pyrimidine-4,6-Diamine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

While 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine is structurally related to compounds with known biological activity, publicly available research on its specific efficacy in cancer cell lines is limited. The predominant focus of existing literature for the closely related compound, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (often associated with Minoxidil), is on its role in promoting hair growth by enhancing nutrient and oxygen supply to hair follicles and its potential as an antiviral agent against RNA viruses.[1][2]

This guide, therefore, broadens the scope to the broader class of pyrimidine-4,6-diamine derivatives to provide a comparative overview of their anti-cancer potential. This family of compounds has been the subject of extensive research in oncology, with numerous analogues synthesized and evaluated for their cytotoxic effects against a variety of cancer cell lines. We will explore the efficacy of these related compounds, present supporting experimental data, and provide detailed methodologies to aid in the design and interpretation of future studies.

Comparative Efficacy of Pyrimidine Derivatives

The anti-proliferative activity of various pyrimidine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for several pyrimidine-based compounds, demonstrating their cytotoxic potential.

Table 1: IC50 Values of Selected Pyrimidine Derivatives in Various Cancer Cell Lines (µM)

Compound/AlternativeCell LineCancer TypeIC50 (µM)
Compound 1 (Oleoyl Hybrid) HCT116Colorectal Cancer22.4[3]
Compound 2 (Oleoyl Hybrid) HCT116Colorectal Cancer0.34[3]
5-Fluorouracil (5-FU) HCT116Colorectal CancerComparable to Compound 2[3]
Compound 6e (2,5-diamino-4-pyrimidinol derivative) M-NFS-60Myelogenous Leukemia1.97[4]
Compound 12a (2,4-pyrimidinediamine derivative) H2228Lung Cancer0.011[5]
Ceritinib H2228Lung Cancer~0.11[5]
Entinostat H2228Lung Cancer~0.11[5]
Compound 12c (4-aminopyrazolo[3,4-d]pyrimidine derivative) MOLT-4Leukemia1.58[6]
Compound 12d (4-aminopyrazolo[3,4-d]pyrimidine derivative) MOLT-4Leukemia2.0[6]
Compound 12j (4-aminopyrazolo[3,4-d]pyrimidine derivative) MOLT-4Leukemia1.82[6]
B01 (pyrimidine-4,6-diamine derivative) U87Glioblastoma7.0[7]
B01 (pyrimidine-4,6-diamine derivative) U251Glioblastoma6.4[7]

Note: The specific structures of "Compound 1" and "Compound 2" are detailed in the cited research.[3]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. Below are protocols for common assays used to determine the cytotoxic efficacy of chemical compounds in cell culture.

Cell Viability Assessment using Crystal Violet Assay

This assay is used to determine the cytotoxicity of compounds against a panel of cancer cell lines.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Staining:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a suitable fixative (e.g., methanol, paraformaldehyde).

    • Stain the cells with a 0.5% crystal violet solution for 10-20 minutes.

  • Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilization: Solubilize the stain by adding a destaining solution (e.g., methanol, 30% acetic acid).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vitro Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Culture: Seed cells in a 96-well plate and incubate to allow for attachment.

  • Compound Exposure: Expose the cells to different concentrations of the test compound for a set duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm.

  • IC50 Calculation: Plot the absorbance against the compound concentration to determine the IC50 value, which is the concentration that reduces the absorbance by 50% compared to control cells.[8]

Visualizing Molecular Pathways and Experimental Processes

Understanding the mechanism of action and the experimental workflow is facilitated by visual diagrams. The following diagrams, created using the DOT language, illustrate a potential signaling pathway targeted by pyrimidine derivatives and a typical workflow for evaluating compound efficacy.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Pyrimidine Pyrimidine Derivative (e.g., Kinase Inhibitor) Pyrimidine->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Simplified MAPK/ERK signaling pathway, a common target for anti-cancer therapies. Pyrimidine derivatives can act as kinase inhibitors, blocking downstream signaling and inhibiting cell proliferation.

G start Start: Cancer Cell Lines step1 Seed Cells in 96-well Plates start->step1 step2 Treat with Pyrimidine Derivatives (Varying Concentrations) step1->step2 step3 Incubate (e.g., 48 hours) step2->step3 step4 Perform Cell Viability Assay (e.g., MTT, Crystal Violet) step3->step4 step5 Measure Absorbance step4->step5 step6 Data Analysis: Calculate IC50 Values step5->step6 end End: Determine Efficacy step6->end

Caption: A standard experimental workflow for determining the in vitro efficacy of pyrimidine derivatives against cancer cell lines.

Conclusion

The pyrimidine-4,6-diamine scaffold represents a promising starting point for the development of novel anti-cancer agents. As demonstrated by the data on various analogues, modifications to this core structure can lead to potent and selective inhibitors of cancer cell proliferation. While direct evidence for the anti-cancer efficacy of this compound is not extensively documented, the broader family of pyrimidine derivatives shows significant potential. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to explore their therapeutic utility in oncology. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to pursue these investigations.

References

Navigating the Kinase Cross-Reactivity of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Structurally Related Kinase Inhibitors

The pyrimidine-4,6-diamine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Modifications at various positions of the pyrimidine ring, including the incorporation of a pyrrolidinyl group, have led to potent and selective inhibitors for a range of kinases. Below is a summary of the inhibitory activities of representative pyrimidine-4,6-diamine derivatives against various kinases, providing a predictive landscape for the cross-reactivity of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine.

Compound ClassTarget KinaseIC50 (nM)Other Kinases Inhibited (Selectivity)Reference
Pyrimidine-4,6-diamine DerivativesJanus Kinase 3 (JAK3)2.1High selectivity over other JAK family members[1]
Diaminopyrimidine DerivativesFocal Adhesion Kinase (FAK)10.8Multi-kinase inhibitor profile[2]
Diaminopyrimidine CarboxamidesHematopoietic Progenitor Kinase 1 (HPK1)64>100-fold selectivity against 226 out of 265 kinases tested[3]
4,6-Disubstituted PyrimidinesMicrotubule Affinity-Regulating Kinase 4 (MARK4)Micromolar rangeNot specified[4]
Pyrrolo[2,3-d]pyrimidine DerivativesEGFR, Her2, VEGFR2, CDK240-204Multi-targeted kinase inhibitor[5][6]
Pyrrolopyrimidine DerivativesAkt (Protein Kinase B)Potent inhibition of all three Akt isoformsNot specified[7]

Note: The inhibitory concentrations (IC50) are highly dependent on the specific substitutions on the pyrimidine-4,6-diamine core and the assay conditions.

Visualizing Kinase Signaling and Experimental Design

To understand the context of kinase inhibition and the methods for evaluating cross-reactivity, the following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for kinase inhibitor profiling.

kinase_signaling_pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adaptor Adaptor Proteins Receptor->Adaptor Recruits GEF GEF Adaptor->GEF Activates Ras Ras GEF->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates CellularResponse Cellular Response (Proliferation, Survival, etc.) TranscriptionFactor->CellularResponse Regulates experimental_workflow Start Synthesize and Purify This compound PrimaryScreen Primary Kinase Assay (e.g., against target kinase) Start->PrimaryScreen KinomeScan Broad Kinome Profiling (e.g., KINOMEscan™) PrimaryScreen->KinomeScan If active DoseResponse Dose-Response and IC50 Determination for identified off-targets KinomeScan->DoseResponse CellularAssay Cellular Target Engagement and Phenotypic Assays DoseResponse->CellularAssay DataAnalysis Data Analysis and Selectivity Profile Generation CellularAssay->DataAnalysis End Determine Cross-Reactivity Profile DataAnalysis->End

References

A Comparative Analysis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and Other Key ATP-Sensitive Potassium (K-ATP) Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine against a selection of well-established ATP-sensitive potassium (K-ATP) channel openers. The objective is to furnish a comparative perspective on their performance, supported by available experimental data and detailed methodologies. This compound, a structural analogue of Minoxidil, is primarily recognized for its role in stimulating hair growth. Its mechanism of action is attributed to its function as a potassium channel opener, a characteristic it shares with other compounds utilized in treating conditions such as hypertension and angina.

Quantitative Performance Data

The following table summarizes the half-maximal effective concentration (EC50) values for several prominent K-ATP channel openers. These values represent the concentration of the compound required to elicit a half-maximal response in activating the K-ATP channels in various cellular and subcellular contexts. A lower EC50 value is indicative of higher potency.

CompoundTarget Channel Subtype(s)EC50 (µM)Experimental Model
Minoxidil sarcKATP182.6Guinea-pig ventricular myocytes
mitoKATP7.3Guinea-pig ventricular myocytes
Diazoxide Kir6.2/SUR1~7Recombinant expression systems
Kir6.2/SUR130Not specified
Nicorandil Cardiac KATP10Not specified
mitoKATP24Rabbit cardiomyocytes
Pinacidil Kir6.2/SUR2A11HEK293 cells
This compound KATP ChannelsData not available-

Experimental Protocols

The quantitative data presented above are derived from various experimental methodologies designed to assess the activity of K-ATP channel openers. The following are detailed descriptions of the key experimental protocols employed in the characterization of these compounds.

Patch-Clamp Electrophysiology

This is considered the gold-standard technique for directly measuring ion channel activity. It allows for the recording of ionic currents flowing through individual channels or across the entire cell membrane.

  • Principle: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane. This allows for the control of the membrane potential and the measurement of the picoampere-level currents that flow through the ion channels.

  • Whole-Cell Configuration: The membrane patch within the pipette is ruptured, allowing for the measurement of the sum of currents from all channels on the cell surface. K-ATP channel openers are applied to the bath solution, and the increase in outward potassium current is measured.

  • Inside-Out Patch Configuration: A small patch of the membrane is excised with the intracellular surface facing the bath solution. This allows for the direct application of ATP, ADP, and test compounds to the intracellular side of the channel, providing insights into the molecular mechanism of channel gating and modulation.

Flavoprotein Oxidation Assay

This method is specifically used to assess the activity of mitochondrial ATP-sensitive potassium (mitoK-ATP) channels.

  • Principle: The opening of mitoK-ATP channels leads to an increase in the oxidation of mitochondrial flavoproteins, which can be monitored by measuring their autofluorescence. An increase in fluorescence intensity is indicative of channel opening.

  • Procedure: Isolated cells or mitochondria are loaded with a fluorescent indicator. The baseline fluorescence is recorded, and then the K-ATP channel opener is added. The change in fluorescence is measured using a fluorometer or a fluorescence microscope. Compounds that increase flavoprotein fluorescence are identified as mitoK-ATP channel openers.

Thallium Flux Assay (e.g., FluxOR™ Assay)

This is a cell-based, high-throughput screening assay used to measure the activity of potassium channels.

  • Principle: Thallium (Tl+) ions are used as a surrogate for potassium (K+) ions as they can pass through potassium channels. The assay utilizes a Tl+-sensitive fluorescent dye that exhibits a significant increase in fluorescence upon binding to Tl+ that has entered the cell through open potassium channels.

  • Procedure: Cells expressing the K-ATP channel of interest are incubated with the Tl+-sensitive dye. A stimulus is applied to open the channels, followed by the addition of a Tl+-containing buffer. The resulting increase in intracellular fluorescence is measured using a fluorescence plate reader. K-ATP channel openers will lead to a greater influx of Tl+ and thus a stronger fluorescent signal.

Visualizing the Mechanisms

To better understand the context of this comparison, the following diagrams illustrate the signaling pathway of K-ATP channel activation and a typical experimental workflow for assessing compound activity.

KATP_Channel_Signaling cluster_membrane Cell Membrane KATP K-ATP Channel (Kir6.x/SUR) K_efflux K+ Efflux KATP->K_efflux Allows KCO K-ATP Channel Opener KCO->KATP Activates ATP_low Low [ATP]i ATP_low->KATP Opens ADP_high High [ADP]i ADP_high->KATP Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel (VGCC) Hyperpolarization->Ca_channel Inactivates Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Cellular_response Cellular Response (e.g., Vasodilation) Ca_influx->Cellular_response

Caption: Signaling pathway of K-ATP channel activation.

Experimental_Workflow start Start: Cell Culture Expressing K-ATP Channels assay_prep Assay Preparation (e.g., Dye Loading) start->assay_prep compound_add Addition of Test Compound (e.g., this compound) assay_prep->compound_add stimulate Stimulation to Open Channels compound_add->stimulate measure Measurement (e.g., Fluorescence, Current) stimulate->measure analysis Data Analysis (e.g., EC50 Calculation) measure->analysis end End: Comparative Results analysis->end

Caption: General experimental workflow for K-ATP channel opener assay.

Comparative In Vivo Efficacy of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine (Minoxidil) Against Standard Therapies for Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: December 2025

Androgenetic alopecia (AGA), commonly known as male or female pattern baldness, is a prevalent hair loss disorder.[1][2] The compound 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, widely known as Minoxidil, is a cornerstone of AGA treatment.[1][3] Originally developed as an oral medication for hypertension, its side effect of hypertrichosis led to its reformulation as a topical treatment for hair loss.[1][4] This guide provides a comparative analysis of the in vivo efficacy of Minoxidil against other standard treatments for AGA, supported by experimental data.

The primary mechanism of topical Minoxidil involves vasodilation, which enhances blood flow to hair follicles, and prolonging the anagen (growth) phase of the hair cycle.[5][6] It is available over-the-counter in 2% and 5% topical solutions, with the 5% concentration being more common for male pattern baldness.[3][5] Low-dose oral minoxidil is also used off-label as an effective alternative.[4][7]

Standard therapies for AGA often include 5-alpha-reductase inhibitors like finasteride and dutasteride, and non-pharmacological options such as low-level laser therapy (LLLT).[1][4][8]

Efficacy Comparison of Minoxidil and Standard Treatments

The following tables summarize the quantitative data from various in vivo studies comparing Minoxidil with other standard treatments for androgenetic alopecia.

Table 1: Topical Minoxidil vs. Oral Finasteride

Treatment Group Primary Efficacy Endpoint Result Study Duration Side Effects Reference
Oral Finasteride (1 mg/day)Clinical Cure Rate (Increased Hair Intensity)80% (32/40 patients)12 monthsLoss of libido (15%), increased body hair (in 1 patient)[9]
5% Topical MinoxidilClinical Cure Rate (Increased Hair Intensity)52% (13/25 patients)12 monthsScalp irritation (4%)[9][10]

Table 2: Oral Minoxidil vs. Other Oral Medications

Treatment Group Efficacy Ranking (Probable) Common Side Effects Reference
Dutasteride (0.5 mg/day)1Sexual dysfunction, neuropsychiatric effects[11][12]
Finasteride (5 mg/day)2Sexual dysfunction, neuropsychiatric effects[11][12]
Minoxidil (5 mg/day)3Hypertrichosis, cardiovascular symptoms[4][11][12]
Finasteride (1 mg/day)4Sexual dysfunction, neuropsychiatric effects[11][12]
Minoxidil (0.25 mg/day)5Hypertrichosis, cardiovascular symptoms[11][12]

Table 3: Minoxidil in Combination Therapies

Treatment Group Primary Efficacy Endpoint Result Study Duration Conclusion Reference
LLLT + 5% Topical MinoxidilHair Density Improvement14.78% ± 10.93%16 weeksNo statistically significant benefit over Minoxidil alone.[13][14]
5% Topical Minoxidil AloneHair Density Improvement11.43% ± 6.43%16 weeksEffective, but less improvement than the combination group.[13][14]
0.1% Topical Finasteride + 5% MinoxidilExtent of bald area, hair count, terminal hairBetter results than Minoxidil alone.Not SpecifiedCombination therapy is more effective.[15]
5% Topical Minoxidil + Oral Dutasteride (0.5 mg)Hair density and widthSignificant improvement.16 weeksCombination is more effective than monotherapy.[16]
5% Topical Minoxidil + Topical Dutasteride (0.02% via microneedling)Hair density and widthHighest improvement among the three groups in the study.16 weeksA promising therapy with fewer systemic side effects.[16]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are representative protocols for in vivo studies evaluating the efficacy of treatments for androgenetic alopecia.

Protocol 1: Comparative Study of Oral Finasteride and Topical Minoxidil
  • Objective: To compare the efficacy and safety of oral finasteride and 5% topical minoxidil in male patients with mild to severe AGA.

  • Study Design: An open, randomized, comparative study.

  • Participants: 65 male patients with AGA.

  • Intervention:

    • Group A (n=40): Received 1 mg/day oral finasteride for 12 months.

    • Group B (n=25): Applied 5% topical minoxidil solution twice daily for 12 months.

  • Efficacy Assessment: Clinical evaluation of increased hair intensity at the end of the 12-month treatment period.

  • Safety Assessment: Monitoring and recording of any adverse events throughout the study. Laboratory data, including serum testosterone and prostate-specific antigen, were collected at baseline and endpoint.[9]

Protocol 2: Evaluation of Low-Level Laser Therapy (LLLT) with Topical Minoxidil
  • Objective: To evaluate the added benefit of LLLT in AGA compared with topical minoxidil 5% alone.

  • Study Design: A randomized controlled trial.

  • Participants: 54 patients with AGA.

  • Intervention:

    • Group A: Received LLLT twice a week plus topical 5% minoxidil daily.

    • Group B: Received only topical 5% minoxidil solution daily.

  • Efficacy Assessment: Evaluation at 16 weeks using gross photographs, TrichoScan analysis for hair density, and dermoscopy. Physician global assessment and patient satisfaction scores were also recorded.[13][14][17]

  • Safety Assessment: Monitoring for any adverse effects during the study period.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams can effectively illustrate complex processes and relationships. The following are Graphviz diagrams representing a typical experimental workflow and a simplified signaling pathway for Minoxidil.

experimental_workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_endpoints Efficacy Endpoints p1 Patient Population (Androgenetic Alopecia) p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Informed Consent p2->p3 rand Randomization p3->rand gA Group A (e.g., Minoxidil) rand->gA gB Group B (e.g., Finasteride) rand->gB gC Group C (e.g., Combination) rand->gC fu1 Baseline Assessment (Week 0) gA->fu1 gB->fu1 gC->fu1 fu2 Follow-up Assessments (e.g., Week 12, 24) fu1->fu2 fu3 End of Study (e.g., Week 48) fu2->fu3 ep1 Hair Count/Density fu3->ep1 ep2 Photographic Assessment fu3->ep2 ep3 Patient Satisfaction fu3->ep3 minoxidil_pathway cluster_effects Cellular Effects minoxidil Minoxidil hair_follicle Hair Follicle Cells minoxidil->hair_follicle vasodilation Vasodilation hair_growth Hair Growth Promotion vasodilation->hair_growth anagen Prolongation of Anagen Phase anagen->hair_growth beta_catenin Wnt/β-catenin Signaling beta_catenin->hair_growth vegf Increased VEGF Production vegf->hair_growth hair_follicle->vasodilation K+ channel opening hair_follicle->anagen hair_follicle->beta_catenin hair_follicle->vegf

References

Assessing the Selectivity of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the kinase selectivity of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine. Direct experimental data on the kinase selectivity of this specific compound is not currently available in the public domain. Therefore, this guide leverages data from structurally related aminopyrimidine and pyrrolo[2,3-d]pyrimidine derivatives to provide a comparative context and outlines the established experimental protocols for determining a comprehensive selectivity profile.

The aminopyrimidine scaffold is a well-established core structure for kinase inhibitors, known for its ability to mimic the adenine ring of ATP and bind to the ATP-binding pocket of a wide range of kinases.[1] The selectivity of these compounds is highly dependent on the substitutions at various positions on the pyrimidine ring, which can be engineered to achieve desired potency and target specificity.[1][2][3]

Comparative Kinase Selectivity of Structurally Related Compounds

To infer the potential selectivity of this compound, it is instructive to examine the kinase inhibition profiles of other aminopyrimidine and pyrrolo[2,3-d]pyrimidine derivatives. These compounds share a similar core that interacts with the kinase hinge region, a critical determinant of binding.

Table 1: Kinase Inhibition Profile of Representative Aminopyrimidine Derivatives
CompoundTarget Kinase(s)IC50 (nM)Selectivity HighlightsReference
Compound 30 FLT37.2>1000-fold selective over c-KIT[4][5]
Compound 36 FLT31.5>1000-fold selective over c-KIT[4][5]
GSK8612 TBK1PotentSelective TBK1 inhibitor[2][3][6]
MRT67307 TBK1PotentAlso inhibits other kinases[2][3][6]
BX-912 PDK1, TBK1PotentInhibits both PDK1 and TBK1[2][3][6]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Kinase Selectivity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives
CompoundTarget Kinase(s)IC50 (nM)Selectivity HighlightsReference
Compound 18h CSF1R5.14>38-fold selective over other type III RTKs[7]
Compound 1 RETPotentWell-tolerated at efficacious doses[8]
Tofacitinib JAK kinasesPotentFDA-approved JAK inhibitor[9]
Baricitinib JAK kinasesPotentFDA-approved JAK inhibitor[9]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. RTK stands for Receptor Tyrosine Kinase.

Experimental Protocols for Assessing Kinase Selectivity

A thorough assessment of kinase inhibitor selectivity involves a multi-pronged approach, typically starting with broad screening against a large panel of kinases, followed by more detailed enzymatic assays to determine potency.

Large-Scale Kinase Panel Screening (Kinome Scanning)

This approach provides a broad overview of a compound's selectivity across the human kinome. A popular commercially available platform is the KINOMEscan™ competition binding assay.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of kinases. The amount of kinase bound to the immobilized ligand is quantified, and a lower signal in the presence of the test compound indicates displacement and therefore binding.[10]

Generalized KINOMEscan® Protocol:

  • Kinase-Phage Fusion: Each kinase in the panel is fused to a T7 bacteriophage.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The kinase-phage fusion protein is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

  • Quantification: After incubation and washing, the amount of kinase-phage remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA. The results are typically reported as "percent of control," where a lower percentage indicates stronger binding.[10]

In Vitro Kinase Activity Assays

Once primary targets and potential off-targets are identified, their inhibitory potency (e.g., IC50) is determined using enzymatic assays. Common methods include:

  • Radiometric Assays: Considered the gold standard, these assays directly measure the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate (peptide or protein).[11]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.[12]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays use a europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-conjugated tracer that binds to the ATP pocket. Binding of both results in a high FRET signal, which is lost upon displacement of the tracer by an inhibitor.[13]

  • Mobility Shift Assays: This method involves the electrophoretic separation of a fluorescently tagged peptide substrate from its phosphorylated product. The difference in mobility allows for quantification of kinase activity.[14]

Generalized Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™):

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a multi-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Concepts

Signaling Pathway Inhibition

The following diagram illustrates a simplified signaling pathway and how a kinase inhibitor can block downstream events.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Effector Effector Protein Kinase2->Effector Phosphorylates Transcription Gene Transcription Effector->Transcription Regulates Ligand Growth Factor Ligand->Receptor Binds Inhibitor 2-Pyrrolidin-1-ylpyrimidine -4,6-diamine (or related inhibitor) Inhibitor->Kinase1 Inhibits Experimental_Workflow Start Synthesize and Purify This compound Screening Broad Kinome Screening (e.g., KINOMEscan®) Start->Screening Data_Analysis Analyze Binding Profile Identify Primary Targets and Off-Targets Screening->Data_Analysis IC50 Determine IC50 Values (Enzymatic Assays) Data_Analysis->IC50 Selectivity_Profile Generate Selectivity Profile (Compare On-Target vs. Off-Target Potency) IC50->Selectivity_Profile Cellular_Assays Cell-Based Assays (Target Engagement and Functional Effects) Selectivity_Profile->Cellular_Assays In_Vivo In Vivo Efficacy and Toxicity Studies Cellular_Assays->In_Vivo ATP_Competition cluster_binding Binding Competition Kinase Kinase Active Site ATP ATP ATP->Kinase Binds Inhibitor Inhibitor Inhibitor->Kinase Competes and Binds

References

Comparative Efficacy of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine Analogs in Hair Growth: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the quest for effective hair growth stimulants is a significant area of focus. Among the promising compounds, 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and its analogs have garnered attention due to their structural similarity to the well-established hair growth agent, Minoxidil. This guide provides a comparative analysis of the performance of these compounds against Minoxidil, based on available peer-reviewed studies, with a focus on quantitative data and experimental methodologies.

Overview of Compounds

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide , also known by trade names such as Kopexil , Triaminodil , and Pyrrolidinyl Diaminopyrimidine Oxide , is a key analog of interest. It shares a pyrimidine core with Minoxidil and is investigated for its potential to stimulate hair growth. This guide will primarily focus on the comparison of this compound with Minoxidil.

Preclinical Comparative Studies: In Vivo Mouse Model

A significant preclinical study conducted by Jalilzadeh et al. (2024) provides a direct comparison of the efficacy of a 5% (w/v) hydro-alcoholic solution of Kopexil against a 5% Minoxidil solution in a mouse model. The study assessed various parameters of hair growth over a 28-day period.[1][2]

Quantitative Data from In Vivo Mouse Study
Parameter5% Kopexil Group5% Minoxidil GroupNegative Controlp-value (Kopexil vs. Minoxidil)
Hair Weight Increase (g) Significant increaseIncrease notedNo significant changeKopexil > Minoxidil
Hair Follicle Count 1.55 times higher than Minoxidil groupHigher than controlBaselinep ≤ 0.0001
Anagen (Growth Phase) Hair (%) 61.1%41.4%Not reportedKopexil > Minoxidil
HGF & VEGF Expression Higher expressionLower than KopexilBaselineNot specified

Data sourced from Jalilzadeh et al. (2024).[1][2]

Experimental Protocol: In Vivo Mouse Study

Animal Model: The study utilized mice as the in vivo model for evaluating hair growth.

Treatment Groups:

  • Test Group: Application of a 5% (w/v) hydro-alcoholic solution of Kopexil.[1][2]

  • Positive Control Group: Application of a 5% (w/v) hydro-alcoholic solution of Minoxidil.[1][2]

  • Negative Control Group: Application of the vehicle solution.[1]

Procedure:

  • The dorsal hair of the mice was shaved to create a uniform area for treatment application.

  • The respective solutions were applied topically to the shaved area daily for 28 days.[1]

  • Morphological Assessment: Hair regrowth was visually monitored and photographed.

  • Hair Weight Measurement: At the end of the study, the newly grown hair was shaved and weighed to quantify the extent of hair growth.[1]

  • Histological Analysis: Skin samples were collected and processed for histological examination to determine the number of hair follicles and the percentage of follicles in the anagen (growth) phase.[1][2]

  • Western Blot Analysis: Protein levels of hair growth-promoting factors, Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), were measured to understand the underlying mechanism of action.[1]

Toxicity Assessment: The study also evaluated the potential toxic effects on the liver and kidneys by examining the organ weights and conducting histological examinations. No significant toxic effects were observed for Kopexil.[1][2]

G cluster_workflow Experimental Workflow: In Vivo Mouse Study start Start: Shave Dorsal Hair of Mice treatment Daily Topical Application (28 days) - 5% Kopexil - 5% Minoxidil - Vehicle Control start->treatment assessment Assessments treatment->assessment morphological Morphological Analysis (Visual & Photographic) assessment->morphological hair_weight Hair Weight Measurement assessment->hair_weight histology Histological Analysis (Follicle Count, Anagen %) assessment->histology western_blot Western Blot Analysis (HGF & VEGF levels) assessment->western_blot toxicity Toxicity Assessment (Liver & Kidney) assessment->toxicity end End morphological->end hair_weight->end histology->end western_blot->end toxicity->end

Experimental workflow for the in vivo mouse study.

Clinical Studies: Human Trials

A prospective, open-label clinical trial by Voiculescu and Lupu (2025) evaluated the efficacy of a topical formulation named "Minoxicapil," which contains pyrrolidinyl diaminopyrimidine oxide along with other botanical ingredients.[3] This study, while not a direct head-to-head comparison with Minoxidil, provides valuable clinical data on the compound's performance in treating androgenetic alopecia in humans.

The study involved two groups: Group A received the topical spray alone, while Group B received the topical spray in combination with an oral supplement. The following data represents the improvements observed in the group using the topical spray containing pyrrolidinyl diaminopyrimidine oxide.

Quantitative Data from Human Clinical Trial (Topical Application)
ParameterBaseline (T0)After 3 Months (T3)Average Change
Hair Density (hairs/cm²) Not specifiedNot specified+7.8
Hair Shaft Thickness (mm) Not specifiedNot specified+0.01
Anagen Hair Count (average) Not specifiedNot specified+5.29
Telogen Hair Count (average) Not specifiedNot specified-5.43
Anagen/Telogen Ratio Not specifiedNot specified+0.75

Data sourced from Voiculescu and Lupu (2025).[3]

Experimental Protocol: Human Clinical Trial

Study Design: A prospective, single-center, open-label clinical study conducted over a three-month period.[3]

Participants: 48 patients (27 females and 21 males) aged between 19 and 79 years with clinically diagnosed androgenetic alopecia.[3]

Treatment Groups:

  • Group A: Received a topical spray containing Minoxicapil (with pyrrolidinyl diaminopyrimidine oxide) to be applied to the scalp.

  • Group B: Received the same topical spray as Group A, in combination with an oral capsule.[3]

Procedure:

  • Baseline Assessment (T0): Trichoscopic parameters, including hair density, hair shaft thickness, anagen/telogen ratio, and the number of empty follicles, were assessed using a digital dermatoscope.

  • Treatment: Participants in Group A applied the topical spray to the affected areas of the scalp as directed for three months.

  • Follow-up Assessment (T3): The same trichoscopic parameters were reassessed after three months of treatment.[3]

  • Statistical Analysis: Paired and independent t-tests, along with Cohen's d effect sizes, were used to evaluate the changes within and between the groups.[3]

G cluster_pathway Proposed Signaling Pathway for Hair Growth Stimulation Compound 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (Kopexil) DPC Dermal Papilla Cells Compound->DPC KChannel Potassium Channel Opening DPC->KChannel HGF_VEGF Upregulation of HGF & VEGF DPC->HGF_VEGF Vasodilation Vasodilation & Increased Blood Flow KChannel->Vasodilation Nutrients Increased Nutrient & Oxygen Supply Vasodilation->Nutrients Anagen Prolongation of Anagen Phase Nutrients->Anagen HGF_VEGF->Anagen HairGrowth Hair Growth Stimulation Anagen->HairGrowth

Proposed mechanism of action for hair growth stimulation.

Conclusion

The available peer-reviewed evidence suggests that 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (Kopexil) is a promising compound for stimulating hair growth. Preclinical data from in vivo mouse studies indicates its potential superiority over Minoxidil in promoting hair follicle proliferation and transitioning hair to the anagen phase.[1][2] Clinical studies on formulations containing this compound have demonstrated significant improvements in hair density and other key hair health parameters in human subjects with androgenetic alopecia.[3]

For researchers and drug development professionals, these findings warrant further investigation into the precise mechanisms of action and the long-term efficacy and safety of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide and its analogs. Head-to-head, double-blind, placebo-controlled clinical trials are necessary to definitively establish its comparative efficacy against Minoxidil and other hair growth stimulants. The potential for developing alcohol-free formulations also presents a significant advantage for patient compliance and reduced side effects.

References

A Comparative Guide to the Hit-to-Lead Optimization of Diaminopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a multitude of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for drug discovery campaigns. This guide provides a comparative overview of the hit-to-lead optimization of diaminopyrimidine-based inhibitors targeting several therapeutically relevant kinases: Hematopoietic Progenitor Kinase 1 (HPK1), Cyclin-Dependent Kinase 2/9 (CDK2/9), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR).

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the structure-activity relationship (SAR) data for representative diaminopyrimidine inhibitors, showcasing their progression from initial hits to optimized leads.

Table 1: Hit-to-Lead Optimization of HPK1 Inhibitors [1]

Compound StageStructureHPK1 IC50 (nM)
Hit 2,4-diaminopyrimidine core>1000
Intermediate Addition of a 5-carboxamide and a substituted aniline10-100
Optimized Lead Optimization of the 2,6-disubstituted aniline<10

Table 2: Hit-to-Lead Optimization of CDK2/CDK9 Inhibitors [2][3]

Compound StageStructureCDK2 IC50 (nM)CDK9 IC50 (nM)
Hit 4-thiazol-2-anilinopyrimidine~500~100
Intermediate Addition of a C5-carbonitrile~50~10
Optimized Lead Bulky substituted aniline>5007

Table 3: Hit-to-Lead Optimization of IRAK4 Inhibitors [4][5][6][7]

Compound StageStructureIRAK4 IC50 (nM)
Hit 2,6-diaminopyrimidine with C4-chloro and C6-carboriboseWeak μM
Intermediate Removal of C4-chloro, various C5-heteroaryls100-500
Optimized Lead 5-aryl-2,4-diaminopyrimidine with optimized C2-aminoheteroaryls0.7

Table 4: Hit-to-Lead Optimization of FAK Inhibitors [8][9][10][11][12]

Compound StageStructureFAK IC50 (nM)
Hit 2,4-diaminopyrimidine core>1000
Intermediate Fused pyrimidine scaffold (e.g., pyrrolopyrimidine)100-250
Optimized Lead 2,4-diaminopyrimidine with urea moiety and optimized substitutions5.0

Table 5: Hit-to-Lead Optimization of EGFR (T790M) Inhibitors [13][14][15][16][17]

Compound StageStructureEGFR T790M IC50 (nM)wtEGFR IC50 (nM)Selectivity Index
Hit 2,4-diaminopyrimidine with acyclic amine50-10010-20~5-10
Intermediate Piperidine-containing diaminopyrimidine10-50>500>10-50
Optimized Lead Non-covalent diaminopyrimidine with bicyclic substructures<10>1000>100

Mandatory Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the development of diaminopyrimidine inhibitors.

Hit_to_Lead_Optimization_Workflow cluster_Discovery Discovery cluster_Optimization Optimization cluster_Evaluation Evaluation High-Throughput_Screening High-Throughput Screening (HTS) Hit_Identification Hit Identification High-Throughput_Screening->Hit_Identification Identifies initial hits Hit_to_Lead Hit-to-Lead Hit_Identification->Hit_to_Lead Progresses validated hits Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) Hit_to_Lead->Structure-Activity\nRelationship (SAR) In_vitro_ADME In vitro ADME (Solubility, Permeability, Metabolic Stability) Hit_to_Lead->In_vitro_ADME Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Generates optimized leads Structure-Activity\nRelationship (SAR)->Hit_to_Lead Iterative design In_vitro_ADME->Hit_to_Lead Iterative testing In_vivo_PK_PD In vivo PK/PD Lead_Optimization->In_vivo_PK_PD Tests in animal models Candidate_Selection Candidate Selection In_vivo_PK_PD->Candidate_Selection Selects development candidate

Caption: A generalized workflow for hit-to-lead optimization in drug discovery.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival ERK->Proliferation_Survival EGF EGF EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

CDK2_Cyclin_E_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinE_CDK2 Cyclin E / CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits DNA_Replication DNA Replication E2F->DNA_Replication Promotes transcription of S-phase genes Growth_Factors Growth Factors Growth_Factors->CyclinE_CDK2 Induces expression HPK1_Signaling_Pathway cluster_TCell T-Cell TCR TCR HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 TCR->SLP76 Recruits HPK1->SLP76 Phosphorylates for degradation PLCg1 PLCγ1 SLP76->PLCg1 Activates T_Cell_Activation T-Cell Activation PLCg1->T_Cell_Activation Antigen Antigen Antigen->TCR Activates IRAK4_Signaling_Pathway cluster_cell Immune Cell cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits & Activates TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylates NFkB_AP1 NF-κB / AP-1 TRAF6->NFkB_AP1 Activates Inflammatory_Cytokines Inflammatory Cytokine Production NFkB_AP1->Inflammatory_Cytokines Promote transcription PAMPs_Cytokines PAMPs / Cytokines PAMPs_Cytokines->TLR_IL1R Activate FAK_Signaling_Pathway cluster_membrane Focal Adhesion cluster_cytoplasm Cytoplasm cluster_outcome Cellular Response Integrin Integrin FAK FAK Integrin->FAK Recruits & Activates Src Src FAK->Src Activates Grb2_SOS Grb2/SOS FAK->Grb2_SOS PI3K PI3K FAK->PI3K Src->FAK Phosphorylates Ras Ras Grb2_SOS->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Migration_Survival Cell Migration & Survival ERK->Migration_Survival Akt->Migration_Survival ECM ECM ECM->Integrin Binds

References

Safety Operating Guide

Proper Disposal of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the disposal of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all federal, state, and local regulations.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This compound, like most laboratory chemicals, requires a specific disposal protocol to mitigate potential hazards. This guide outlines the essential steps and considerations for its safe disposal.

Immediate Safety and Handling for Disposal

Before initiating the disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area, such as a chemical fume hood.

Quantitative Data Summary for Disposal

ParameterGuidelineCitation
Waste Classification Assumed Hazardous Waste in the absence of a specific non-hazardous determination by EHS.[1][2]
Container Type Chemically compatible, leak-proof container. Plastic is often preferred over glass.[3][4]
Labeling Requirements Must include: "Hazardous Waste", full chemical name, quantity/concentration, date of generation, principal investigator's name and contact information, and hazard pictograms.[1][3]
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5]
Empty Container Disposal Triple-rinse with a suitable solvent; collect the rinsate as hazardous waste. Deface the original label before disposing of the container in regular trash.[1][6]

Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[3] Direct disposal in the trash or down the drain is prohibited unless explicitly approved in writing by the EHS department.[3][7]

Step-by-Step Disposal Procedure:

  • Waste Identification and Classification: Treat this compound and any materials contaminated with it (e.g., gloves, absorbent pads) as hazardous waste.[1][2] A safety data sheet (SDS) for the similar compound 2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide indicates it is harmful if swallowed and should be disposed of at an appropriate treatment and disposal facility.[8]

  • Containerization:

    • Select a robust, leak-proof waste container that is chemically compatible with pyrimidine compounds.

    • Ensure the container is properly sealed to prevent leaks or spills.[6]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first amount of waste is added.[1]

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

    • Indicate the quantity or concentration of the waste. For mixtures, list all components and their percentages.[3]

    • Fill in all other required information on the tag, such as the date, researcher's name, and lab location.[3]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5]

    • Ensure the SAA is away from general work areas and that incompatible waste streams are properly segregated.[5] For instance, store acids and bases separately.[5]

  • Scheduling Waste Pickup:

    • Once the container is full or you are ready for disposal, contact your institution's EHS or Hazardous Waste Program to schedule a pickup.[1][4] Do not transport hazardous waste yourself.[1]

  • Disposal of Empty Containers:

    • To dispose of an empty container that held this compound, it must be triple-rinsed with an appropriate solvent.[6]

    • The solvent rinsate must be collected and disposed of as hazardous waste.[1][6]

    • After triple-rinsing, deface or remove the original chemical label and dispose of the container as regular trash.[1]

Experimental Protocol: Triple-Rinsing of Empty Containers

A standard procedure for decontaminating empty chemical containers is as follows:

  • First Rinse: Add a solvent (e.g., water, or another solvent capable of dissolving the residue) to the empty container, filling it to about 10% of its volume. Securely cap the container and agitate it to rinse all interior surfaces. Decant the rinsate into the designated hazardous waste container.

  • Second Rinse: Repeat the process with a fresh portion of the solvent.

  • Third Rinse: Repeat the rinsing procedure a final time.

  • Final Disposal: After air-drying the container, deface the original label and dispose of it according to institutional guidelines for non-hazardous waste.[1][6]

Disposal Workflow

start Start: Have 2-Pyrrolidin-1-ylpyrimidine- 4,6-diamine for disposal is_waste Is the material a waste product? start->is_waste collect_waste Collect in a compatible, labeled hazardous waste container. is_waste->collect_waste Yes is_empty_container Is it an empty container? is_waste->is_empty_container No store_waste Store in designated Satellite Accumulation Area (SAA). collect_waste->store_waste contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs end End contact_ehs->end triple_rinse Triple-rinse container with an appropriate solvent. is_empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of rinsed, defaced container in regular trash. collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.